Imidazo[1,2-a]pyridine-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLJLPDGSLZYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-08-2 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64951-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | imidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Imidazo[1,2-a]pyridine-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridine-2-carboxylic Acid
Abstract
This compound is a pivotal heterocyclic compound, serving as a cornerstone scaffold in modern medicinal chemistry and materials science. This guide provides an in-depth exploration of its core chemical properties, designed for researchers, scientists, and professionals in drug development. We delve into its synthesis, physicochemical characteristics, spectroscopic signature, and chemical reactivity, with a focus on the underlying principles that govern its behavior. This document is structured to provide not only technical data but also field-proven insights into the practical application of this versatile molecule.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in drug discovery, a designation earned due to its recurrence in a multitude of bioactive compounds.[1] This nitrogen-rich bicyclic heterocycle is a key structural motif in marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis), highlighting its therapeutic versatility.[2] The scaffold's rigid, planar structure and its capacity for diverse substituent patterns allow for precise three-dimensional orientation of functional groups, enabling potent and selective interactions with biological targets.
The introduction of a carboxylic acid group at the C2 position transforms the parent heterocycle into this compound ( 1 ), a key intermediate for creating extensive libraries of derivatives.[3] This functional group serves as a versatile chemical handle for amide bond formation, esterification, and other transformations, making it an invaluable building block for probing structure-activity relationships (SAR) in drug discovery programs.[4] Its applications are widespread, contributing to the development of novel agents with anti-inflammatory, anti-cancer, antiviral, and antibacterial properties.[3]
Synthesis and Purification
The most direct and reliable method for the synthesis of this compound is the condensation reaction between a 2-aminopyridine and bromopyruvic acid.[5][6] This reaction proceeds via an initial SN2 alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular condensation and dehydration to form the fused imidazole ring.
Causality in Synthetic Protocol Design
The choice of reactants and conditions is critical for maximizing yield and purity.
-
Reactants : 2-Aminopyridine serves as the nucleophilic backbone, providing the pyridine ring. Bromopyruvic acid is an ideal electrophile as it contains both the α-haloketone moiety required for the initial alkylation and the carboxylic acid function desired in the final product.
-
Solvent : Alcohols like methanol or ethanol are commonly used. They are polar enough to dissolve the starting materials and facilitate the ionic intermediates.
-
Temperature : The reaction often requires heating to overcome the activation energy for the intramolecular cyclization and dehydration steps. However, excessively high temperatures can lead to competing decarboxylation of the final product, reducing the overall yield.[6] A continuous flow synthesis approach has been developed to mitigate this by allowing for precise temperature control and short reaction times.[5][6]
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (1.0 eq). Dissolve it in a suitable volume of anhydrous methanol (e.g., 0.5 M concentration).
-
Reagent Addition : In a separate flask, dissolve bromopyruvic acid (1.05 eq) in a minimal amount of methanol. Add this solution dropwise to the stirring solution of 2-aminopyridine at room temperature.
-
Cyclization : Heat the reaction mixture to reflux (approx. 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup : Upon completion, cool the mixture to room temperature. The product often precipitates as a solid. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.
-
Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold methanol or diethyl ether to remove residual impurities. Dry the purified solid under vacuum to yield this compound.
Physicochemical Properties
The physicochemical properties of this compound are dictated by its rigid heterocyclic core and the presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | [7][8] |
| Molecular Weight | 162.15 g/mol | [7][8] |
| Appearance | Off-white to tan solid | [9] |
| Melting Point | 275-295 °C | [9] |
| pKa | Not experimentally reported. Expected to have both an acidic pKa (approx. 3-4 for the carboxylic acid) and a basic pKa (approx. 4-5 for the pyridine nitrogen). The electron-withdrawing nature of the fused imidazole ring likely lowers the basicity compared to pyridine itself. | Inferred from structure |
| Solubility | Generally insoluble in non-polar organic solvents (e.g., hexanes, toluene). Sparingly soluble in polar aprotic solvents like DMSO and DMF. Soluble in aqueous base (e.g., NaOH, NaHCO₃) due to deprotonation of the carboxylic acid. | Inferred from structure |
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the compound. The key features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum provides a detailed map of the molecule's carbon-hydrogen framework. Based on data from the unsubstituted imidazo[1,2-a]pyridine and its derivatives, the following assignments can be predicted for the parent acid in a solvent like DMSO-d₆.[6][10][11]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | ~8.4-8.6 | s | - | Imidazole Proton |
| H-5 | ~8.3-8.5 | d | ~6.8 | Pyridine Proton |
| H-8 | ~7.6-7.8 | d | ~9.0 | Pyridine Proton |
| H-7 | ~7.3-7.5 | ddd | ~9.0, 6.8, 1.2 | Pyridine Proton |
| H-6 | ~6.9-7.1 | td | ~6.8, 1.2 | Pyridine Proton |
| COOH | >12.0 | br s | - | Carboxylic Acid |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=O | ~162-165 | Carboxylic Acid Carbonyl |
| C-8a | ~144-146 | Bridgehead Carbon |
| C-2 | ~138-140 | Imidazole Carbon |
| C-5 | ~127-129 | Pyridine Carbon |
| C-7 | ~125-127 | Pyridine Carbon |
| C-6 | ~113-115 | Pyridine Carbon |
| C-8 | ~112-114 | Pyridine Carbon |
| C-3 | ~110-112 | Imidazole Carbon |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
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O-H Stretch : A very broad absorption band is expected from approximately 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch : A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carboxylic acid carbonyl group.
-
C=N and C=C Stretches : Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic rings.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the carboxylic acid group, which is the primary site for derivatization.
Amide Coupling: A Gateway to Bioactive Molecules
The conversion of the carboxylic acid to an amide is arguably the most important reaction for this scaffold in medicinal chemistry. Amide coupling reagents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.
Causality in Amide Coupling Protocol Design
-
Coupling Reagents : Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are used to form a highly reactive activated ester intermediate.[1]
-
Additives : HOBt (1-Hydroxybenzotriazole) is often added with EDC. It traps the activated intermediate to form an HOBt-ester, which is less prone to side reactions and racemization (if chiral centers are present) and reacts cleanly with the amine.
-
Base : A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is required to neutralize the ammonium salts formed during the reaction and to deprotonate the amine nucleophile, increasing its reactivity.
-
Solvent : Aprotic polar solvents like DMF or DCM are ideal as they dissolve the reactants and do not interfere with the coupling reagents.
Reaction Pathways for Derivatization
Caption: Key derivatization reactions of the carboxylic acid group.
Detailed Experimental Protocol: Amide Coupling
This protocol describes the synthesis of an N-benzyl amide derivative as a representative example.
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Reaction Setup : Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Activation : Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition : Add DIPEA (2.0 eq) followed by benzylamine (1.1 eq).
-
Reaction : Stir the reaction mixture at room temperature. Monitor for completion using TLC or LC-MS (typically 2-12 hours).
-
Workup : Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-imidazo[1,2-a]pyridine-2-carboxamide.
Conclusion
This compound is a compound of significant strategic value. Its straightforward synthesis and the versatile reactivity of its carboxylic acid group make it an essential building block for constructing complex molecular architectures. The physicochemical properties, characterized by high thermal stability and amphoteric nature, are important considerations for its handling and application in various solvent systems. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring and quality control. This guide has provided a comprehensive overview of these core chemical properties, offering both the foundational knowledge and the practical protocols necessary for its effective utilization in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. chemmethod.com [chemmethod.com]
- 10. Buy this compound | 64951-08-2 [smolecule.com]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Imidazo[1,2-a]pyridine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of a key member of this class, imidazo[1,2-a]pyridine-2-carboxylic acid. We will delve into its nomenclature, core chemical properties, and critically, its synthesis, with a focus on both traditional and modern methodologies. A significant portion of this guide is dedicated to exploring the vast therapeutic potential of its derivatives, elucidating their mechanisms of action and showcasing their activity against various biological targets. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique attributes of the imidazo[1,2-a]pyridine core for the discovery of novel therapeutic agents.
Nomenclature and Core Chemical Properties
This compound is a heterocyclic compound featuring an imidazole ring fused to a pyridine ring, with a carboxylic acid group at the 2-position.
IUPAC Name: this compound[1]
Table 1: Core Chemical Properties and Identifiers
| Property | Value | Reference |
| CAS Number | 64951-08-2 | [1][2][3] |
| Molecular Formula | C₈H₆N₂O₂ | [1][2] |
| Molecular Weight | 162.15 g/mol | [2][3] |
| Appearance | White solid | [4] |
| Melting Point | 275-295 °C | [3] |
| SMILES | C1=CC2=NC(=CN2C=C1)C(=O)O | [1] |
| InChIKey | WQLJLPDGSLZYEP-UHFFFAOYSA-N | [1] |
Synonyms: The compound is also known by several synonyms in the literature and commercial catalogs, including:
Synthesis and Mechanistic Insights
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic chemistry, with numerous methods reported. The classical approach often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
General Synthesis of Imidazo[1,2-a]pyridines
A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the reaction between a 2-aminopyridine and a compound containing a carbonyl group and an adjacent leaving group, such as a halogen. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. Various catalysts and reaction conditions have been developed to improve yields and expand the substrate scope.
Specific Synthesis of this compound: A Continuous Flow Approach
While traditional batch synthesis methods for this compound can be inefficient, often requiring high temperatures that can lead to competing decarboxylation, modern continuous flow methodologies offer a significant improvement. A highly efficient synthesis has been developed using a microreactor system.[4] This approach allows for precise control over reaction parameters, leading to rapid and high-yielding production of the target compound.
Experimental Protocol: Continuous Flow Synthesis [4]
-
Reagent Preparation: Prepare separate solutions of a 2-aminopyridine (0.5 M) and bromopyruvic acid (0.5 M). An acid catalyst, such as p-toluenesulfonic acid (PTSA), can be either introduced through a separate channel or pre-mixed with the bromopyruvic acid solution.
-
Reaction Setup: The solutions of the 2-aminopyridine and bromopyruvic acid (with or without pre-mixed catalyst) are pumped into a microreactor that has been preheated to 125 °C and pressurized to 4.0 bar.
-
Reaction Execution: The reagents are allowed to react within the microreactor for a residence time of 10 minutes.
-
Product Collection and Analysis: The output from the microreactor is collected, and the conversion to this compound is monitored by LCMS analysis. This method has been shown to achieve complete conversion of the starting materials.
Causality Behind Experimental Choices:
-
Microreactor System: The use of a microreactor provides a high surface-area-to-volume ratio, enabling efficient heat transfer and rapid mixing of reagents. This precise temperature control is crucial to prevent the decarboxylation of the product, a common side reaction in batch synthesis at high temperatures.
-
Continuous Flow: This setup allows for the rapid production of the compound without the need for isolation of intermediates, making it suitable for high-throughput synthesis and library generation.
-
Elevated Temperature and Pressure: These conditions accelerate the reaction rate, allowing for a short residence time (10 minutes) to achieve complete conversion.
Diagram of the Synthetic Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Novel Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives: An In-depth Technical Guide
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic ring system in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] This technical guide provides an in-depth exploration of a specific subclass: imidazo[1,2-a]pyridine-2-carboxylic acid derivatives. We will delve into the synthetic rationale, detailed experimental protocols for their preparation, and comprehensive methodologies for evaluating their therapeutic potential, with a focus on their anticancer and antimicrobial activities. Furthermore, this guide will elucidate the mechanistic underpinnings of their action, particularly their modulation of the STAT3/NF-κB signaling pathway, a critical axis in cancer progression and inflammation.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine moiety, a fused bicyclic 5-6 membered heterocycle, has garnered significant attention in drug discovery due to its remarkable versatility and broad spectrum of biological activities.[1][2] Marketed drugs such as zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (an antiulcer agent) feature this core structure, underscoring its therapeutic relevance.[1] The unique electronic and structural characteristics of this scaffold make it an ideal template for the design of novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory disorders.[1][2]
The introduction of a carboxylic acid moiety at the 2-position of the imidazo[1,2-a]pyridine ring provides a crucial handle for further chemical modifications, allowing for the generation of diverse libraries of esters, amides, and other derivatives. This functional group can also participate in key interactions with biological targets, such as hydrogen bonding, which can significantly influence the pharmacological profile of the molecule.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically involves a multi-step sequence, beginning with the construction of the core heterocyclic system followed by functional group manipulations. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine and imidazole rings.
Core Scaffold Synthesis: The Groebke-Blackburn-Bienaymé Reaction
A highly efficient and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) reaction. This one-pot, three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid.
Caption: The Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Experimental Protocol: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate (A Model Compound)
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl isocyanoacetate (1.2 mmol) and scandium(III) triflate (0.1 mmol) as the catalyst.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired product.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position can be readily converted to a variety of derivatives, such as esters and amides, to explore the structure-activity relationship (SAR).
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-2-carboxamides
-
Activation of the Carboxylic Acid: To a solution of the this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 mmol) and hydroxybenzotriazole (HOBt, 1.2 mmol). Stir the mixture for 30 minutes.
-
Amide Coupling: Add the desired amine (1.1 mmol) and triethylamine (2.0 mmol) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.
Biological Evaluation: Unveiling Therapeutic Potential
A critical aspect of novel compound discovery is the comprehensive evaluation of their biological activities. For this compound derivatives, the primary areas of interest are their anticancer and antimicrobial properties.
Anticancer Activity Assessment
The cytotoxic effects of the synthesized compounds against various cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Derivative 1 | 15.2 | 22.5 |
| Derivative 2 | 8.7 | 12.1 |
| Derivative 3 | 25.1 | 35.8 |
| Doxorubicin | 0.5 | 0.8 |
Antimicrobial Activity Screening
The antimicrobial potential of the compounds is assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action: Targeting the STAT3/NF-κB Signaling Pathway
A growing body of evidence suggests that the anticancer and anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the STAT3 and NF-κB signaling pathways.[3][4] These pathways are aberrantly activated in many cancers and inflammatory diseases, leading to increased cell proliferation, survival, and inflammation.[3]
Caption: Inhibition of the STAT3 and NF-κB signaling pathways.
Experimental Protocol: Western Blot Analysis of STAT3 and NF-κB Activation
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of STAT3 and NF-κB (p65), as well as an antibody against a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation (activation) of STAT3 and NF-κB.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold is crucial for understanding the SAR and for optimizing the potency and selectivity of lead compounds.[5][6] Key areas for modification include:
-
Substitution on the Phenyl Ring at the 2-position: The nature and position of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule.
-
Derivatives of the Carboxylic Acid: Converting the carboxylic acid to esters or amides can alter the compound's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.
-
Substitution on the Pyridine Ring: Modifications at various positions on the pyridine ring can fine-tune the steric and electronic properties of the scaffold, potentially leading to improved target engagement.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic versatility of this scaffold, coupled with the ability to modulate key signaling pathways such as STAT3 and NF-κB, provides a strong foundation for future drug discovery efforts. Further optimization of lead compounds through medicinal chemistry approaches, guided by detailed SAR studies and in-depth mechanistic investigations, will be essential for translating the therapeutic potential of this compound class into clinical reality.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Imidazo[1,2-a]pyridine-2-carboxylic acid scaffold biological significance
An In-Depth Technical Guide to the Biological Significance of the Imidazo[1,2-a]pyridine-2-carboxylic Acid Scaffold
Executive Summary
The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in modern medicinal chemistry, recognized for its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This bicyclic nitrogen-containing heterocycle serves as a versatile framework for developing therapeutic agents across a wide spectrum of diseases. The incorporation of a carboxylic acid moiety at the 2-position, creating the this compound scaffold, further enhances its drug-like properties and provides a critical anchor for molecular interactions with various biological targets. This guide offers a comprehensive exploration of this scaffold's profound biological significance, detailing its applications in oncology, anti-inflammatory, and antimicrobial research. We will dissect the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower researchers and drug development professionals in their pursuit of novel therapeutics based on this potent chemical core.
Chapter 1: The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Pharmacology
The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system where a pyridine ring is joined to an imidazole ring. This arrangement confers a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities, making it an ideal starting point for drug design.[3] Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects.[1][2]
The addition of a carboxylic acid group at the 2-position is a pivotal structural modification. This acidic functional group can act as a hydrogen bond donor and acceptor, and, being typically ionized at physiological pH, it can form strong ionic interactions (salt bridges) with basic residues like arginine and lysine in protein active sites. This feature is crucial for anchoring the molecule to its biological target, often leading to enhanced potency and selectivity.[4] Carboxylic acid derivatives of this scaffold have been particularly noted for their ability to reduce inflammation with improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[4]
Chapter 2: Synthesis Strategies for this compound and Its Derivatives
The construction of the imidazo[1,2-a]pyridine core is well-established, most commonly achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5][6] For the specific synthesis of the 2-carboxylic acid scaffold, α-keto acids or their esters, such as bromopyruvic acid or ethyl bromopyruvate, are frequently employed.[7] This approach allows for the direct installation of the desired carboxylic acid or a readily hydrolyzable ester at the 2-position.
Experimental Protocol: Synthesis of 8-Hydroxythis compound
This protocol is adapted from methodologies described in the literature for the synthesis of substituted imidazo[1,2-a]pyridine-2-carboxylic acids.[7] The choice of 2-amino-3-hydroxypyridine as a starting material allows for the creation of a derivative with an additional functional group for further modification.
Materials:
-
2-Amino-3-hydroxypyridine
-
Bromopyruvic acid
-
Anhydrous Methanol (MeOH)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous methanol.
-
Reagent Addition: To this suspension, add a solution of bromopyruvic acid (1.0 eq) in anhydrous methanol dropwise at room temperature.
-
Reaction Progression: Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Upon completion, a precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product, 8-hydroxythis compound, under vacuum. Characterize the final compound using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Visualization: Synthetic and Derivatization Workflow
The following diagram illustrates the general pathway for synthesizing the core scaffold and subsequently converting the carboxylic acid into other functional groups like amides and hydrazides, which are also of significant biological interest.[5][8]
Caption: General synthesis and derivatization of the scaffold.
Chapter 3: Anticancer Applications: Targeting Key Oncogenic Pathways
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anticancer agents.[9] Derivatives have shown potent activity against a wide array of cancer cell lines, including those of the breast, lung, liver, and colon.[9][10] Their efficacy stems from the ability to inhibit multiple critical signaling pathways involved in cell proliferation, survival, and metastasis.
Mechanism of Action: Inhibition of STAT3/NF-κB and PI3K/Akt Signaling
A significant body of research points to the potent inhibitory effects of imidazo[1,2-a]pyridine derivatives on the STAT3 and NF-κB signaling pathways.[11] These pathways are constitutively active in many cancers and regulate the expression of genes involved in inflammation, cell survival (e.g., Bcl-2), and proliferation (e.g., COX-2). One study demonstrated that a novel imidazo[1,2-a]pyridine derivative, MIA, suppresses these pathways, leading to reduced levels of inflammatory cytokines and an increase in pro-apoptotic proteins.[11][12] Similarly, other derivatives have been shown to be potent dual inhibitors of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer.[13]
Visualization: Inhibition of the STAT3/NF-κB Signaling Pathway
Caption: Inhibition of STAT3/NF-κB signaling by the scaffold.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic potential of representative imidazo[1,2-a]pyridine derivatives against various human cancer cell lines, reported as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HB9 | A549 | Lung Carcinoma | 50.56 | [10][14] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [10][14] |
| IP-5 | HCC1937 | Breast Cancer | Potent Activity Reported | [13] |
| IP-6 | HCC1937 | Breast Cancer | Potent Activity Reported | [13] |
| I-11 | NCI-H358 | KRAS-mutated Lung Cancer | Potent Activity Reported | [15] |
Note: For some compounds, specific IC50 values were not detailed in the abstract but were described as having potent antiproliferative effects.
Chapter 4: Anti-inflammatory Activity: A Safer Alternative
Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer. The this compound scaffold has emerged as a promising framework for developing novel anti-inflammatory agents.[4]
Mechanism of Action: COX Inhibition
The primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins. Docking analyses and in vitro studies have shown that imidazo[1,2-a]pyridine carboxylic acid derivatives can bind to the active sites of both COX-1 and COX-2.[4] Notably, some derivatives exhibit preferential inhibition of COX-2, the inducible isoform highly expressed at sites of inflammation. This selectivity is a highly desirable trait, as it can reduce the gastrointestinal side effects associated with the non-selective inhibition of the constitutively expressed COX-1 enzyme.[4] In vivo studies using the carrageenan-induced paw edema model in rats confirmed this potential, with certain compounds showing superior edema inhibition compared to indomethacin.[4]
Visualization: In Vivo Anti-inflammatory Assay Workflow
Caption: Workflow for a carrageenan-induced paw edema assay.
Chapter 5: Antimicrobial and Antitubercular Potential
The rise of drug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has shown considerable promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[8][16][17]
A New Frontier: Antitubercular Activity
Perhaps the most exciting application in this domain is against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Several classes of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[18][19]
Mechanism of Action: Unlike many antibiotics that target cell wall synthesis or protein translation, these compounds often target the bacterium's energy metabolism.
-
ATP Synthase Inhibition: Imidazo[1,2-a]pyridine ethers were found to be potent and selective inhibitors of mycobacterial ATP synthase, the enzyme responsible for generating the cell's energy currency.[18]
-
QcrB Inhibition: Imidazo[1,2-a]pyridine-3-carboxamides act as inhibitors of QcrB, a subunit of the electron transport chain, effectively disrupting cellular respiration.[19]
Structure-activity relationship studies have revealed that incorporating bulky and lipophilic biaryl ether moieties into the carboxamide derivatives can lead to compounds with impressive potency, achieving MIC90 values in the nanomolar range.[19]
Quantitative Data: Antitubercular Activity
| Compound Class | Target | Mtb Strain | Activity (MIC90) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB | DS-Mtb | ≤0.006 µM | [19] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | DS-Mtb & MDR-Mtb | 0.069–0.174 µM | [19] |
| Imidazo[1,2-a]pyridine ethers | ATP Synthase | Mtb | <0.5 µM | [18] |
Chapter 6: Emerging Therapeutic Areas
The versatility of the imidazo[1,2-a]pyridine scaffold extends beyond the major areas of oncology and infectious disease. Recent research has uncovered its potential in other significant therapeutic fields:
-
Diabetic Nephropathy: Derivatives have been designed as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[20] Activation of AMPK in renal fibroblasts was shown to reduce levels of reactive oxygen species (ROS) induced by high glucose, suggesting a potential therapeutic strategy for diabetic nephropathy.[20]
-
Fibrotic Diseases and Cancer: An imidazo[1,2-a]pyridine series was identified as potent inhibitors of autotaxin (ATX), an enzyme responsible for producing lysophosphatidic acid (LPA).[21] The ATX-LPA signaling axis is implicated in fibrosis and cancer, and inhibitors demonstrated the ability to decrease plasma LPA levels upon oral administration in rats.[21]
Chapter 7: Conclusion and Future Perspectives
The this compound scaffold and its close derivatives represent a remarkably successful and versatile platform in drug discovery. Its rigid, yet adaptable, structure provides a foundation for potent and selective interactions with a diverse array of biological targets. The demonstrated efficacy in preclinical models of cancer, inflammation, and tuberculosis underscores its immense therapeutic potential.
The future of this scaffold lies in the detailed exploration of its pharmacokinetics and in vivo efficacy.[11] While in vitro potency is well-established for many derivatives, the translation of this activity into safe and effective clinical candidates requires rigorous investigation of absorption, distribution, metabolism, and excretion (ADME) properties. The continued application of structure-based drug design, guided by co-crystal structures with target proteins, will undoubtedly lead to the development of next-generation therapeutics.[21] As our understanding of complex disease pathways grows, the imidazo[1,2-a]pyridine core is poised to remain a critical and "privileged" tool for medicinal chemists and drug developers worldwide.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemmethod.com [chemmethod.com]
- 15. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 19. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core physicochemical properties of Imidazo[1,2-a]pyridine-2-carboxylic acid. As a foundational scaffold in medicinal chemistry and materials science, a deep understanding of its characteristics is paramount for its effective application. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and the experimental methodologies used for their determination.
Core Molecular Profile
This compound is a heterocyclic compound featuring an imidazole ring fused to a pyridine ring, with a carboxylic acid group at the 2-position. This unique arrangement of aromatic and functional groups dictates its chemical behavior and physical properties, making it a valuable building block in the synthesis of more complex molecules.[1]
Key Physicochemical Data Summary
The following table summarizes the essential physicochemical properties of this compound, compiled from various chemical databases and supplier information.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | [2][3][4] |
| Molecular Weight | 162.15 g/mol | [2][3][4] |
| CAS Number | 64951-08-2 | [2][3][4] |
| Melting Point | 275-295 °C | [2] |
| Appearance | Solid / Powder | [2][5] |
| XlogP | 1.6 | [3][6] |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | [3][7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
Structural and Electronic Properties
The arrangement of atoms and electrons within the fused ring system is fundamental to understanding the molecule's reactivity, solubility, and spectroscopic behavior.
Acidity and Basicity (pKa)
The pKa is a critical parameter that influences a molecule's ionization state in different pH environments, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. This compound possesses both an acidic functional group (the carboxylic acid) and basic nitrogen atoms within its heterocyclic core.
-
Acidic Center : The carboxylic acid group (-COOH) is the primary acidic site. The proton on the hydroxyl group is readily donated. The exact experimental pKa value is not widely reported in the literature, but it is expected to be in the typical range for carboxylic acids attached to electron-withdrawing aromatic systems.
-
Basic Centers : The pyridine-like nitrogen atom in the ring system can be protonated under acidic conditions. The pKa of the parent imidazo[1,2-a]pyridine is known, and while the carboxylic acid substituent will influence this, it provides a baseline for understanding the basicity of the core structure.[8]
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase. It is a key predictor of a drug's pharmacokinetic properties, including absorption and distribution.
-
Predicted Value : The computationally predicted value, XlogP, for this compound is 1.6.[3][6]
-
Interpretation : A LogP of 1.6 indicates a relatively balanced character, suggesting that the molecule possesses both sufficient lipophilicity to facilitate passage through biological membranes and enough hydrophilicity to be soluble in aqueous environments to some extent. This balance is often a desirable starting point in drug discovery. The fused aromatic rings contribute to its lipophilicity, while the carboxylic acid group enhances its hydrophilicity, especially in its ionized (carboxylate) form.
Solubility
The solubility of this compound is a direct consequence of its structure. The presence of the polar carboxylic acid group, capable of hydrogen bonding and deprotonation, suggests solubility in polar protic solvents and aqueous bases. Conversely, the nonpolar aromatic framework allows for solubility in some organic solvents. As with many fused heterocyclic systems, issues with aqueous solubility can arise, particularly at lower pH where the carboxylic acid is protonated.[9]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum would show distinct signals for each of the aromatic protons on the fused ring system. The chemical shifts would be influenced by the electron-donating and withdrawing effects of the nitrogen atoms and the carboxylic acid group. A broad singlet, typically downfield, would correspond to the acidic proton of the carboxylic acid.
-
¹³C NMR Spectroscopy : The carbon NMR would reveal signals for each of the eight carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >160 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by key absorption bands: a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and strong C=O stretch (around 1700 cm⁻¹), and various C=C and C=N stretching vibrations from the aromatic rings (around 1400-1600 cm⁻¹).[10]
-
UV-Vis Spectroscopy : Due to its extended π-conjugated bicyclic structure, Imidazo[1,2-a]pyridine derivatives are known to be fluorescent and absorb UV light.[11] The electronic absorption spectra are expected to show characteristic bands corresponding to π → π* transitions within the aromatic system.
Experimental Methodologies
Synthesis Protocol: A General Approach
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established and most commonly involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[12]
Protocol: Synthesis via Condensation Reaction
-
Reaction Setup : To a solution of a 2-aminopyridine derivative in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of an α-halocarbonyl compound (e.g., bromopyruvic acid or its ester).[10]
-
Reaction Conditions : The mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Mechanism Rationale : The reaction proceeds via an initial Sₙ2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the carbonyl compound, displacing the halide. This is followed by an intramolecular condensation between the remaining amino group and the carbonyl, leading to cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
-
Work-up and Purification : Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel. If an ester was used, a final hydrolysis step is required to yield the carboxylic acid.
Caption: General workflow for the synthesis of this compound.
Determination of LogP: Shake-Flask Method
This standard protocol provides a direct measure of a compound's partition coefficient.
-
Preparation : Prepare a saturated solution of this compound in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure a consistent ionization state).
-
Equilibration : The mixture is shaken vigorously in a separatory funnel for a set period to ensure equilibrium is reached, where the compound has fully partitioned between the two immiscible layers. The funnel is then left to stand until the layers have clearly separated.
-
Sampling & Analysis : A precise volume is carefully removed from both the n-octanol and the aqueous layers.
-
Quantification : The concentration of the compound in each layer is determined using a suitable analytical technique, most commonly UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Applications and Significance
The physicochemical properties of this compound make it a versatile scaffold in several areas of research:
-
Medicinal Chemistry : It is a key building block for synthesizing a wide range of bioactive molecules. The imidazo[1,2-a]pyridine core is present in numerous compounds investigated for antituberculosis, anti-inflammatory, and anti-cancer activities.[1][9] The carboxylic acid handle provides a convenient point for chemical modification to explore structure-activity relationships (SAR).
-
Materials Science : The fluorescent properties of the imidazo[1,2-a]pyridine core make it attractive for the development of organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.[11]
Caption: Interrelation of key physicochemical properties in drug discovery.
Conclusion
This compound is a compound of significant scientific interest, underpinned by a well-defined set of physicochemical properties. Its balanced lipophilicity, tunable acidity, and inherent spectroscopic characteristics make it a robust and versatile tool for researchers. A thorough understanding of these foundational properties is crucial for rationally designing novel pharmaceuticals, advanced materials, and other functional molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Imidazo 1,2-a pyridine-2-carboxylic acid technical grade, 85 64951-08-2 [sigmaaldrich.com]
- 3. This compound | C8H6N2O2 | CID 2062168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Imidazopyridines | Fisher Scientific [fishersci.com]
- 6. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ijrpr.com [ijrpr.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Data of Imidazo[1,2-a]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Imidazo[1,2-a]pyridine-2-carboxylic acid is a crucial heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers engaged in the synthesis, characterization, and application of its derivatives. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. By integrating experimental data from closely related derivatives with established spectroscopic principles, this document serves as a comprehensive reference for the scientific community.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a prominent nitrogen-bridged heterocyclic framework that has garnered significant attention in pharmaceutical research.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including but not limited to, anti-inflammatory, antiviral, and anticancer activities. The carboxylic acid moiety at the 2-position provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of diverse compound libraries for drug discovery.[2][3]
This guide is structured to provide not just raw data, but also the underlying scientific rationale for the observed spectroscopic behavior, thereby empowering researchers to confidently identify and characterize this important molecule and its analogues.
Synthesis of this compound
The synthesis of this compound and its derivatives is most commonly achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2] For the title compound, the reaction of 2-aminopyridine with bromopyruvic acid is a typical synthetic route.
Experimental Protocol: Synthesis of 8-Hydroxythis compound
As a direct and fully characterized analogue, the synthesis of 8-hydroxythis compound provides a validated protocol that can be adapted for the parent compound.
-
Reactants: A suspension of 2-aminopyridin-3-ol (1 equivalent) in anhydrous methanol is treated with bromopyruvic acid (1 equivalent) at room temperature.
-
Reaction: The resulting mixture is stirred at room temperature for 24 hours.
-
Work-up: The precipitate formed is collected by filtration to yield the desired product.
This one-pot synthesis is efficient, though yields can be variable. The choice of a non-polar solvent like methanol facilitates the precipitation of the product, simplifying its isolation.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of this compound. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The data presented is based on the analysis of closely related and fully characterized derivatives, such as 8-hydroxythis compound, providing a reliable framework for interpretation.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the Imidazo[1,2-a]pyridine core is characterized by distinct signals in the aromatic region. The proton on the imidazole ring (H-3) typically appears as a singlet, while the protons on the pyridine ring exhibit characteristic doublet, triplet, or doublet of doublets patterns depending on their substitution.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.4-8.5 | s | - |
| H-5 | ~8.1-8.2 | d | ~6.9 |
| H-6 | ~6.8-6.9 | t | ~7.2 |
| H-7 | ~7.2-7.3 | t | ~7.5 |
| H-8 | ~7.6-7.7 | d | ~9.0 |
| COOH | >10.0 | br s | - |
Note: The chemical shifts are predicted based on data from 8-hydroxythis compound and other derivatives. The exact values may vary depending on the solvent and concentration.
The downfield shift of the carboxylic acid proton is a key diagnostic feature, typically appearing as a broad singlet due to hydrogen bonding and exchange. The protons on the pyridine ring (H-5 to H-8) form a coupled system, and their specific splitting patterns are crucial for confirming the substitution pattern.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is a particularly diagnostic signal, appearing significantly downfield.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~110 |
| C-5 | ~125 |
| C-6 | ~113 |
| C-7 | ~128 |
| C-8 | ~118 |
| C-8a | ~142 |
| C=O | ~165 |
Note: These are approximate chemical shifts based on general values for similar heterocyclic systems and derivatives.
The quaternary carbons (C-2 and C-8a) will typically show lower intensity peaks compared to the protonated carbons. The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing effect of the fused imidazole ring and the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in this compound.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3400-2400 | Broad |
| C-H (Aromatic) | 3150-3000 | Medium |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=N and C=C (Aromatic) | 1650-1450 | Medium-Strong |
The very broad absorption band for the O-H stretch of the carboxylic acid is a hallmark feature, often spanning a wide range due to strong hydrogen bonding. The sharp, strong absorption of the carbonyl (C=O) group is another key diagnostic peak. The fingerprint region will contain a series of complex bands corresponding to the vibrations of the fused heterocyclic ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion (M⁺): For this compound (C₈H₆N₂O₂), the expected molecular ion peak will be at m/z = 162.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). The fused aromatic ring system is expected to be relatively stable, leading to a prominent molecular ion peak.
Visualizing the Structure and Synthesis
To aid in the understanding of the molecular structure and its synthesis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The spectroscopic data of this compound are well-defined and provide a robust basis for its identification and characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous determination of its structure. This guide, by consolidating and interpreting this data, serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient synthesis and analysis of new derivatives based on this privileged scaffold. The provided experimental protocol for a closely related analogue offers a practical starting point for its synthesis in the laboratory.
References
The Pharmacological Potential of Imidazo[1,2-a]pyridine-2-carboxylic Acid: A Technical Guide to Biological Activity Screening
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that allows for diverse pharmacological activities.[1] Among its many derivatives, Imidazo[1,2-a]pyridine-2-carboxylic acid and its analogues have emerged as a particularly promising class of compounds. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted biological activities of this chemical core, focusing on robust screening methodologies and the underlying mechanistic principles. We will delve into the anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential of these compounds, offering field-proven insights and detailed protocols to empower your research and development endeavors.
Section 1: Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by targeting crucial signaling pathways involved in cell proliferation, survival, and metastasis.[2][3]
Mechanism of Action: Inhibition of Kinase Signaling Cascades
A primary anticancer mechanism of imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, with the PI3K/Akt/mTOR pathway being a prominent target.[2][4][5] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Certain imidazo[1,2-a]pyridine compounds act as potent inhibitors of PI3Kα, leading to the induction of apoptosis in cancer cells.[4] The inhibition of this pathway disrupts downstream signaling, affecting cell growth, proliferation, and survival.[5]
Furthermore, these compounds have been shown to induce cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways.[5] This is often accompanied by an increase in the expression of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins such as Bcl-2.[6]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of this compound derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Hybrids | A549 (Lung Cancer) | 50.56 | [7] |
| Imidazo[1,2-a]pyridine Hybrids | HepG2 (Liver Carcinoma) | 51.52 | [7] |
| Imidazo[1,2-a]pyridine Derivatives | HCC1937 (Breast Cancer) | 45 - 79.6 | [8] |
| Imidazo[1,2-a]pyridine Derivatives | MCF7 (Breast Cancer) | Varies | [9] |
| Imidazo[1,2-a]pyridine Derivatives | PC3 (Prostate Cancer) | Varies | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic activity of this compound derivatives against adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Section 2: Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of these compounds are largely attributed to their ability to selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation.[10] By inhibiting COX-2, these derivatives reduce the production of prostaglandins, which are key mediators of pain and inflammation.[11] Molecular docking studies have revealed that the methylsulfonyl pharmacophore of some derivatives can insert into the secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like Arg-513 and His-90.[12] Some derivatives, such as 3-amino-imidazo[1,2-a]pyridine-2-carboxylic acid, have shown preferential inhibition of COX-2 over the constitutive COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects.[10]
Quantitative Analysis of Anti-inflammatory Activity
The in vitro efficacy of this compound derivatives as COX inhibitors is determined by their IC50 values.
| Compound Type | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Imidazo[1,2-a]pyridine derivatives | COX-2 | 0.05 - 0.13 | 51.3 - 897.1 | [11][12] |
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorescent Assay)
This protocol describes a common method for evaluating the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Hematin
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound derivative stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, hematin, the enzyme (either COX-1 or COX-2), and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid and ADHP.
-
Fluorescence Measurement: Immediately begin kinetic readings of fluorescence intensity (excitation ~530-540 nm, emission ~585-595 nm) at regular intervals for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 values for both COX-1 and COX-2 inhibition and determine the selectivity index.
Section 3: Antimicrobial Activity: A Broad Spectrum of Action
This compound derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and mycobacteria.[1][13]
Spectrum of Activity
Derivatives such as this compound arylidenehydrazides have been synthesized and screened for their antimicrobial properties.[1][13] Additionally, certain imidazo[1,2-a]pyridine-3-carboxamides have demonstrated excellent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[14]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridinecarboxamides | M. tuberculosis H37Rv | 0.10 - 0.19 | [14] |
| Imidazo[1,2-a]pyridinecarboxamides | MDR/XDR M. tuberculosis | 0.05 - 1.5 | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the MIC of a compound against bacterial strains.[15]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)
-
This compound derivative stock solution (in DMSO)
-
96-well microplates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound, as well as to a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Section 4: Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases
While research in this area is still emerging for the this compound core, the broader class of imidazo[1,2-a]pyridines has shown potential in the context of neurodegenerative diseases, particularly Alzheimer's disease.[16]
Mechanism of Action: Targeting Beta-Amyloid Aggregation
Certain imidazo[1,2-a]pyridine derivatives have been developed as ligands for detecting beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[16][17] Some of these compounds have been shown to inhibit the self-aggregation of the Aβ42 peptide, suggesting a potential therapeutic role in preventing or slowing the progression of the disease.[18]
Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay
This assay is commonly used to screen for inhibitors of Aβ aggregation.
Materials:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
This compound derivative stock solution (in DMSO)
-
96-well black microplates with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Aβ Peptide Preparation: Dissolve Aβ(1-42) peptide in HFIP, then evaporate the solvent to form a peptide film. Resuspend the film in the assay buffer to the desired concentration.
-
Assay Setup: In a 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations or a vehicle control.
-
Incubation: Incubate the plate at 37°C with gentle agitation to promote aggregation.
-
ThT Addition and Measurement: At various time points, add ThT to the wells and measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm).
-
Data Analysis: Plot the fluorescence intensity over time. A decrease in the fluorescence signal in the presence of the compound compared to the control indicates inhibition of Aβ aggregation.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and potential neuroprotective effects. The detailed screening protocols and mechanistic insights provided in this guide are intended to facilitate further research and accelerate the discovery of new drug candidates based on this remarkable chemical core. As our understanding of the structure-activity relationships of these compounds continues to grow, so too will their potential to address significant unmet medical needs.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 10. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol for the Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid from 2-Aminopyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a paramount heterocyclic scaffold in modern drug discovery, frequently recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This fused bicyclic aromatic system, consisting of a pyridine ring fused to an imidazole ring, offers a unique three-dimensional arrangement of nitrogen atoms that are adept at forming key interactions with various biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Several commercially available drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, feature the imidazo[1,2-a]pyridine core, underscoring its therapeutic significance.[1]
Imidazo[1,2-a]pyridine-2-carboxylic acid, the subject of this guide, is a particularly valuable building block. The carboxylic acid functionality at the 2-position serves as a versatile handle for further chemical modifications, such as the formation of amides and esters, enabling the exploration of extensive chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[5] This application note provides a detailed, field-proven protocol for the synthesis of this compound from readily available 2-aminopyridine, delves into the underlying reaction mechanism, and outlines the necessary characterization techniques to ensure the synthesis of a high-purity final product.
Reaction Mechanism: The Tschitschibabin Imidazo[1,2-a]pyridine Synthesis
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-halocarbonyl compounds is a classic and reliable method, often referred to as a variation of the Tschitschibabin reaction.[6] The reaction proceeds through a well-defined, multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and subsequent dehydration.
The key steps are as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound, in this case, bromopyruvic acid. This step forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This leads to the formation of a five-membered ring and a hydroxylated intermediate.
-
Dehydration: The final step involves the dehydration of the hydroxylated intermediate, resulting in the formation of the aromatic imidazo[1,2-a]pyridine ring system.
This sequence of reactions provides a robust and efficient pathway to the desired heterocyclic core.
Caption: Overall workflow of the Tschitschibabin imidazo[1,2-a]pyridine synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar imidazo[1,2-a]pyridine carboxylic acids.[7] It is crucial to perform this reaction in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials and Equipment
| Material/Equipment | Specifications |
| 2-Aminopyridine | ≥98% purity |
| Bromopyruvic acid | ≥95% purity |
| Anhydrous Methanol (MeOH) | ACS grade |
| Round-bottom flask | 100 mL |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle | |
| Buchner funnel and filter paper | |
| pH paper or pH meter | |
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-aminopyridine (1.88 g, 20 mmol) in 50 mL of anhydrous methanol.
-
Addition of Bromopyruvic Acid: To this suspension, carefully add bromopyruvic acid (3.34 g, 20 mmol) at room temperature. The addition should be done portion-wise to control any potential exotherm.
-
Reaction at Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to obtain this compound as a solid.
Note on Potential Decarboxylation: Direct condensation of 2-aminopyridine with bromopyruvic acid can sometimes be inefficient due to competing decarboxylation of the product at high temperatures.[8] The use of milder conditions and shorter reaction times, monitored by TLC, can help to minimize this side reaction.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Melting Point | 275-295 °C (decomposes) |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz):
-
The proton on the imidazole ring (H-3) is expected to appear as a singlet in the range of δ 8.0-8.5 ppm.
-
The protons on the pyridine ring will appear as multiplets in the aromatic region (δ 7.0-9.0 ppm). The exact shifts and coupling patterns will depend on the substitution.
-
The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
The carbonyl carbon of the carboxylic acid is expected in the range of δ 160-170 ppm.
-
The carbons of the imidazo[1,2-a]pyridine core will appear in the aromatic region (δ 110-150 ppm).
-
-
Infrared (IR) Spectroscopy (KBr):
-
A broad O-H stretch for the carboxylic acid will be present around 3000 cm⁻¹.
-
A strong C=O stretch for the carboxylic acid will be observed around 1700-1725 cm⁻¹.
-
C=N and C=C stretching vibrations from the aromatic rings will be in the 1400-1650 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M+H]⁺ should be observed at m/z = 163.05.
-
Caption: Workflow for the characterization of the synthesized product.
Conclusion and Future Perspectives
This application note provides a comprehensive guide for the synthesis and characterization of this compound. The described protocol offers a reliable and accessible method for obtaining this valuable building block for medicinal chemistry and drug discovery programs. The detailed mechanistic explanation provides insight into the chemical transformations, allowing for informed optimization and troubleshooting.
The versatility of the carboxylic acid handle on the imidazo[1,2-a]pyridine scaffold opens up a vast array of possibilities for the synthesis of novel derivatives with potentially enhanced biological activities.[5] Future work can focus on the development of a diverse library of amides and esters from this key intermediate for screening against various therapeutic targets. Furthermore, exploring greener and more efficient synthetic methodologies, such as flow chemistry, could provide advantages in terms of scalability and safety.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. chemmethod.com [chemmethod.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized for its significant and diverse biological activities.[1][2][3] This "privileged structure" is a cornerstone in medicinal chemistry, forming the backbone of numerous commercial drugs such as Zolpidem, Olprinone, and Soraprazan.[2][3] Its derivatives have demonstrated a wide therapeutic spectrum, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][4][5] The unique electronic and chemical properties of the imidazopyridine skeleton make it a highly attractive target for the development of novel therapeutic agents.[6] Consequently, the creation of efficient and versatile synthetic methodologies to access these compounds is a major focus in organic and medicinal chemistry.[7]
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like imidazo[1,2-a]pyridines.[8] These reactions offer several advantages over traditional multi-step synthesis, including higher atom economy, reduced reaction times, and simpler purification procedures.[9] Among the various MCRs, the Groebke–Blackburn–Bienaymé reaction (GBBR) stands out as a particularly effective method for the one-pot synthesis of imidazo[1,2-a]pyridine derivatives.[9][10]
This guide provides a detailed exploration of the one-pot synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, with a focus on the mechanistic underpinnings and practical experimental protocols.
Mechanistic Insights: The Groebke–Blackburn–Bienaymé Reaction (GBBR)
The Groebke–Blackburn–Bienaymé reaction is a three-component reaction (3CR) that involves an aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[10][11] This reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through a series of intermediates to yield the final imidazo[1,2-a]pyridine product.[11][12]
The reaction mechanism initiates with the condensation of the aldehyde and the 2-aminopyridine to form an imine. This imine is then activated by the acid catalyst, making it susceptible to nucleophilic attack by the isocyanide. The subsequent [4+1] cycloaddition, followed by aromatization via a 1,3-hydride shift, leads to the formation of the stable imidazo[1,2-a]pyridine ring system.[12]
Caption: Generalized workflow of the Groebke–Blackburn–Bienaymé reaction.
Tandem Reactions: Expanding Molecular Diversity
The versatility of the GBBR can be further enhanced by combining it with other reactions in a tandem, one-pot fashion. A notable example is the tandem Groebke–Blackburn–Bienaymé and Ugi reaction sequence.[13][14] In this approach, an imidazo[1,2-a]pyridine-containing carboxylic acid is first synthesized via the GBBR. This product then serves as the acid component in a subsequent Ugi four-component reaction (4CR).[13][14][15] This powerful strategy allows for the rapid generation of complex peptidomimetics with multiple points of diversity, which are of significant interest in drug discovery.[13][14]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Imidazo[1,2-a]pyridine-3-amines via Ultrasound-Assisted GBBR
This protocol describes a green and efficient synthesis of imidazo[1,2-a]pyridine-3-amines using water as a solvent and ultrasound irradiation.[9]
Materials:
-
2-Aminopyridine or substituted 2-aminopyridines
-
Aldehyde (e.g., furfural, 5-methylfurfural)
-
Isocyanide (e.g., cyclohexyl isocyanide, 4-methoxyphenyl isocyanide)
-
Phenylboronic acid (PBA) as a catalyst
-
Water (solvent)
Procedure:
-
In a suitable reaction vessel, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and phenylboronic acid (10 mol%).
-
Add water (2 mL) to the mixture.
-
Place the reaction vessel in an ultrasonic bath and irradiate at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine-3-amine.
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Yield (%) |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | 86 |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | 75 |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | 67 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | 80 |
Table 1: Substrate scope for the ultrasound-assisted synthesis of imidazo[1,2-a]pyridine-3-amines. Data sourced from[9].
Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines
This protocol outlines a rapid and environmentally friendly method for the synthesis of 2-phenylimidazo[1,2-a]pyridines using lemon juice as a natural acid catalyst and solvent under microwave irradiation.[16]
Materials:
-
Aromatic ketone (e.g., acetophenone)
-
N-Bromosuccinimide (NBS)
-
2-Aminopyridine or substituted 2-aminopyridines
-
Fresh lemon juice
Procedure:
-
In a microwave-safe reaction vessel, mix the aromatic ketone (1 mmol), N-bromosuccinimide (1 mmol), and 2-aminopyridine (1 mmol).
-
Add fresh lemon juice (5 mL) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a suitable power and temperature for a short duration (typically a few minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Caption: Workflow for microwave-assisted synthesis.
Protocol 3: Tandem GBBR-Ugi Synthesis of Imidazo[1,2-a]pyridine-Containing Peptidomimetics
This protocol details the synthesis of a carboxylic acid-functionalized imidazo[1,2-a]pyridine via GBBR, followed by its use in a Ugi reaction.[13][14]
Part A: Synthesis of the Imidazo[1,2-a]pyridine Carboxylic Acid (GBBR)
Materials:
-
Substituted 2-aminopyridine (e.g., 2-amino-5-chloropyridine)
-
Aldehyde-functionalized carboxylic acid (e.g., 2-(3-formylphenoxy)acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Perchloric acid (HClO4) as a catalyst
-
Dimethylformamide (DMF) as a solvent
Procedure:
-
In a round-bottom flask, dissolve the 2-aminopyridine (1.0 equiv), aldehyde-carboxylic acid (1.0 equiv), and isocyanide (1.0 equiv) in DMF.
-
Add a catalytic amount of perchloric acid.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate aqueous workup to isolate the crude imidazo[1,2-a]pyridine carboxylic acid.
-
Purify the product as necessary.
Part B: Synthesis of the Peptidomimetic (Ugi Reaction)
Materials:
-
Imidazo[1,2-a]pyridine carboxylic acid from Part A
-
Aldehyde
-
Primary amine
-
Isocyanide
-
Methanol as a solvent
Procedure:
-
In a reaction vessel, combine the imidazo[1,2-a]pyridine carboxylic acid (1.0 equiv), a new aldehyde (1.0 equiv), a primary amine (1.0 equiv), and a new isocyanide (1.0 equiv) in methanol.
-
Stir the mixture at 50 °C for 24-48 hours.[13]
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the resulting peptidomimetic product by column chromatography.
Applications in Drug Discovery
Imidazo[1,2-a]pyridine derivatives are a cornerstone of modern medicinal chemistry due to their wide range of biological activities.[1][2] The functionalization of this scaffold, particularly the introduction of a carboxylic acid group, provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).
These compounds have shown promise as:
-
Anticancer agents: Certain derivatives have been developed as covalent inhibitors for treating cancers, such as those with KRAS G12C mutations.[17]
-
Anti-inflammatory agents: Imidazo[1,2-a]pyridine derivatives have been shown to suppress the expression of pro-inflammatory cytokines like TNF-α.[5]
-
Antiparasitic agents: Derivatives synthesized via the GBBR have demonstrated activity against parasites like Leishmania donovani.[12]
-
Antibacterial agents: The imidazo[1,2-a]pyridine scaffold has been incorporated into molecules screened for activity against the ESKAPE panel of pathogens.[12]
The one-pot synthetic strategies detailed in this guide offer efficient and versatile routes to novel this compound derivatives, facilitating the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, including Zolpidem and Alpidem.[1][2] Its widespread application in medicinal chemistry has driven the development of diverse synthetic methodologies.[3] This guide provides an in-depth exploration of modern, catalyst-free approaches to the synthesis of imidazo[1,2-a]pyridines, designed for researchers, scientists, and professionals in drug development. By eliminating the need for metal catalysts, these methods offer significant advantages in terms of environmental impact, cost-effectiveness, and simplified purification protocols. This document details several robust, field-proven, catalyst-free strategies, including multicomponent reactions in green solvents, microwave-assisted and ultrasound-promoted syntheses, and solvent-free thermal condensations. Each section provides a detailed theoretical background, step-by-step experimental protocols, and insights into the causality behind experimental choices, empowering researchers to seamlessly adopt these sustainable and efficient synthetic routes.
Introduction: The Imperative for Catalyst-Free Synthesis
The synthesis of imidazo[1,2-a]pyridines has traditionally relied on condensation reactions, often necessitating catalysts that can introduce metallic impurities into the final product.[1] The removal of these impurities presents a significant challenge in pharmaceutical manufacturing, requiring additional purification steps that increase both cost and waste. Catalyst-free methodologies circumvent these issues, offering a more direct and atom-economical route to these valuable compounds.[4] The methods presented herein leverage alternative energy sources and innovative reaction media to facilitate the requisite bond formations, aligning with the principles of green chemistry.
Multicomponent Reactions (MCRs) in Green Solvents: The Groebke-Blackburn-Bienaymé Reaction
One of the most elegant and efficient catalyst-free strategies is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[5][6] This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyridine core in a single, atom-economical step. The use of deep eutectic solvents (DES) as a reaction medium has emerged as a particularly sustainable approach, offering a benign and often biodegradable alternative to conventional organic solvents.[7]
Mechanistic Rationale
The GBB reaction proceeds through a series of sequential steps. Initially, the 2-aminopyridine reacts with the aldehyde to form a Schiff base. Concurrently, the isocyanide is activated. The crucial step involves the [4+1] cycloaddition of the isocyanide to the Schiff base, followed by an intramolecular cyclization and subsequent tautomerization to yield the final aromatic product. The use of a deep eutectic solvent, such as a choline chloride-urea mixture, can facilitate the reaction by enhancing the solubility of the reactants and stabilizing the charged intermediates.[7]
Visualizing the GBB Reaction Mechanism
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: GBB Synthesis in a Deep Eutectic Solvent
This protocol is adapted from a reported catalyst-free synthesis of imidazo[1,2-a]pyridines in a choline chloride-based deep eutectic solvent.[7]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Cyclohexyl isocyanide (1.0 mmol)
-
Urea-Choline Chloride (2:1 molar ratio) Deep Eutectic Solvent (DES) (2 mL)
-
Ethanol for washing
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and heating plate
Procedure:
-
Prepare the Deep Eutectic Solvent: In a beaker, combine urea and choline chloride in a 2:1 molar ratio. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: To a 25 mL round-bottom flask containing the prepared DES (2 mL), add 2-aminopyridine (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol).
-
Reaction Execution: Stir the mixture at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.[7]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) to the flask, which will cause the product to precipitate. Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any remaining impurities.
-
Characterization: Dry the purified product under vacuum and characterize by NMR spectroscopy and mass spectrometry.
Data Summary: GBB Reaction
| Entry | Aldehyde | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | 4 | 87 | [7] |
| 2 | 4-Chlorobenzaldehyde | 2 | 85 | [7] |
| 3 | 4-Methylbenzaldehyde | 3 | 82 | [7] |
| 4 | 4-Methoxybenzaldehyde | 5 | 78 | [7] |
Microwave-Assisted Catalyst- and Solvent-Free Synthesis
Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient heating method.[2] For the synthesis of imidazo[1,2-a]pyridines, this technology enables a solvent-free condensation of 2-aminopyridines and α-bromoketones, often with significantly reduced reaction times and excellent yields.[8]
Mechanistic Rationale
The reaction proceeds via a classical condensation mechanism. The initial step is the SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and the α-bromoketone, forming a pyridinium salt intermediate. This is followed by an intramolecular cyclization where the exocyclic amine attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine. Microwave irradiation accelerates the reaction by efficiently coupling with the polar intermediates, leading to rapid heating and increased reaction rates.
Visualizing the Microwave-Assisted Workflow
Caption: Workflow for microwave-assisted synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is based on a reported solvent- and catalyst-free microwave-assisted synthesis.[8]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
α-Bromoacetophenone (1.0 mmol)
-
Microwave synthesis vial (10 mL)
-
Microwave reactor
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: Place 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol) into a 10 mL microwave synthesis vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for a specified time (typically 5-15 minutes) at a set temperature (e.g., 120°C).
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. The crude product can be purified directly by recrystallization from ethanol.
-
Characterization: Collect the crystalline product by filtration, dry under vacuum, and characterize by standard spectroscopic methods.
Data Summary: Microwave-Assisted Synthesis
| Entry | 2-Aminopyridine | α-Bromoketone | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | α-Bromoacetophenone | 10 | 95 | [8] |
| 2 | 2-Amino-5-methylpyridine | α-Bromoacetophenone | 12 | 92 | [8] |
| 3 | 2-Aminopyridine | 4'-Bromo-α-bromoacetophenone | 8 | 96 | [8] |
| 4 | 2-Aminopyridine | 4'-Nitro-α-bromoacetophenone | 5 | 98 | [8] |
Ultrasound-Assisted Synthesis: A Sonochemical Approach
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can promote reactions through acoustic cavitation.[9] This method has been successfully applied to the synthesis of imidazo[1,2-a]pyridines, offering a rapid and efficient catalyst-free route.[10]
Mechanistic Rationale
Similar to the microwave-assisted method, the reaction between a 2-aminopyridine and an α-haloketone is the basis of this synthesis. The role of ultrasound is to generate localized hot spots through the formation, growth, and implosive collapse of bubbles in the liquid medium. These hot spots have transient high temperatures and pressures, which can significantly accelerate the reaction rate without raising the bulk temperature of the reaction mixture. This allows for rapid synthesis under mild overall conditions.
Experimental Protocol: Ultrasound-Assisted Synthesis
This protocol is a generalized procedure based on reported ultrasound-assisted syntheses.[9][10]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
2-Bromoacetophenone derivative (1.0 mmol)
-
Polyethylene glycol (PEG-400) or another suitable solvent (2 mL)
-
Reaction vessel suitable for ultrasonication
-
Ultrasonic bath or probe sonicator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 mmol) and the 2-bromoacetophenone derivative (1.0 mmol) in the chosen solvent (e.g., PEG-400, 2 mL).
-
Ultrasonication: Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate at a specified frequency and power (e.g., 40 kHz) at room temperature or with gentle heating.
-
Monitoring and Completion: Monitor the reaction by TLC. Reaction times are typically short, often in the range of 15-30 minutes.
-
Work-up and Purification: Upon completion, add water to the reaction mixture to precipitate the product. Collect the solid by filtration and purify by recrystallization.
Data Summary: Ultrasound-Assisted Synthesis
| Entry | Reactants | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyridine, 2-Bromoacetophenone | PEG-400 | 15 | 98 | [10] |
| 2 | 2-Amino-4-methylpyridine, 2-Bromoacetophenone | PEG-400 | 20 | 96 | [10] |
| 3 | 2-Aminopyridine, 2-Bromo-4'-chloroacetophenone | PEG-400 | 15 | 95 | [10] |
Solvent-Free Thermal Synthesis
The simplest catalyst-free approach involves the direct thermal condensation of the reactants in the absence of any solvent.[4][11] This method is highly atom-economical and environmentally friendly, as it eliminates the need for solvents entirely.
Mechanistic Rationale
The mechanism is identical to that of the microwave-assisted synthesis, involving the formation of a pyridinium salt intermediate followed by intramolecular cyclization and dehydration. In this case, thermal energy is supplied by conventional heating (e.g., an oil bath) to overcome the activation energy barrier of the reaction.
Experimental Protocol: Solvent-Free Thermal Synthesis
This protocol is based on a reported neat reaction of 2-aminopyridines with α-haloketones.[4]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
α-Haloacetophenone (1.0 mmol)
-
Round-bottom flask or reaction tube
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: Combine 2-aminopyridine (1.0 mmol) and the α-haloacetophenone (1.0 mmol) in a reaction vessel.
-
Thermal Reaction: Heat the mixture at a specified temperature (e.g., 60-80°C) with stirring.
-
Monitoring and Completion: Monitor the reaction by TLC. The reaction is typically complete within 20-60 minutes.
-
Work-up and Purification: After cooling, the solid product can be purified by recrystallization from a suitable solvent like ethanol.
Data Summary: Solvent-Free Thermal Synthesis
| Entry | Reactants | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyridine, α-Bromoacetophenone | 60 | 20 | 91 | [4] |
| 2 | 2-Amino-4-methylpyridine, α-Bromoacetophenone | 60 | 20 | 88 | [4] |
| 3 | 2-Aminopyridine, 4'-Methoxy-α-bromoacetophenone | 60 | 30 | 85 | [4] |
Conclusion and Future Outlook
The catalyst-free synthesis of imidazo[1,2-a]pyridines represents a significant advancement in sustainable organic chemistry. The methods outlined in this guide—multicomponent reactions in green solvents, microwave- and ultrasound-assisted syntheses, and solvent-free thermal reactions—provide robust and efficient alternatives to traditional catalyzed approaches. These protocols not only simplify the synthesis and purification of this important class of heterocyles but also align with the growing demand for environmentally responsible chemical manufacturing. Future research will likely focus on expanding the substrate scope of these reactions and further exploring novel, benign reaction media and energy sources.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Anticancer Efficacy of Imidazo[1,2-a]pyridine-2-carboxylic Acid Hybrids
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Oncology
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Hybrids derived from this core, particularly those incorporating a carboxylic acid moiety at the 2-position, are gaining significant interest as potential anticancer agents.[2][3][4][5] This is because they can inhibit cancer cell growth through multiple mechanisms, including the disruption of critical survival signaling pathways, induction of programmed cell death (apoptosis), and halting the cell division cycle.[6][7]
The strategy of creating molecular hybrids—combining the imidazo[1,2-a]pyridine core with other pharmacophores—aims to develop novel compounds with enhanced potency, selectivity, and improved pharmacological profiles compared to their individual components.[8] These application notes provide a comprehensive technical guide for researchers to assess the anticancer activity of novel imidazo[1,2-a]pyridine-2-carboxylic acid hybrids, detailing the key mechanisms of action and providing robust, field-proven protocols for their evaluation.
Core Mechanisms of Anticancer Activity
Imidazo[1,2-a]pyridine hybrids exert their anticancer effects primarily by modulating key cellular processes that are often dysregulated in cancer. Understanding these mechanisms is crucial for designing and interpreting experiments.
Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway
A predominant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[6][7] This pathway is hyperactivated in a wide range of cancers and plays a central role in promoting cell proliferation, growth, and survival.
By inhibiting key kinases like Akt and its downstream target mTOR, these compounds effectively cut off a critical survival signal for cancer cells.[6] This inhibition leads to two major downstream consequences: cell cycle arrest and induction of apoptosis.
Induction of Cell Cycle Arrest and Apoptosis
Following the inhibition of pro-survival pathways, cancer cells treated with imidazo[1,2-a]pyridine hybrids often undergo cell cycle arrest, typically at the G2/M or G0/G1 phase.[1][6][9] This halt in proliferation is frequently mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[1][6]
Ultimately, the sustained cellular stress and lack of survival signals trigger apoptosis. This is characterized by the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3 and caspase-9) and a shift in the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax over anti-apoptotic ones like Bcl-2.[1][6][10][11]
Experimental Design: A Stepwise Evaluation Workflow
A systematic approach is essential for characterizing the anticancer potential of a novel compound. The workflow begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic investigations.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different compounds. Data should be compiled from multiple cell lines to assess the spectrum of activity.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound HB9 | A549 (Lung) | 50.56 | [2] |
| Compound HB10 | HepG2 (Liver) | 51.52 | [2] |
| Compound 6 | A375 (Melanoma) | 9.7 | [6][12] |
| Compound 6 | HeLa (Cervical) | 35.0 | [6][12] |
| Compound 12b | MCF-7 (Breast) | 11 | [12][13] |
| Compound 12 | MDA-MB-231 (Breast) | 0.29 | [8] |
| IP-5 | HCC1937 (Breast) | 45 | [1][12] |
This table presents a selection of published IC50 values to illustrate typical data presentation. Values are highly dependent on the specific chemical structure and cell line.
Detailed Application Protocols
The following protocols are foundational for assessing the anticancer activity of this compound hybrids.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[14] The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percentage of viability against compound concentration to determine the IC50 value.[15]
Causality Note: The SRB assay is an alternative that measures total protein content and is independent of the metabolic state, which can be advantageous if the test compound is suspected of altering mitochondrial activity.[16][17][18]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content within a population of cells. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[19] Cells in the G2/M phase (with twice the DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence.[19][20]
Materials:
-
Treated and control cells (1 x 10^6 cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping. Fix for at least 2 hours at 4°C (or overnight at -20°C).[21][22]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is critical for degrading RNA, which PI can also bind to, ensuring DNA-specific staining.[19]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a histogram of PI fluorescence (linear scale) to visualize the cell cycle distribution.[23]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the G0/G1, S, and G2/M phases and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase suggests cell cycle arrest. A prominent "sub-G1" peak indicates apoptotic cells with fragmented DNA.[19]
Protocol 3: Apoptosis Detection by Western Blot
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade. The cleavage of caspases and PARP, or changes in the expression of Bcl-2 family proteins, are hallmark indicators of apoptosis.[24][25][26]
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Lyse treated and control cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[24]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[27]
-
Data Analysis: Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH). The appearance of a cleaved caspase-3 band or a cleaved PARP fragment, and an increased Bax/Bcl-2 ratio, are strong indicators of apoptosis.[24][28]
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. chemmethod.com [chemmethod.com]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Imidazo[۱,۲-𝑎]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and 𝐼𝑛 𝑆𝑖𝑙𝑖𝑐𝑜 Docking Analysis [en.civilica.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. assaygenie.com [assaygenie.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols: Imidazo[1,2-a]pyridine Carboxamides as Potent Antituberculosis Agents
Introduction: A New Paradigm in Tuberculosis Drug Discovery
For decades, the global fight against tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), has been hampered by a stagnant drug development pipeline and the alarming rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] This crisis has underscored the urgent need for novel therapeutics that operate via new mechanisms of action. The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising and "drug prejudice" chemical class, exhibiting potent activity against both drug-susceptible and resistant forms of Mtb.[1][3][4]
The primary allure of the IPA class lies in its validated and novel mechanism of action: the targeted inhibition of the mycobacterial cytochrome bc1 complex (specifically the QcrB subunit).[5][6] This complex is a critical component of the electron transport chain, essential for generating adenosine triphosphate (ATP), the primary energy currency of the cell.[3][7] By disrupting this vital bioenergetic process, IPAs effectively starve the bacterium of energy, leading to cell death.[7][8] This approach has been clinically validated by the development of Telacebec (Q203), a first-in-class IPA that has advanced through Phase 2 clinical trials, demonstrating both safety and efficacy in patients with pulmonary TB.[8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the exploration of imidazo[1,2-a]pyridine carboxamides. We will delve into the causality behind their mechanism, provide field-proven protocols for their synthesis and evaluation, and present a logical workflow for advancing candidate molecules from the bench to preclinical models.
Section 1: Mechanism of Action - Targeting Mtb's Energy Production
The efficacy of IPAs is rooted in their ability to precisely disrupt oxidative phosphorylation (OxPhos), the central pathway for ATP production in Mtb.[3] The electron transport chain in Mtb comprises a series of protein complexes that transfer electrons, creating a proton motive force that drives ATP synthase.[1][3] The cytochrome bc1-aa3 supercomplex (Complex III-IV) is a key player in this process.
Imidazo[1,2-a]pyridines, most notably Telacebec (Q203), specifically bind to the QcrB subunit of the cytochrome bc1 complex.[11][12][13] This binding event obstructs the ubiquinol oxidation site, effectively halting the flow of electrons through the respiratory chain.[7][8] The immediate consequence is a rapid depletion of intracellular ATP levels, which is catastrophic for the bacterium's survival and replication.[7] This targeted attack on cellular energy metabolism represents a powerful strategy, particularly as it is effective against Mtb strains that have already developed resistance to conventional drugs targeting cell wall synthesis or DNA replication.
Section 2: Synthesis and Structure-Activity Relationships (SAR)
The chemical tractability of the imidazo[1,2-a]pyridine scaffold allows for extensive synthetic modification, facilitating the optimization of potency and pharmacokinetic properties.[2][13] A common synthetic route involves the initial formation of the imidazo[1,2-a]pyridine core, followed by amide coupling to introduce diverse side chains.
Causality in SAR: The choice of substituents is critical. The core scaffold provides the necessary geometry for binding to QcrB, while the carboxamide linker and its appended groups modulate potency, selectivity, and drug-like properties.
-
Carboxamide Position: The position of the carboxamide group on the imidazo[1,2-a]pyridine ring is crucial, with 3-carboxamide derivatives generally demonstrating superior potency compared to 2-carboxamide or 8-carboxamide analogues.[1][14]
-
Side Chain Lipophilicity: Increasing the lipophilicity of the side chain, for instance by incorporating biaryl ethers, often leads to a dramatic increase in potency, pushing activity into the low nanomolar range.[1] However, this must be balanced, as excessively high lipophilicity can negatively impact solubility and pharmacokinetic properties.[15]
-
Steric Bulk: The size and shape of the side chain influence how the molecule fits into the binding pocket of QcrB. Bulky groups can enhance binding affinity but may also be detrimental if they introduce steric clashes.[1]
Table 1: Representative SAR Data for Imidazo[1,2-a]pyridine-3-carboxamides
| Compound ID | R Group (Side Chain) | MIC vs. Mtb H37Rv (μM) | Cytotoxicity IC₅₀ (Vero cells, μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| IPA-1 | N-benzyl | 0.4 - 1.9 | >128 | >67 - 320 | [1][3] |
| IPA-2 | N-(4-chlorobenzyl) | 0.4 - 1.9 | >128 | >67 - 320 | [1][3] |
| IPA-3 | N-(4-(4-chlorophenoxy)benzyl) | ≤0.006 | >128 | >21,333 | [1][16] |
| Q203 (Telacebec) | Complex adamantyl-piperazine ether | 0.0027 (MIC₅₀) | >30 | >11,111 | [9][17] |
| IPA-4 | N-(2-phenoxyethyl) with 4-Br | 0.069 | Not Reported | Not Reported |[1][3] |
Note: MIC values can vary based on assay conditions. Data is aggregated for illustrative purposes.
Section 3: Preclinical Evaluation Workflow
A systematic and robust workflow is essential for identifying and advancing promising IPA candidates. The process integrates in vitro screening for potency and safety with in vivo evaluation of pharmacokinetics and efficacy. This self-validating system ensures that only the most promising compounds with a clear mechanism and favorable drug-like properties are progressed.
Section 4: Key Experimental Protocols
The following protocols are foundational for the evaluation of novel IPA carboxamides. They are designed to be robust and provide clear, actionable data for decision-making.
Protocol 4.1: General Synthesis of an Imidazo[1,2-a]pyridine-3-carboxamide
Rationale: This two-step protocol is a widely adopted method for producing the core scaffold and installing the critical carboxamide side chain, allowing for rapid generation of analogues for SAR studies.[2]
Step 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 4-methylpyridin-2-amine (1.0 eq) in dimethylformamide (DMF), add ethyl 2-chloroacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 120 °C) and stir for 48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the ester intermediate.
Step 2: Saponification and Amide Coupling
-
Suspend the ester from Step 1 (1.0 eq) in a mixture of ethanol and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at 60 °C for 16-24 hours until saponification is complete (monitored by TLC).
-
Cool the mixture, acidify to pH ~4 with 1N HCl to precipitate the carboxylic acid. Filter, wash with water, and dry.
-
Dissolve the resulting carboxylic acid (1.0 eq) in acetonitrile (ACN).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), and the desired primary or secondary amine (e.g., 4-chlorobenzylamine, 1.2 eq).
-
Stir the reaction at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the final imidazo[1,2-a]pyridine carboxamide.
Protocol 4.2: In Vitro Antitubercular Activity (MIC Determination)
Rationale: The Microplate Alamar Blue Assay (MABA) is a colorimetric, high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[5][18] It relies on the reduction of the blue, non-fluorescent indicator dye resazurin to the pink, fluorescent resorufin by metabolically active cells.
-
Prepare a 96-well microtiter plate. Add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to all wells.
-
Add 100 µL of the test compound (dissolved in DMSO and diluted in broth) to the first well of a row and perform 2-fold serial dilutions across the plate. The final DMSO concentration should not exceed 1%.
-
Prepare an inoculum of M. tuberculosis H37Rv standardized to approximately 1 × 10⁵ CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well, except for the sterile control wells. Include wells for a positive control (e.g., isoniazid) and a negative control (no drug).
-
Seal the plate and incubate at 37 °C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Visually assess the results. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Protocol 4.3: In Vitro Cytotoxicity Assay (Selectivity Index)
Rationale: It is crucial to ensure that the compound's activity is specific to the mycobacteria and not due to general cellular toxicity. This protocol determines the 50% cytotoxic concentration (IC₅₀) against a mammalian cell line, allowing for the calculation of the Selectivity Index (SI).[1][3] A high SI is a hallmark of a promising drug candidate.
-
Seed VERO cells (or another suitable mammalian cell line like HepG2) in a 96-well plate at a density of ~1 × 10⁴ cells/well and incubate for 24 hours at 37 °C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC₅₀ value, which is the compound concentration that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI) = IC₅₀ / MIC . An SI value >10 is generally considered the minimum for a compound to be of further interest, with values >100 being highly desirable.[11]
Protocol 4.5: In Vivo Efficacy in a Murine Model of Chronic TB
Rationale: An in vivo model is the definitive test of a compound's therapeutic potential, integrating its potency, pharmacokinetics, and tolerability. The chronic mouse model mimics human TB infection.[16]
-
Infection: Infect BALB/c or C57BL/6 mice via the aerosol route with a low dose of M. tuberculosis H37Rv (~100-200 bacilli per lung).
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks. At this point, a stable bacterial load will be present in the lungs and spleen.
-
Treatment: Randomize mice into treatment groups: vehicle control, positive control (e.g., isoniazid at 25 mg/kg), and test compound groups (e.g., IPA at 30-100 mg/kg).
-
Administer treatment once daily, 5-6 days per week, via oral gavage (PO) for 4 weeks. Monitor animal weight and health throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens. Homogenize the organs in saline with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.
-
Incubate plates at 37 °C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).
-
Efficacy is measured as the log₁₀ reduction in CFU in the organs of treated mice compared to the vehicle control group.
Section 5: Case Study - Telacebec (Q203)
Telacebec (Q203) is the archetypal IPA that has successfully navigated the preclinical workflow and entered human clinical trials.[9] It demonstrates potent activity against drug-susceptible, MDR, and XDR Mtb isolates, with its efficacy directly linked to the inhibition of the cytochrome bc1 complex.[7][17] Phase 1 studies in healthy volunteers established its safety and tolerability, with dose-proportional pharmacokinetics.[7] A Phase 2a Early Bactericidal Activity (EBA) study in TB patients confirmed its clinical activity, showing a dose-dependent reduction in the mycobacterial load in sputum over 14 days of treatment.[10][15]
Table 2: Profile of the Clinical Candidate Telacebec (Q203)
| Parameter | Value | Reference |
|---|---|---|
| Target | Cytochrome bc1 complex (QcrB) | [7][9] |
| MIC₅₀ vs. Mtb H37Rv | 2.7 nM | [17] |
| MIC₉₀ vs. MDR/XDR isolates | 3.0 - 7.4 nM | [7] |
| Administration Route | Oral | [7] |
| Clinical Status | Completed Phase 2a trials | [9][10][15] |
| Key Findings | Safe, well-tolerated, and demonstrated dose-dependent bactericidal activity in TB patients. |[7][10] |
Conclusion and Future Directions
The imidazo[1,2-a]pyridine carboxamide class represents a validated and highly promising avenue for the development of next-generation antituberculosis agents. Their novel mechanism of action, potent bactericidal activity against drug-resistant strains, and proven clinical efficacy in the form of Telacebec (Q203) provide a strong foundation for future research.
The protocols and workflow detailed herein offer a robust framework for the discovery and optimization of new IPA candidates. Future efforts should focus on leveraging SAR insights to improve pharmacokinetic profiles, thereby enhancing in vivo exposure and efficacy. Furthermore, exploring the synergistic potential of IPAs in combination with other novel or existing anti-TB drugs, such as bedaquiline, could lead to shorter, safer, and more effective treatment regimens capable of overcoming the challenge of drug-resistant tuberculosis.[9]
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Telacebec (Q203) | Qurient [qurient.com]
- 10. taskclinical.com [taskclinical.com]
- 11. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to In Silico Docking of Imidazo[1,2-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in computational chemistry and medicinal chemistry.
Abstract: The Imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive, field-proven guide to conducting in silico molecular docking studies on Imidazo[1,2-a]pyridine derivatives. We move beyond a simple recitation of steps to explain the critical reasoning behind each phase of the computational workflow, ensuring that the resulting protocols are not only robust but also scientifically valid. This guide is designed to empower researchers to reliably predict binding affinities, understand interaction mechanisms, and accelerate the hit-to-lead optimization process for this important class of compounds.
The Scientific Imperative: Why Dock Imidazo[1,2-a]pyridines?
The Imidazo[1,2-a]pyridine core is a versatile heterocyclic system that has been successfully incorporated into marketed drugs like Zolpidem and Alpidem.[4] Its rigid, bicyclic nature provides a fixed geometry for substituent presentation, making it an ideal candidate for structure-based drug design. Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[5] For Imidazo[1,2-a]pyridine derivatives, docking serves several key purposes:
-
Target Identification & Validation: Elucidating how these derivatives interact with specific biological targets, such as protein kinases or the cytochrome bc1 complex in Mycobacterium tuberculosis.[4][5][6]
-
Structure-Activity Relationship (SAR) Analysis: Providing a structural basis for observed SAR trends. For instance, understanding why a particular substitution on the pyridine ring enhances binding affinity can guide the synthesis of more potent analogues.[3]
-
Virtual Screening: Efficiently screening large virtual libraries of Imidazo[1,2-a]pyridine derivatives against a protein target to prioritize compounds for synthesis and in vitro testing.[7]
-
Lead Optimization: Guiding modifications to a hit compound to improve its binding affinity, selectivity, and pharmacokinetic properties.
This guide will utilize a standard, well-validated workflow employing widely accessible software to ensure reproducibility and scientific rigor.
The In Silico Docking Workflow: A Conceptual Overview
A successful docking study is a systematic process, moving from meticulous preparation to insightful analysis. Each step is foundational for the next, and errors introduced early can compromise the entire study. The overall workflow is a self-validating system designed to build confidence in the final predictions.
Caption: High-level workflow for in silico molecular docking studies.
Experimental Protocols: From Preparation to Prediction
The following protocols are detailed, step-by-step methodologies for the key experiments in the docking workflow. They are exemplified using common and freely available academic software.
Protocol 1: Target Protein Preparation
Causality: Raw structures from the Protein Data Bank (PDB) are often not immediately ready for docking. They may contain non-essential water molecules, co-factors, or other ligands, and they typically lack hydrogen atoms, which are critical for calculating interactions.[8][9] This protocol "cleans" the protein structure to create a chemically correct and computationally ready receptor model.
Tools: UCSF Chimera or AutoDock Tools (ADT).
Steps:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB PDB database (e.g., PDB ID: 4JPS for PI3Kα, a kinase target).[10]
-
Load Structure: Open the PDB file in UCSF Chimera or ADT.
-
Remove Unnecessary Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extraneous chains.[9]
-
Delete Heteroatoms: Remove all non-essential molecules, including water (solvent), ions, and any co-crystallized ligands or co-factors not relevant to the binding site of interest.[8][11]
-
Expert Insight: Retain specific water molecules only if there is strong evidence they play a crucial role in mediating ligand binding (e.g., forming a hydrogen bond bridge).[12]
-
-
Add Hydrogens: Use the software's tools to add all hydrogen atoms to the protein. This is essential for correct charge and hydrogen bond calculations.
-
Assign Partial Charges: Add partial charges to all atoms (e.g., Gasteiger charges in ADT). This is necessary for the scoring function to calculate electrostatic interactions.
-
Save Prepared Receptor: Save the cleaned, hydrogen-added, and charged protein structure in the PDBQT format, which is required by AutoDock Vina.[13] This file now contains atomic coordinates, charges, and atom type information.
Protocol 2: Ligand Preparation
Causality: Ligand structures, whether from databases or drawn manually, must be converted into a low-energy, 3D conformation. The docking software also needs to know which bonds in the ligand are rotatable to explore conformational flexibility during the simulation.
Tools: Open Babel, AutoDock Tools (ADT).
Steps:
-
Obtain Ligand Structure: Obtain the 2D structure of the Imidazo[1,2-a]pyridine derivative (e.g., from PubChem as an SDF file) or draw it using chemical drawing software.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to generate a stable, low-energy 3D structure. This ensures the starting conformation is realistic.[9]
-
Load into ADT: Open the 3D structure of the ligand in AutoDock Tools.
-
Define Torsion Tree: The software will automatically detect rotatable bonds. Verify that these are chemically sensible. The Imidazo[1,2-a]pyridine core itself is rigid, so rotations will typically be in the side chains.
-
Save Prepared Ligand: Save the final ligand structure in the PDBQT format.[14]
Protocol 3: Molecular Docking with AutoDock Vina
Causality: This phase involves defining the search space on the protein and running the docking algorithm to predict the most favorable binding pose and its associated energy.
Tools: AutoDock Tools (ADT), AutoDock Vina.
Steps:
-
Define the Grid Box: In ADT, load the prepared receptor (PDBQT file). Center a "grid box" over the active site.[15]
-
Expert Insight: If you are docking into a protein with a known co-crystallized ligand, the most reliable method is to center the grid box on the position of that ligand. This defines your search space precisely where binding is known to occur.[16]
-
The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational time searching irrelevant space.
-
-
Generate Grid Parameter File: Save the grid box dimensions and center coordinates to a configuration text file (e.g., conf.txt).[13][15] This file will also specify the names of the receptor and ligand PDBQT files and the desired output file name.
-
Run AutoDock Vina: Execute Vina from the command line, providing the configuration file as input.[17]
-
vina --config conf.txt --log log.txt
-
-
Output Generation: Vina will generate an output PDBQT file containing the predicted binding poses (usually up to 9) for the ligand, ranked by their binding affinity scores.[14] The log.txt file will contain a summary of these scores.
Post-Docking Analysis: Interpreting the Results
The output of a docking simulation is a set of numbers and coordinates. The true scientific value is extracted through careful analysis and visualization.
Binding Affinity Scores
The primary quantitative output is the binding affinity, reported in kcal/mol. A more negative value indicates a more favorable predicted binding energy.[18][19] These scores are most powerful when used for relative comparison—ranking a series of derivatives against each other or against a known inhibitor.[20]
| Compound ID | Scaffold Modification | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue) |
| Control | Co-crystallized Inhibitor | -9.8 | GLU-81, LYS-30 |
| IMP-01 | 2-phenyl | -8.5 | GLU-81 |
| IMP-02 | 2-phenyl, 6-chloro | -9.2 | GLU-81, LYS-30 |
| IMP-03 | 2-methyl | -7.1 | LYS-30 |
| IMP-04 | 2-phenyl, 7-methyl | -8.7 | GLU-81 |
This is a table with example data for illustrative purposes.
Protocol 4: Visualization of Binding Poses
Causality: A good docking score is meaningless if the predicted binding pose is not physically and chemically plausible. Visualization allows you to inspect the specific interactions driving the binding.[20][21]
Tools: PyMOL, Discovery Studio, LigPlot+.
Steps:
-
Load Complex: Open PyMOL and load the prepared receptor PDBQT file and the docking output PDBQT file.[22]
-
Isolate Best Pose: The output file contains multiple poses. Select the top-ranked pose (Mode 1) for initial analysis.
-
Visualize the Binding Site: Focus on the ligand and the surrounding amino acid residues (within ~4-5 Å).
-
Identify Interactions: Look for key non-covalent interactions:
-
Hydrogen Bonds: The most critical specific interactions.
-
Hydrophobic Interactions: Contacts between non-polar groups.
-
Pi-Stacking: Interactions between aromatic rings (common with the Imidazo[1,2-a]pyridine core and aromatic residues like PHE, TYR, TRP).
-
-
Generate 2D Interaction Diagram: For clear publication-quality images, use LigPlot+.[23] Load the PDB file of the docked complex. LigPlot+ automatically generates a 2D schematic showing all hydrogen bonds and hydrophobic contacts between the ligand and protein residues.[24][25]
Caption: Conceptual diagram of ligand-protein interactions.
Trustworthiness: Self-Validation of the Docking Protocol
Causality: Before screening unknown compounds, you must demonstrate that your chosen protocol (protein preparation, grid parameters, docking algorithm) can accurately reproduce a known, experimentally determined binding mode.[26][27] This is the single most important step for ensuring the trustworthiness of your results.
Protocol 5: Docking Protocol Validation via Re-Docking
Concept: The protocol is validated by taking the co-crystallized ligand from a PDB structure, preparing it, and docking it back into its own receptor.[12] The result is then compared to the original experimental position.
Steps:
-
Select a Validation System: Choose a high-resolution crystal structure from the PDB that contains your target protein bound to a ligand similar to the Imidazo[1,2-a]pyridine class.
-
Prepare System: Prepare the protein as in Protocol 1. Extract the co-crystallized ligand and prepare it as in Protocol 2.
-
Perform Docking: Dock the prepared co-crystallized ligand back into the receptor using the exact same grid box and docking parameters you intend to use for your unknown compounds (Protocol 3).
-
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Analyze Results:
-
An RMSD value of less than 2.0 Å is generally considered a successful validation.[12][18] It indicates that your protocol can accurately reproduce the experimental binding mode.
-
If the RMSD is high (> 2.0 Å), the protocol is not reliable and must be adjusted (e.g., by modifying the grid box size/location, or evaluating a different protein preparation method) and re-validated.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. medium.com [medium.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. bioinformaticsreview.com [bioinformaticsreview.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to the Biological Screening of Imidazo[1,2-a]pyridine Compounds
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electron properties make it an ideal scaffold for interacting with a diverse array of biological targets. This versatility has led to its classification as a "privileged structure," with derivatives showing a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurotropic effects.[1][2][3] Several marketed drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, are based on this scaffold, underscoring its therapeutic potential.[1][4][5]
This guide provides a comprehensive overview of robust, field-proven protocols for the biological screening of novel imidazo[1,2-a]pyridine derivatives. As a Senior Application Scientist, my objective is not merely to list procedural steps but to provide the underlying scientific rationale, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. We will explore screening cascades for four major therapeutic areas: oncology, neuropharmacology, inflammation, and infectious diseases, followed by essential preliminary toxicity profiling.
Section 1: Anticancer Activity Screening Cascade
The dysregulation of cellular signaling, particularly protein kinases and pathways like PI3K/Akt/mTOR, is a hallmark of cancer.[6][7] Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of these pathways, making anticancer screening a primary focus for this compound class.[7][8]
Primary Screening: Cytotoxicity and Cell Viability Assays
The initial step in anticancer drug screening is to assess a compound's ability to inhibit cancer cell growth or induce cell death.[9] The most common, reliable, and high-throughput method for this is the in vitro cell proliferation assay.[10]
Rationale: Assays like the MTT or the more rapid CellTiter-Glo® measure overall cytotoxicity or cell viability.[10][11] They provide a quantitative measure (IC50) of the concentration at which a compound exerts half of its maximal inhibitory effect on a panel of cancer cell lines. This allows for the initial identification of active compounds and provides early insights into potential selectivity against different cancer types.[11]
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 9.7 |
| HeLa | Cervical Cancer | 15.2 |
| MCF-7 | Breast Cancer | 44.6 |
| K562 | Leukemia | 12.5 |
| MDA-MB-231 | Breast Cancer | 28.1 |
Data is hypothetical, based on typical values reported for active imidazo[1,2-a]pyridine compounds.[3][7]
This protocol is adapted from established methods for high-throughput screening.[12]
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of the test imidazo[1,2-a]pyridine compound in 100% DMSO. Create a serial dilution series (e.g., 1:3) to generate a 10-point dose-response curve.[6]
-
Cell Treatment: Add the serially diluted compounds to the respective wells. Include "vehicle control" wells with DMSO only (at the highest concentration used, typically <0.5%) and "no treatment" controls.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be consistent and long enough to observe effects on cell proliferation.[11]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[12]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Secondary Screening: Mechanism of Action (MOA) - Kinase Inhibition
If a compound shows potent cytotoxicity, the next logical step is to elucidate its mechanism of action. Since many imidazo[1,2-a]pyridines inhibit protein kinases, a kinase inhibition assay is a highly relevant secondary screen.[10][13]
Rationale: Kinases are crucial enzymes in cell signaling, and their inhibition can halt cancer progression.[10] Assays that directly measure the activity of a specific kinase in the presence of an inhibitor can confirm the molecular target and quantify the compound's potency (IC50) against that enzyme. A luminescence-based assay measuring ADP production is a common and robust method.[6]
This protocol outlines a method to determine the IC50 of a compound against a specific protein kinase, such as AKT or mTOR.[6][7]
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO as described in the primary screening protocol.[6]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., Akt1) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically but are often near the Km for ATP.[6]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 as previously described.[6]
Caption: Workflow for anticancer screening of imidazo[1,2-a]pyridines.
Section 2: Neuropharmacology - GABA-A Receptor Modulation
The imidazo[1,2-a]pyridine scaffold is famously associated with modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][14] Compounds like zolpidem act as positive allosteric modulators at the benzodiazepine binding site of this receptor.[1] Screening new derivatives for GABA-A receptor activity is therefore a key area of investigation.
Rationale: The GABA-A receptor is a pentameric ligand-gated ion channel.[14] Binding of GABA opens a chloride channel, leading to neuronal hyperpolarization and inhibition of neurotransmission.[14] Modulators binding to allosteric sites can enhance or reduce this effect. A radioligand competition binding assay is the gold standard for determining a compound's affinity for a specific receptor site.[14][15]
This protocol is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.[16]
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer. Perform a series of centrifugation steps to isolate the synaptic membrane fraction, which is rich in GABA-A receptors. The final pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl) and stored at -70°C.[17]
-
Binding Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + [3H]Flumazenil (a radioligand for the benzodiazepine site) at a concentration near its Kd (e.g., 1-2 nM).
-
Non-Specific Binding: Total Binding components + a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam) to saturate the specific binding sites.
-
Competition: Total Binding components + varying concentrations of the test imidazo[1,2-a]pyridine compound.
-
-
Incubation: Incubate the plate for 60-90 minutes on ice or at 4°C.[17]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer (50 mM Tris-HCl) to remove any non-specifically bound radioligand.[17]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Modulation of the GABA-A receptor by imidazo[1,2-a]pyridines.
Section 3: Anti-Inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines via NF-κB and MAPK signaling, are prime targets for therapeutic intervention.[18][19] Imidazo[1,2-a]pyridines have demonstrated potential as anti-inflammatory agents, warranting their screening against these targets.[1][3]
Rationale: A foundational assay for anti-inflammatory screening measures the inhibition of pro-inflammatory mediators in a relevant cell model. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[18][19] Measuring the reduction of these mediators in the presence of a test compound provides a direct indication of its anti-inflammatory potential.
This protocol uses the Griess assay to quantify nitrite, a stable breakdown product of NO.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test imidazo[1,2-a]pyridine compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells with cells only, cells + LPS, and cells + compound only (to check for direct effects of the compound).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production relative to the LPS-only control.
Section 4: Antimicrobial Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[20] Imidazo[1,2-a]pyridines have shown promising activity against a range of bacterial and fungal pathogens, making them valuable candidates for antimicrobial drug discovery.[2][21][22]
Rationale: The initial screening of antimicrobial compounds typically involves determining their ability to inhibit the growth of pathogenic microbes. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Strain Preparation: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test imidazo[1,2-a]pyridine compound in the broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum). A standard antibiotic (e.g., Streptomycin) should be run in parallel as a reference.[20]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.
Section 5: Preliminary Toxicity Profiling
Early assessment of a compound's toxicity is crucial to avoid late-stage failures in the drug development pipeline.[23] While comprehensive toxicology requires extensive in vivo studies, preliminary toxicity can be assessed in vitro using non-cancerous cell lines.
Rationale: A key indicator of general toxicity is a compound's effect on normal, healthy cells. By performing a cytotoxicity assay on a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293, or Vero cells from monkey kidney), one can determine a compound's therapeutic index (TI). The TI is a ratio that compares the toxic dose to the effective dose (e.g., IC50 on cancer cells / IC50 on normal cells). A higher TI indicates greater selectivity for cancer cells and a potentially safer compound.
The protocol is identical to the CellTiter-Glo® assay described in Section 1.1, with the substitution of a non-cancerous cell line for the cancer cell lines. The goal is to obtain an IC50 value that represents the compound's general cytotoxicity, which should ideally be much higher than the IC50 values observed against target cancer cells.[4]
Conclusion
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutics. The screening protocols detailed in this guide provide a logical, robust, and efficient framework for identifying and characterizing the biological activities of new derivatives. By progressing from high-throughput primary screens to more detailed mechanism-of-action studies and preliminary toxicity profiling, researchers can effectively triage compounds and focus resources on those with the most promising therapeutic potential. Each step is designed to build upon the last, providing a comprehensive data package that is essential for advancing a compound through the drug discovery pipeline.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. noblelifesci.com [noblelifesci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PDSP - GABA [kidbdev.med.unc.edu]
- 18. ir.vistas.ac.in [ir.vistas.ac.in]
- 19. benchchem.com [benchchem.com]
- 20. journals.innovareacademics.in [journals.innovareacademics.in]
- 21. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Imidazo[1,2-a]pyridine synthesis. This bicyclic heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its wide-ranging biological activities.[1][2][3] The synthesis of this privileged structure, while versatile, can present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate and optimize their synthetic endeavors. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yield results.
Section 1: Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. This section addresses the most frequent issues encountered during the synthesis of Imidazo[1,2-a]pyridines, offering probable causes and actionable solutions.
Problem 1: Low to No Product Yield
You've set up your reaction, but upon workup and analysis (TLC, LC-MS), you observe little to no formation of the desired Imidazo[1,2-a]pyridine.
| Probable Cause | Suggested Solutions & Scientific Rationale |
| Inactive Starting Materials | Verify Reagent Purity: 2-Aminopyridines can oxidize over time. Ensure they are pure and, if necessary, recrystallize or purify by column chromatography before use. α-Haloketones can be lachrymatory and unstable; use freshly prepared or recently purchased reagents.[4] |
| Insufficient Reaction Temperature | Increase Temperature Incrementally: Many syntheses, especially classic condensations, require heat to overcome the activation energy for the intramolecular cyclization step.[3][5] For microwave-assisted syntheses, ensure the target temperature is reached and maintained.[3] Monitor the reaction by TLC at various temperatures to find the optimal point without decomposing the product. |
| Inappropriate Solvent Choice | Solvent Screening: The solvent plays a crucial role in solvating intermediates. For reactions involving the formation of a pyridinium salt intermediate (e.g., from α-haloketones), polar aprotic solvents like DMF or acetonitrile are often effective.[6] For greener approaches, solvents like water, ethanol, or PEG-400 have been successfully employed, sometimes with ultrasonic or microwave assistance.[4][7][8] In some cases, catalyst- and solvent-free conditions at elevated temperatures (60-80 °C) can be highly effective.[3][9][10] |
| Catalyst Inefficiency or Poisoning | Select the Appropriate Catalyst: A wide range of catalysts can be used, including copper[7][11], iodine[8][12], iron[3], and palladium[13]. The choice depends on the specific reaction type (e.g., oxidative coupling, multicomponent reaction). Ensure the catalyst is not deactivated. For instance, some copper catalysts are sensitive to air and moisture. Optimize Catalyst Loading: Start with the recommended catalytic amount (e.g., 5-20 mol%) and screen for the optimal loading.[8][12] |
| Unfavorable Substrate Electronics | Consider Substituent Effects: Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity, slowing down the initial N-alkylation step and potentially requiring more forcing conditions.[10] Conversely, electron-donating groups can accelerate the reaction. Adjust reaction time and temperature accordingly. |
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Problem 2: Formation of Significant Side Products
Your reaction yields a complex mixture, making purification difficult and lowering the isolated yield of the target compound.
| Probable Cause | Suggested Solutions & Scientific Rationale |
| Self-Condensation of Carbonyl Compound | Control Stoichiometry & Addition Rate: This is common when using aldehydes or ketones. Ensure the 2-aminopyridine is present in a slight excess or that the carbonyl compound is added slowly to the reaction mixture to favor the desired intermolecular reaction. |
| Formation of Regioisomers | Substrate Design: If the 2-aminopyridine is substituted (e.g., at the 4- or 6-position), steric hindrance can influence the cyclization step. While generally selective, extreme cases might lead to minor isomeric products. This is less common but should be considered and analyzed by 2D NMR if suspected. |
| Incomplete Cyclization | Increase Reaction Time/Temperature: The open-chain intermediate (e.g., the N-alkylated pyridinium salt) may be observed if the cyclization/dehydration step is slow.[5] Providing more energy (heat) or allowing more time can drive the reaction to completion. The presence of a base, such as sodium bicarbonate, can facilitate this final step by deprotonating the intermediate.[5] |
| Over-oxidation or Decomposition | Use an Inert Atmosphere/Control Oxidant: For oxidative coupling reactions (e.g., using CuI and air), prolonged reaction times or excessive temperatures can lead to degradation.[7] If using a chemical oxidant like TBHP or H₂O₂, ensure the stoichiometry is correct.[6][7] Consider running the reaction under an inert atmosphere (N₂ or Ar) if catalyst deactivation or product degradation is suspected. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Imidazo[1,2-a]pyridines?
The condensation between a 2-aminopyridine and an α-halocarbonyl compound, often referred to as a modified Tschitschibabin reaction, is one of the most traditional and widely used methods.[3][5] Its reliability stems from a straightforward two-step mechanism: an initial Sₙ2 reaction where the pyridine nitrogen attacks the α-haloketone, followed by an intramolecular condensation.[3][5] Modern variations have made this method even more robust, with options for catalyst-free, solvent-free, and microwave-assisted conditions that offer high yields and short reaction times.[3][10][14]
Q2: How do I choose the right catalyst and solvent for my reaction?
Your choice depends heavily on the specific transformation you are performing.
-
For Condensations (2-aminopyridine + α-haloketone): Often, no catalyst is needed.[9][10] The reaction can be promoted thermally or with microwave irradiation. Solvents like ethanol, DMF, or even water can be effective.[5][6]
-
For Oxidative Couplings (e.g., 2-aminopyridine + ketone): Copper (I) salts like CuI are very common, often using air as the terminal oxidant.[7] Iodine is also a highly effective and eco-friendly catalyst for various condensations and multicomponent reactions.[8][12][15]
-
For Multi-Component Reactions (MCRs): Lewis acids such as Sc(OTf)₃, Y(OTf)₃, or iodine are frequently used to activate the carbonyl or imine intermediates.[12][16][17] The solvent is typically a polar one like ethanol or acetonitrile to facilitate the multiple bond-forming events.[12]
Q3: What is the general mechanism for the synthesis of Imidazo[1,2-a]pyridines?
For the most common route involving a 2-aminopyridine and an α-haloketone, the mechanism proceeds in two key stages:
-
N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to displace the halide. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the carbonyl carbon of the ketone. The resulting hemiaminal intermediate subsequently dehydrates (loses a molecule of water) to form the aromatic imidazole ring.[4][5]
Caption: General mechanism for the Tschitschibabin-type synthesis.
Q4: Can this synthesis be performed under "green" or environmentally friendly conditions?
Absolutely. There is a strong trend towards developing greener syntheses for Imidazo[1,2-a]pyridines. Key strategies include:
-
Catalyst- and Solvent-Free Reactions: Simply heating the neat mixture of reactants is often successful.[9][10]
-
Grindstone Chemistry: Mechanochemical methods that involve grinding the solid reactants together can afford excellent yields in minutes without any solvent.[14]
-
Aqueous or Green Solvents: Using water or PEG-400 as the reaction medium, often coupled with ultrasound or microwave energy, provides an environmentally benign alternative to volatile organic solvents.[4][7][8]
-
Eco-Friendly Catalysts: Molecular iodine is an inexpensive, low-toxicity, and highly effective catalyst for these transformations.[8][12][18]
Q5: How can I purify my final Imidazo[1,2-a]pyridine product?
Purification is typically achieved by one of two methods:
-
Column Chromatography: This is the most common method for isolating pure products from complex reaction mixtures. A silica gel stationary phase is standard. The mobile phase is usually a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal ratio must be determined by TLC.
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective and scalable purification technique. Common solvents for recrystallization include ethanol, isopropanol, or mixtures like ethanol/water.[19] For solvent-free reactions using the grindstone method, a simple water workup may be sufficient to yield a pure product without chromatography.[14]
Section 3: Core Experimental Protocol
This section provides a representative, step-by-step protocol for a catalyst-free synthesis of a 2-phenylimidazo[1,2-a]pyridine derivative.
Synthesis of 2-phenylimidazo[1,2-a]pyridine
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
α-Bromoacetophenone (phenacyl bromide) (1.0 mmol, 199 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol).
-
Add ethanol (5 mL) to the flask. While some protocols are solvent-free, ethanol is a good starting solvent for ensuring homogeneity.[6]
-
Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 hexane:ethyl acetate. The reaction is typically complete within 2-5 hours.
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product. Alternatively, attempt recrystallization from ethanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Section 4: Data Summary Table
The following table summarizes various catalytic systems reported for the synthesis of Imidazo[1,2-a]pyridines, providing a quick reference for selecting reaction conditions.
| Reaction Type | Catalyst System | Typical Solvent(s) | Temperature (°C) | Key Advantages |
| Tschitschibabin Condensation | None / Base (e.g., NaHCO₃) | Ethanol, DMF, None | 60 - 150 | Simple, high-yielding, robust method.[3][5][10] |
| Aerobic Oxidative Coupling | CuI / Air | DMSO, Toluene | 80 - 120 | Utilizes readily available ketones instead of α-haloketones.[7] |
| Three-Component (GBB-type) | I₂ or Sc(OTf)₃ | Ethanol, Acetonitrile | Room Temp - 60 | High atom economy, builds molecular complexity in one step.[2][12][15] |
| Ultrasound-Assisted | KI / TBHP | Water | Room Temp | Green solvent, metal-free, mild conditions.[7] |
| Microwave-Assisted | None / FeCl₃ | None, PEG-400 | 100 - 150 | Drastically reduced reaction times, often high yields.[3][4] |
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields and overcome common synthetic challenges.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The 2-carboxylic acid derivative, in particular, serves as a key intermediate for the synthesis of more complex molecules, including potential drug candidates.
This guide will primarily focus on the prevalent synthetic route: the condensation of a 2-aminopyridine with bromopyruvic acid. While seemingly straightforward, this reaction is often plagued by issues that can lead to low yields and purification difficulties. We will explore the mechanistic underpinnings of these challenges and provide practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis are most commonly attributed to two main factors:
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Product Decarboxylation: The this compound product is susceptible to decarboxylation, especially at elevated temperatures. This is a significant side reaction that can drastically reduce the yield of the desired product.[1]
-
Incomplete Reaction: The reaction may not be going to completion due to suboptimal reaction conditions, such as incorrect temperature, reaction time, or solvent.
Q2: I am observing a significant amount of a byproduct that is not my desired carboxylic acid. What could it be?
The most common byproduct is the decarboxylated version of your target molecule, 2-H-imidazo[1,2-a]pyridine. This occurs when the carboxylic acid group is lost as carbon dioxide under the reaction conditions, particularly with prolonged heating.
Q3: How does the substitution on the 2-aminopyridine ring affect the reaction?
The electronic and steric nature of the substituents on the 2-aminopyridine ring can have a profound impact on the reaction.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the nucleophilicity of the pyridine ring nitrogen, potentially accelerating the initial cyclization step.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease the nucleophilicity, potentially slowing down the reaction and requiring more forcing conditions, which in turn can increase the risk of decarboxylation.
-
Steric hindrance near the amino group can also impede the reaction.
Q4: Is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, the use of a Brønsted or Lewis acid catalyst is often employed to facilitate the reaction. p-Toluenesulfonic acid (pTSA) is a commonly used catalyst that can improve reaction rates.[2] However, the acidity of the catalyst can also promote decarboxylation, so the catalyst loading should be carefully optimized.
Q5: What is the best way to purify the final product?
Purification can be challenging due to the amphoteric nature of the product (containing both a basic pyridine nitrogen and an acidic carboxylic acid).
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is the preferred method.
-
Acid-Base Extraction: An acid-base workup can be attempted, but care must be taken as the product may have limited solubility in both aqueous and organic layers depending on the pH.
-
Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing, is typically required. For very difficult separations, preparative HPLC may be necessary.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems in the synthesis of this compound.
Problem 1: Low Yield
| Potential Cause | Recommended Action | Scientific Rationale |
| Product Decarboxylation | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period. 2. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. 3. Consider a Two-Step Protocol: Synthesize the ethyl ester first using ethyl bromopyruvate, followed by saponification under mild conditions.[1] | High temperatures provide the activation energy needed for the decarboxylation side reaction to occur. By reducing the thermal stress on the product, this side reaction can be minimized.[1] |
| Incomplete Reaction | 1. Optimize Catalyst Loading: If using a catalyst like pTSA, perform a series of small-scale reactions to determine the optimal concentration.[2] 2. Screen Solvents: The choice of solvent can significantly impact the reaction. Try different solvents such as ethanol, methanol, or DMF. Protic solvents can participate in the reaction mechanism. | The catalyst can accelerate the desired reaction pathway. However, too much acid can promote side reactions. The solvent's polarity and ability to solvate intermediates can influence the reaction rate. |
| Poor Starting Material Quality | 1. Purify Starting Materials: Ensure that the 2-aminopyridine and bromopyruvic acid are pure. 2. Use Fresh Bromopyruvic Acid: Bromopyruvic acid can degrade over time. | Impurities in the starting materials can lead to the formation of side products and inhibit the desired reaction. |
Problem 2: Difficult Purification
| Potential Cause | Recommended Action | Scientific Rationale |
| Zwitterionic Character | 1. pH Adjustment during Extraction: Carefully adjust the pH of the aqueous layer during workup to find the isoelectric point of your specific derivative, where it will have minimal water solubility and precipitate out. 2. Ion-Pair Chromatography: For HPLC, consider using an ion-pairing reagent. | The molecule possesses both acidic and basic centers, leading to zwitterion formation and high polarity, which complicates extraction and chromatography. |
| Co-eluting Impurities | 1. Modify Chromatography Conditions: If using silica gel chromatography, try adding a small amount of acid (e.g., 0.5-1% acetic acid) to the eluent to improve peak shape. 2. Reverse-Phase Chromatography: Consider using reverse-phase chromatography (e.g., C18) for highly polar compounds. | The acidic additive can protonate the basic nitrogen, reducing its interaction with the acidic silica surface and minimizing tailing. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, 0.5 M), add bromopyruvic acid (1.05 eq).
-
If using a catalyst, add p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter the solid and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by crystallization or chromatography.
Protocol 2: Two-Step Synthesis via Ethyl Ester Intermediate
This method is often preferred to avoid decarboxylation.
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
-
Follow the procedure in Protocol 1, but substitute bromopyruvic acid with ethyl bromopyruvate.
-
After the reaction is complete, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester by column chromatography.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the purified ethyl ester in a mixture of ethanol and water.
-
Add an aqueous solution of a base (e.g., 1 M NaOH or LiOH, 1.5-2.0 eq).
-
Stir the mixture at room temperature and monitor the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH where the product precipitates.
-
Filter the solid, wash with water, and dry to obtain the pure this compound.
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the synthesis of this compound from 2-aminopyridine and bromopyruvic acid.
Caption: Proposed reaction pathway for the synthesis of this compound and the competing decarboxylation side reaction.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address low yields in your synthesis.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
Troubleshooting common issues in Imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address some of the most common issues encountered in Imidazo[1,2-a]pyridine synthesis.
FAQ 1: Why is my yield of Imidazo[1,2-a]pyridine unexpectedly low?
Low yields are a frequent challenge in organic synthesis. For Imidazo[1,2-a]pyridines, the root cause often lies in one of the following areas: suboptimal reaction conditions, purity of starting materials, or inefficient workup and purification.
Answer:
A low yield can be attributed to several factors. Let's break down the potential causes and their solutions systematically.
Potential Cause 1: Incomplete Reaction
The reaction may not be proceeding to completion due to several factors related to the reaction conditions.
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Suboptimal Temperature: The classical Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone, often requires elevated temperatures to drive the reaction forward.[1][2] However, excessively high temperatures can lead to decomposition of starting materials or products.
-
Incorrect Solvent: The choice of solvent is critical. Solvents like DMF, ethanol, or even greener options like water and PEG-400 have been successfully employed.[3][4][5] The ideal solvent will depend on the specific substrates and reaction conditions.
-
Insufficient Reaction Time: Complex heterocyclic formations can be slow. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.
Troubleshooting Protocol for Incomplete Reactions:
-
Temperature Optimization:
-
Solvent Screening:
-
If the yield is low in a non-polar solvent, try a more polar aprotic solvent like DMF or a protic solvent like ethanol to facilitate the initial nucleophilic attack.
-
-
Time Study:
-
Run the reaction and take aliquots at different time points (e.g., 1h, 3h, 6h, 12h, 24h) to determine the optimal reaction time.
-
Potential Cause 2: Purity of Starting Materials
The purity of your 2-aminopyridine and α-haloketone (or its precursor) is paramount.
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2-Aminopyridine: Ensure it is free from isomers and other nitrogen-containing impurities.
-
α-Haloketone: These reagents can be lachrymatory and unstable. It is often beneficial to use them fresh or generate them in situ.[3]
Potential Cause 3: Inefficient Workup and Purification
The desired product might be lost during the extraction or purification steps.
-
Extraction: Imidazo[1,2-a]pyridines can have some water solubility, especially if they contain polar functional groups. Ensure you are using the appropriate organic solvent for extraction and consider back-extracting the aqueous layer.
-
Purification: Column chromatography is a common purification method. The choice of solvent system for elution is critical to achieve good separation from unreacted starting materials and byproducts.
FAQ 2: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a clear indication of side reactions occurring in your flask. Understanding the mechanism of Imidazo[1,2-a]pyridine synthesis is key to identifying these byproducts.
Answer:
The most common synthetic route involves the reaction of a 2-aminopyridine with an α-haloketone. The generally accepted mechanism proceeds through an initial SN2 reaction between the endocyclic nitrogen of the 2-aminopyridine and the α-haloketone, followed by an intramolecular cyclization and dehydration.[2][3] Side products can arise from deviations from this pathway.
Common Side Products and Their Formation:
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Uncyclized Intermediate: The initial N-alkylated pyridinium salt may be observed if the cyclization step is slow or incomplete. This intermediate is often more polar than the final product.
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Polymerization: Under harsh basic or acidic conditions, starting materials or the product can polymerize, leading to a complex mixture of high molecular weight species.
-
Products from Self-Condensation of the Ketone: In the presence of a base, the α-haloketone can undergo self-condensation reactions.
To minimize side product formation, consider the following:
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Control of Stoichiometry: Use a precise 1:1 molar ratio of the 2-aminopyridine and the α-haloketone.
-
Base Selection: If a base is required to neutralize the HBr or HCl generated, use a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[4]
-
Reaction Temperature: As mentioned earlier, avoid excessively high temperatures.
Below is a diagram illustrating the main reaction pathway and a potential side reaction.
Caption: Main reaction pathway for Imidazo[1,2-a]pyridine synthesis and a common side reaction.
FAQ 3: My reaction is not working with a substituted 2-aminopyridine. Why?
The electronic and steric properties of substituents on the pyridine ring can significantly influence the reaction outcome.
Answer:
The nucleophilicity of the endocyclic nitrogen of the 2-aminopyridine is crucial for the initial SN2 reaction.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halides on the pyridine ring decrease the electron density and nucleophilicity of the ring nitrogen. This can slow down or even inhibit the initial N-alkylation step. Research has shown that electron-withdrawing groups on the substrate can actually increase the rate of reaction and yield in some cases, suggesting a complex interplay of factors.[3]
-
Electron-Donating Groups (EDGs): Groups like -CH₃ or -OCH₃ increase the electron density, enhancing the nucleophilicity of the ring nitrogen and generally favoring the reaction.
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Steric Hindrance: Bulky substituents near the 2-amino group or the ring nitrogen can sterically hinder the approach of the α-haloketone, slowing down the reaction.
Troubleshooting Strategies for Substituted 2-Aminopyridines:
| Substituent Type on 2-Aminopyridine | Potential Issue | Suggested Solution |
| Electron-Withdrawing Group (EWG) | Reduced nucleophilicity of ring nitrogen | Increase reaction temperature or use a more reactive electrophile. A copper catalyst might be beneficial in such cases.[7] |
| Sterically Hindering Group | Slow reaction rate due to steric hindrance | Prolong the reaction time and consider using a less bulky α-haloketone if possible. |
Experimental Protocols
For a general and robust synthesis of 2-phenylimidazo[1,2-a]pyridine, the following protocol, adapted from literature, can be used as a starting point.[3]
One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol utilizes an in-situ generation of the α-bromoacetophenone, which avoids handling the lachrymatory halo-ketone.
Materials:
-
2-Aminopyridine
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Polyethylene glycol 400 (PEG-400)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) and acetophenone (1 mmol) in a mixture of PEG-400 and water (1:2 ratio, 3 mL).
-
Add N-Bromosuccinimide (NBS) (1 mmol) to the mixture.
-
The reaction mixture can be heated under microwave irradiation for a short period (typically 5-15 minutes) or stirred at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and add cold water.
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The product will often precipitate out of the solution. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylimidazo[1,2-a]pyridine.
Workflow Diagram for the One-Pot Synthesis:
Caption: Step-by-step workflow for the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridine.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide practical, experience-driven advice to help you troubleshoot your experiments and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of an isomeric byproduct in my reaction. How can I improve the regioselectivity?
The formation of isomeric impurities is a common issue in the synthesis of substituted Imidazo[1,2-a]pyridines, particularly when using substituted 2-aminopyridines. The nature and position of the substituent on the pyridine ring can influence the nucleophilicity of the ring nitrogen versus the exocyclic amino group, leading to the formation of different isomers.[1]
Common Scenarios and Troubleshooting:
-
Asymmetric 2-Aminopyridines: When using 2-aminopyridines with substituents at the 3-, 4-, 5-, or 6-positions, you may observe the formation of two regioisomers. For instance, with 3-substituted pyridines, both 8- and 5-substituted imidazo[1,2-a]pyridines can be formed. Typically, the 8-substituted isomer is the major product.[2]
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Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. Protic solvents may lead to the formation of byproducts, while a binary solvent system (e.g., 1,4-dioxane and t-amyl alcohol) can sometimes improve the yield of the desired product and minimize side reactions.[2]
Mitigation Strategies:
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Careful Selection of Starting Materials: If possible, choose a symmetrically substituted 2-aminopyridine to avoid issues of regioselectivity.
-
Optimize Reaction Conditions:
-
Solvent Screening: Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane).
-
Catalyst Evaluation: For catalyst-dependent reactions, screen different Lewis or Brønsted acids to see their effect on the isomer ratio.
-
-
Chromatographic Separation: If the formation of isomers cannot be avoided, they can often be separated by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point for method development.
Troubleshooting Guide: Common Side Reactions and Byproducts
This guide provides a detailed look at specific side reactions that can occur during the synthesis of Imidazo[1,2-a]pyridines, along with their mechanisms and strategies for mitigation.
Issue 1: Formation of Dimeric Byproducts
Question: I am observing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer. What causes this and how can I prevent it?
Answer: Dimerization is a known side reaction, particularly in syntheses that involve harsh conditions or specific reagents like sodium amide, as seen in the Chichibabin reaction.[3] The dimerization can occur through various mechanisms, including the coupling of two pyridine rings.
Mechanism of Dimerization (Example in Chichibabin-type reactions):
In the presence of a strong base like sodium amide, the pyridine ring can be deprotonated, leading to the formation of a nucleophilic species that can attack another pyridine molecule. This can result in the formation of bipyridine-type dimers.[3]
Troubleshooting and Mitigation:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Use the lowest effective temperature. | High temperatures can promote side reactions, including dimerization. |
| Reagent Stoichiometry | Use a slight excess of the aminating agent if applicable. | This can help to drive the desired reaction forward and minimize self-condensation of the pyridine starting material. |
| Reaction Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This can prevent oxidative side reactions that may contribute to byproduct formation. |
| Pressure | For certain reactions like the Chichibabin amination, applying pressure can favor the desired amination over dimerization.[3] | Increased pressure can shift the equilibrium towards the formation of the aminated product. |
Experimental Protocol for Minimizing Dimerization in a Tschitschibabin-type Reaction:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Reagents: Add the substituted 2-aminopyridine and the α-haloketone to the flask.
-
Solvent: Add a suitable solvent (e.g., ethanol or isopropanol).
-
Base (if required): Add a mild base like sodium bicarbonate in portions.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture, filter off any solids, and concentrate the filtrate. Purify the crude product by column chromatography.
Issue 2: Incomplete Cyclization and Formation of Intermediates
Question: My reaction seems to stall, and I am isolating an intermediate instead of the final Imidazo[1,2-a]pyridine product. How can I drive the reaction to completion?
Answer: The synthesis of Imidazo[1,2-a]pyridines is a two-step process involving an initial N-alkylation followed by an intramolecular cyclization and dehydration.[4] Incomplete cyclization can result in the accumulation of the N-alkylated intermediate.
Visualization of the Reaction Pathway:
Caption: General reaction pathway for Imidazo[1,2-a]pyridine synthesis.
Troubleshooting and Mitigation:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Increase the reaction temperature or switch to a higher-boiling solvent. | The cyclization step often requires more energy than the initial N-alkylation. |
| Reaction Time | Extend the reaction time and monitor by TLC until the intermediate is consumed. | Some cyclizations can be slow, especially with sterically hindered substrates. |
| Catalyst | Add a catalytic amount of a Brønsted or Lewis acid. | Acids can catalyze the dehydration step, which is often the rate-limiting step in the cyclization. |
| Dehydrating Agent | Consider adding a dehydrating agent like molecular sieves. | Removing water from the reaction mixture can drive the equilibrium towards the cyclized product. |
Issue 3: Side Products in Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and observing several unexpected byproducts. How can I improve the purity of my product?
Answer: The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[5] While generally efficient, side reactions can occur, leading to a complex reaction mixture.
Potential Side Reactions in GBB Synthesis:
-
Formation of regioisomers with certain aminopyrimidines. [5]
-
Reaction of the aldehyde with itself (e.g., aldol condensation) or with the isocyanide.
-
Hydrolysis of the isocyanide to the corresponding amine.
Visualization of the GBB Reaction and Potential Side Pathways:
Caption: GBB reaction with potential side pathways.
Troubleshooting and Mitigation:
| Parameter | Recommendation | Rationale |
| Order of Addition | In some cases, pre-forming the imine between the 2-aminopyridine and the aldehyde before adding the isocyanide can improve the outcome. | This can minimize side reactions involving the aldehyde and isocyanide. |
| Catalyst | Screen different catalysts such as Sc(OTf)₃, HClO₄, or p-toluenesulfonic acid. | The choice of catalyst can significantly impact the reaction efficiency and selectivity.[6] |
| Solvent | Methanol is a common solvent, but exploring others like acetonitrile or even solvent-free conditions may be beneficial. | The solvent can influence the solubility of intermediates and the overall reaction kinetics. |
| Purification | The products of GBB reactions are often purified by flash column chromatography on silica gel.[7] | This is an effective method for separating the desired product from unreacted starting materials and byproducts. |
Experimental Protocol for a Typical GBB Reaction:
-
Setup: To a vial, add the 2-aminopyridine, aldehyde, and isocyanide.
-
Solvent: Add a suitable solvent (e.g., methanol).
-
Catalyst: Add the catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
By carefully considering the potential side reactions and systematically optimizing the reaction conditions, it is possible to significantly improve the yield and purity of the desired Imidazo[1,2-a]pyridine products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 7. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid. It provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address challenges encountered during laboratory and pilot-plant scale production.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. While numerous synthetic routes exist for its preparation on a laboratory scale, transitioning to a larger scale introduces a unique set of challenges. These can include issues with reaction kinetics, heat and mass transfer, impurity profiles, and product isolation. This technical support center is designed to provide practical, experience-driven guidance to navigate these complexities, ensuring a robust, safe, and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the condensation reaction between a 2-aminopyridine derivative and an α-keto acid, typically bromopyruvic acid. This one-pot synthesis is generally efficient, though careful control of reaction conditions is paramount during scale-up to manage exotherms and minimize side reactions. Alternative routes, such as those employing ethyl bromopyruvate followed by hydrolysis, are also utilized, particularly in continuous flow systems to mitigate the risks associated with high temperatures and potential decarboxylation.[1]
Q2: What are the primary safety concerns when working with 2-aminopyridine and bromopyruvic acid on a larger scale?
A2: Both 2-aminopyridine and bromopyruvic acid present notable safety hazards. 2-aminopyridine is toxic and can be absorbed through the skin.[2][3] Bromopyruvic acid is corrosive and a lachrymator. On a larger scale, the exothermic nature of the reaction can lead to thermal runaway if not properly controlled. It is essential to have a well-designed reactor with efficient heat exchange and an emergency quenching plan. A thorough process safety review, including a Hazard and Operability (HAZOP) study, is strongly recommended before any scale-up operation.
Q3: My reaction is not going to completion, even with extended reaction times. What could be the issue?
A3: Incomplete conversion is a common issue during scale-up. Several factors could be at play:
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer, preventing the reactants from interacting effectively.
-
Temperature Gradients: Localized "cold spots" within the reactor can slow down the reaction rate in those areas.
-
pH Dependence: The reaction is sensitive to pH. Ensure that the pH of the reaction mixture is within the optimal range for the cyclization to occur.
-
Reagent Quality: Verify the purity of your starting materials. Impurities in the 2-aminopyridine or decomposition of the bromopyruvic acid can inhibit the reaction.
Q4: I am observing a significant amount of a dark, tar-like substance in my crude product. What is it and how can I prevent it?
A4: The formation of dark, polymeric byproducts is often due to the self-polymerization of bromopyruvic acid or side reactions at elevated temperatures. To mitigate this:
-
Control the Temperature: Maintain a strict temperature profile throughout the reaction. Gradual addition of the bromopyruvic acid to the heated solution of 2-aminopyridine can help control the exotherm.
-
Optimize the Solvent: The choice of solvent can influence the reaction rate and the solubility of intermediates and byproducts.
-
Minimize Reaction Time: Prolonged reaction times, especially at higher temperatures, can promote the formation of these impurities.
Troubleshooting Guide
Issue 1: Low Yield
Low product yield is one of the most frequent challenges in scaling up the synthesis of this compound. The following decision tree provides a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for low yield.
Issue 2: Impurity Formation
The formation of impurities can complicate purification and reduce the overall yield and quality of the final product.
| Observed Impurity | Potential Cause | Proposed Solution |
| Unreacted 2-aminopyridine | Incomplete reaction; poor stoichiometry. | Increase reaction time or temperature moderately. Ensure accurate weighing and charging of reagents. |
| Decarboxylated Product | High reaction or work-up temperatures. | The direct synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids can be inefficient due to competing decarboxylation at high temperatures.[1] Consider using a flow chemistry setup for better temperature control.[1] |
| Polymeric Byproducts | Uncontrolled exotherm; high concentration of bromopyruvic acid. | Implement controlled, slow addition of bromopyruvic acid. Ensure efficient heat removal from the reactor. |
| Isomeric Impurities | For substituted 2-aminopyridines, reaction at the incorrect nitrogen atom. | This is generally less common for 2-aminopyridines but can be influenced by the electronic nature of substituents. Confirm the structure of your starting material and product by NMR. |
Issue 3: Difficulties in Product Isolation and Purification
This compound is a polar, amphoteric molecule, which can make its isolation and purification challenging.
Question: My product is not crystallizing, or it is "oiling out." What should I do?
Answer: "Oiling out" or failure to crystallize is a common problem, especially when impurities are present.[4] Here are some steps to troubleshoot this:
-
Solvent Selection: The choice of solvent is critical. A good crystallizing solvent will dissolve the compound when hot but have low solubility when cold.[5] For polar compounds like this, consider solvent systems like ethanol/water, acetic acid/water, or DMF/water.
-
Purity of the Crude Material: A high level of impurities can inhibit crystallization. Consider a pre-purification step, such as a charcoal treatment to remove colored impurities or a liquid-liquid extraction to remove non-polar contaminants.
-
Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the supersaturated solution can induce crystallization.
-
Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or oils.[4] Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and initiate crystallization.
Caption: Decision tree for purification strategy.
Recommended Scale-Up Protocol
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Reaction Scheme:
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and addition funnel.
-
2-Aminopyridine
-
Bromopyruvic acid
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide solution (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge 2-Aminopyridine Solution: Charge the reactor with 2-aminopyridine and ethanol. Begin agitation and heat the mixture to a set temperature (e.g., 60-70 °C).
-
Controlled Addition of Bromopyruvic Acid: Prepare a solution of bromopyruvic acid in ethanol. Slowly add this solution to the reactor via the addition funnel over a period of 1-2 hours, carefully monitoring the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the set temperature. Monitor the progress of the reaction by taking samples for in-process analysis (e.g., HPLC) until the starting material is consumed.
-
Cooling and pH Adjustment: Once the reaction is complete, cool the mixture to room temperature. Slowly add a sodium hydroxide solution to adjust the pH to the point of minimum solubility for the product (this will need to be determined experimentally, but is often around the isoelectric point).
-
Crystallization and Isolation: The product should precipitate out of solution. If necessary, cool the mixture further in an ice bath to maximize precipitation. Isolate the solid product by filtration.
-
Washing and Drying: Wash the filter cake with cold ethanol and then with water to remove any remaining impurities and salts. Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
References
- 1. US4450164A - Imidazo[1,2-A]pyridines and use - Google Patents [patents.google.com]
- 2. 2-AMINOPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 2-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Inhibitors of IGF-1R
Welcome to the technical support center for researchers engaged in the development of imidazo[1,2-a]pyridine inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R). This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization process, from initial hit-to-lead chemistry to preclinical evaluation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and strategic questions in the optimization of imidazo[1,2-a]pyridine IGF-1R inhibitors.
Q1: Why is the imidazo[1,2-a]pyridine scaffold a good starting point for IGF-1R inhibitors?
The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry.[1][2] This is due to its rigid, bicyclic nature which allows for the precise spatial presentation of substituents into a target's binding pocket. Its synthetic tractability allows for systematic exploration of structure-activity relationships (SAR).[3] Several approved drugs, such as Zolpidem, contain this core, demonstrating its favorable drug-like properties.[1][2] For kinase inhibition, this scaffold has proven effective for developing potent agents against various targets, including IGF-1R.[4][5]
Q2: What is the primary challenge in achieving selectivity for IGF-1R with small molecule inhibitors?
The principal challenge is achieving selectivity against the highly homologous Insulin Receptor (IR). The ATP-binding domains of IGF-1R and IR share approximately 84-90% amino acid identity, making it difficult to design inhibitors that can differentiate between the two.[6][7] Inhibition of IR can lead to metabolic side effects, such as hyperglycemia, which can be a dose-limiting toxicity.[7] Therefore, a key optimization goal is to identify and exploit the few subtle differences between the two kinase domains to enhance selectivity.
Q3: What is the mechanism of action for IGF-1R and how do imidazo[1,2-a]pyridine inhibitors disrupt it?
IGF-1R is a receptor tyrosine kinase. Upon binding its ligand (IGF-1 or IGF-2), the receptor dimerizes and autophosphorylates tyrosine residues in its intracellular domain.[6][8] This phosphorylation event creates docking sites for substrate proteins like Insulin Receptor Substrate (IRS), which in turn activate major downstream pro-survival and proliferative signaling pathways, primarily the PI3K/Akt and Ras/MAPK pathways.[6][9] Imidazo[1,2-a]pyridine inhibitors are typically ATP-competitive, meaning they bind to the ATP pocket of the IGF-1R kinase domain, preventing the phosphorylation necessary for signal transduction.[1]
Section 2: Troubleshooting Experimental Workflows
This section provides solutions to specific problems you may encounter during your experiments.
Medicinal Chemistry & Synthesis
Problem: My synthesis of the core imidazo[1,2-a]pyridine scaffold is low-yielding.
-
Potential Cause 1: Sub-optimal Cyclization Conditions. The key cyclization step, typically between a 2-aminopyridine and an α-haloketone or equivalent, is sensitive to reaction conditions.
-
Solution:
-
Solvent Choice: Experiment with different solvents. While ethanol or DMF are common, aprotic solvents like dioxane or acetonitrile can sometimes improve yields by minimizing side reactions.
-
Base: If a base is used, ensure it is non-nucleophilic (e.g., NaHCO₃, K₂CO₃) to avoid competing reactions with the α-haloketone.
-
Temperature: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for this cyclization. If using conventional heating, ensure the temperature is carefully controlled; excessive heat can lead to decomposition.
-
Starting Materials: Ensure the 2-aminopyridine starting material is pure. Contaminants can interfere with the reaction. Some substituted 2-aminopyridines are poor nucleophiles; activating them or using more reactive coupling partners may be necessary.[10][11]
-
Problem: My lead compound shows potent IGF-1R inhibition but has significant hERG off-target activity.
-
Potential Cause: Physicochemical Properties. hERG inhibition is a common issue for kinase inhibitors and is often linked to basicity (high pKa) and lipophilicity (high logP). A basic nitrogen atom can form a key ionic interaction with residues in the hERG channel pore.
-
Solution:
-
Modify Basic Centers: The primary goal is to reduce the pKa of basic nitrogen atoms. If your molecule has a basic amine (e.g., on a piperidine or in the aniline moiety), consider introducing electron-withdrawing groups nearby to decrease its basicity.[12]
-
Reduce Lipophilicity: Systematically replace lipophilic groups (e.g., -CF₃, -tBu) with more polar, hydrogen-bond-donating/accepting groups (-OH, -CONH₂, -SO₂NH₂). This can disrupt the hydrophobic interactions that favor hERG binding.
-
Scaffold Hopping/Core Refinement: In some cases, the core scaffold itself is the primary driver of hERG activity. Consider subtle modifications to the core, such as moving the position of the nitrogen atoms or exploring related scaffolds like pyrazolo[1,5-a]pyridine.[2]
-
In Vitro Biological Assays
Problem: My compound is potent in a biochemical kinase assay but shows weak or no activity in a cell-based assay (e.g., cell viability).
-
Potential Cause 1: Poor Cell Permeability. The compound may not be able to cross the cell membrane to reach its intracellular target. This is often an issue for compounds that are too polar or have a high molecular weight.
-
Solution: Increase the lipophilicity of your compound, but do so cautiously to avoid hERG issues and poor solubility (see Lipinski's Rule of Five as a general guide). Masking polar groups with metabolically labile protecting groups (pro-drug approach) can also be effective.
-
Potential Cause 2: P-glycoprotein (Pgp) Efflux. The compound may be actively transported out of the cell by efflux pumps like Pgp (MDR1).[13]
-
Solution:
-
Test for Efflux: Use a Pgp-overexpressing cell line to confirm if your compound is a substrate.
-
Structural Modification: Reduce the number of hydrogen bond donors and pKa. Incorporation of fluorine atoms or constrained secondary amines has been shown to reduce Pgp efflux in some scaffolds.[13]
-
-
Potential Cause 3: High Protein Binding. The compound may bind extensively to proteins in the cell culture media (e.g., albumin), reducing the free concentration available to enter the cells and inhibit the target.
-
Solution: Measure the fraction of compound bound to plasma proteins. If it is excessively high (>99.5%), medicinal chemistry efforts should focus on modifications that reduce non-specific binding, often by balancing lipophilicity and polarity.
In Vivo Pharmacokinetics (PK)
Problem: My orally administered compound has very low bioavailability in mice.
-
Potential Cause 1: Poor Aqueous Solubility. The compound must dissolve in the gastrointestinal tract before it can be absorbed.
-
Solution:
-
Salt Formation: If your compound has a basic or acidic handle, forming a salt can dramatically improve solubility.
-
Formulation: Using amorphous solid dispersions or formulating with solubilizing excipients can improve apparent solubility.
-
Structural Modification: Introduce polar functional groups or break up planarity to disrupt crystal lattice packing and improve intrinsic solubility.[14]
-
-
Potential Cause 2: High First-Pass Metabolism. The compound is extensively metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450s) before reaching systemic circulation.
-
Solution:
-
Identify Metabolic Hotspots: Conduct in vitro metabolic stability assays using liver microsomes to identify which parts of the molecule are most susceptible to metabolism.
-
Block Metabolism: Modify the identified "soft spots." For example, if an aromatic ring is being hydroxylated, adding a fluorine or chlorine atom to that position can block the metabolic process. Replacing metabolically labile groups (e.g., a methyl ether) with more stable ones (e.g., a difluoromethyl ether) is another common strategy.[14][15]
-
Section 3: Key Experimental Protocols
This section provides step-by-step guidance for critical assays in the optimization workflow.
Protocol 1: IGF-1R Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay measures the amount of ADP produced by the kinase reaction, which directly correlates with enzyme activity.[16]
Materials:
-
Recombinant human IGF-1R kinase domain
-
IGF-1R Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[16]
-
Peptide Substrate (e.g., IGF1Rtide)
-
ATP solution
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Serially dilute your imidazo[1,2-a]pyridine inhibitors in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells for 100% activity control and a known potent inhibitor (e.g., Staurosporine) for 0% activity control.
-
Enzyme/Substrate Addition: Prepare a master mix of IGF-1R enzyme and peptide substrate in the kinase buffer. Add this mix to all wells.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[16]
-
Luminescence Reading: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus the IGF-1R kinase activity.
-
Data Analysis: Normalize the data to the high (DMSO) and low (Staurosporine) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Section 4: Data Summary Tables
Presenting optimization data clearly is crucial for decision-making.
Table 1: Example Structure-Activity Relationship (SAR) Data for Aniline Moiety Optimization
This table illustrates how modifications to the aniline portion of an imidazo[1,2-a]pyridine core can impact potency and selectivity, a common optimization strategy.[12]
| Compound | Aniline Substitution (R) | IGF-1R IC₅₀ (nM) | hERG Inhibition (% @ 1µM) |
| 1 (Parent) | 4-Methylaniline | 15 | 65% |
| 1a | 4-(Methylsulfonyl)aniline | 20 | 25% |
| 1b | 4-Aminosulfonylaniline | 50 | <10% |
| 1c | 3-Hydroxyaniline | 12 | 15% |
| 1d | 4-(Dimethylamino)aniline | 8 | 85% |
Data is illustrative and based on principles described in the literature.[12]
Table 2: Example Pharmacokinetic Profile Improvement
This table shows how medicinal chemistry efforts can improve key PK parameters like oral bioavailability (%F).[10][14][15]
| Compound | Key Structural Feature | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%F) |
| Lead Cmpd A | Terminal methyl ether | 150 | 450 | 12% |
| Optimized Cmpd B | Methyl ether replaced with fluoroethyl group | 400 | 2000 | 55% |
Data is illustrative and based on principles described in the literature.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]
- 9. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scholars@Duke publication: Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R). [scholars.duke.edu]
- 16. promega.com [promega.com]
Technical Support Center: Synthesis of Functionalized Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of functionalized imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are core structures in numerous marketed drugs, including Zolpidem and Alpidem, making their efficient synthesis a critical task in medicinal chemistry.[1][2][3] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to enhance your synthetic success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and strategic considerations for planning your synthetic route.
Q1: What are the most common and versatile methods for synthesizing the imidazo[1,2-a]pyridine core?
There are several robust methods, each with its own advantages. The choice often depends on the desired substitution pattern and available starting materials.[4][5]
-
Condensation Reactions: The classical approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6][7][8] This method is straightforward but may require handling lachrymatory α-haloketones.[9] Catalyst-free versions of this reaction have been developed, often proceeding efficiently at moderate temperatures (e.g., 60°C) without a solvent.[8][10][11]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient for creating molecular diversity in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a premier method for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.[1][2][6][12][13] This reaction is known for its high atom economy and tolerance of diverse functional groups.[6][11]
-
Copper-Catalyzed Reactions: Copper catalysis enables various synthetic strategies, including three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes.[10][14] These methods are valued for their operational simplicity and broad functional group tolerance.[10] Copper catalysts have also been used for aerobic oxidative cyclizations.[14][15]
-
Tandem and Cascade Reactions: These processes, which involve multiple bond-forming events in a single pot, offer elegant and efficient routes. For example, a cascade reaction between 2-aminopyridines and nitroolefins, often catalyzed by a Lewis acid like FeCl₃, can yield 3-unsubstituted imidazo[1,2-a]pyridines.[10][11]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
Low yields are a common frustration. A systematic approach to troubleshooting is essential.
-
Reagent Quality: Ensure the purity of your starting materials, especially the 2-aminopyridine and the carbonyl compound or alkyne. Impurities can inhibit catalysts or lead to side reactions.
-
Solvent and Atmosphere: The choice of solvent can be critical. While some reactions proceed without a solvent[8][10], others are sensitive to solvent polarity. Reactions involving organometallic catalysts, like copper, may require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[15]
-
Catalyst Activity: If using a catalyst, consider its activity. Solid-supported catalysts can lose activity over time and may need regeneration or replacement. For metal-catalyzed reactions, ensure you are using the correct oxidation state and that ligands, if any, are pure.
-
Temperature and Reaction Time: Many syntheses require specific temperature control. Microwave irradiation has been shown to significantly accelerate reactions and improve yields in some cases by ensuring uniform heating.[9][10][11] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.
Q3: I'm having difficulty with the regioselectivity of my reaction, particularly with functionalization. What should I consider?
Regioselectivity is a known challenge, especially when functionalizing the core scaffold.
-
Inherent Reactivity: The imidazo[1,2-a]pyridine ring has distinct electronic properties. The C3 position is generally more nucleophilic and susceptible to electrophilic attack than the C2 position.[16][17] This makes direct C3-functionalization more common.
-
Directing C2-Functionalization: Achieving C2-functionalization can be challenging due to the inherent passivity of the C(2)-H bond towards electrophilic attack.[16][17] Synthetic strategies often involve starting with precursors that already contain the desired C2-substituent or employing directed metalation strategies.
-
Ring Position Functionalization (C5-C8): Functionalization of the pyridine ring portion of the scaffold is typically achieved by starting with a pre-functionalized 2-aminopyridine. The electronic properties of substituents on the 2-aminopyridine can influence the cyclization step. For instance, electron-withdrawing groups on the pyridine ring can sometimes increase the rate of reaction.[9]
Part 2: Troubleshooting Guide
This section provides a question-and-answer guide to troubleshoot specific experimental issues.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst deactivation (e.g., oxidation of Cu(I)).2. Insufficient temperature or reaction time.3. Poor quality of starting materials or solvents.4. Formation of a stable, unreactive intermediate. | 1. For air-sensitive reactions, ensure an inert atmosphere (N₂ or Ar).[15] Use fresh or purified catalyst.2. Optimize temperature. Consider microwave irradiation for faster, uniform heating.[10][11] Monitor reaction by TLC/LC-MS to confirm endpoint.3. Recrystallize or distill starting materials. Use anhydrous solvents where necessary.4. In MCRs, dehydrating agents (e.g., trimethyl orthoformate) can help drive the reaction forward by removing water.[18] |
| Multiple Spots on TLC / Difficult Purification | 1. Formation of regioisomers.2. Competing side reactions (e.g., Ortoleva-King type reactions).[6]3. Product degradation under reaction conditions.4. Polymerization of starting materials (e.g., aldehydes). | 1. Re-evaluate the reaction mechanism and conditions to favor the desired isomer. Purification may require careful column chromatography or HPLC.2. Adjust stoichiometry or addition order of reagents. A change in catalyst or solvent may suppress side reactions.[6]3. Reduce reaction temperature or time. Check the pH of the workup to avoid acid/base-catalyzed decomposition.4. Add the aldehyde slowly to the reaction mixture. |
| Reaction Fails with Electron-Rich/-Poor Substrates | 1. Altered nucleophilicity/electrophilicity of reactants.2. Steric hindrance from bulky substituents.3. Substituent coordinates with and deactivates the catalyst. | 1. For electron-poor 2-aminopyridines, a stronger Lewis acid or higher temperature may be needed. For electron-rich aldehydes in GBB reactions, a catalyst might be required to facilitate imine formation.[18]2. Switch to a less sterically demanding catalyst or reagent. Increase reaction time and temperature.3. For substrates with groups like dimethylamino or nitro, the catalyst may be deactivated.[15] A different catalyst system or a protecting group strategy may be necessary. |
| In-situ Generation of α-haloketone is Inefficient | 1. Incorrect brominating/chlorinating agent or conditions.2. Enolization of the ketone is too slow. | 1. When using NBS or similar reagents, ensure the conditions (e.g., presence of a radical initiator or acid/base catalyst) are appropriate.[9]2. Acid or base catalysis can promote enolization. Ensure the chosen conditions are compatible with other reactants. |
Part 3: Experimental Protocols & Methodologies
These protocols are provided as a starting point and should be optimized for specific substrates.
Protocol 1: Catalyst- and Solvent-Free Synthesis via Condensation
This protocol is adapted from a method reacting α-haloketones with 2-aminopyridines, noted for its efficiency and adherence to green chemistry principles.[8][10]
Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone (Caution: Lachrymatory)
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
Procedure:
-
Combine equimolar amounts of 2-aminopyridine and 2-bromoacetophenone in a round-bottom flask equipped with a stir bar.
-
Heat the reaction mixture to 60°C with stirring. The reaction is often performed neat, without any solvent.[8][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel to obtain the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[8]
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This protocol describes a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, a highly effective multicomponent reaction.[2][12][18]
Objective: To synthesize a 3-(tert-butylamino)-2-arylimidazo[1,2-a]pyridine derivative.
Materials:
-
2-Aminopyridine (or substituted derivative)
-
Aryl aldehyde
-
tert-Butyl isocyanide
-
Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, or an acid like p-TSA)[3][6][11]
-
Solvent (e.g., Methanol, Ethanol, or a green solvent like eucalyptol)[19][20]
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) and the aryl aldehyde (1.1 eq) in the chosen solvent, add the catalyst (e.g., 5-10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting materials are consumed, as monitored by TLC. Some protocols may use microwave irradiation to accelerate the reaction.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine.
-
Confirm the structure using appropriate analytical techniques (NMR, HRMS).[12][13]
Part 4: Visualizations and Workflows
Troubleshooting Workflow for Imidazo[1,2-a]pyridine Synthesis
This diagram outlines a logical decision-making process for addressing common synthetic failures.
Caption: A decision tree for troubleshooting common synthesis issues.
Generalized Mechanism of the Groebke-Blackburn-Bienaymé (GBB) Reaction
This diagram illustrates the key steps in this powerful three-component reaction.
Caption: Key mechanistic steps of the GBB three-component reaction.[2]
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. bio-conferences.org [bio-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 19. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Imidazo[1,2-a]pyridine Compounds
Welcome to the technical support center for Imidazo[1,2-a]pyridine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged scaffold. The unique electronic and structural properties of imidazo[1,2-a]pyridines make them invaluable in modern pharmacology, but also present specific stability challenges.[1] This document provides in-depth, experience-driven answers to common problems, helping you diagnose issues, optimize your experimental design, and enhance the robustness of your compounds.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific, practical problems encountered in the lab. Each entry follows a "Problem-Cause-Solution" format to provide clear, actionable guidance.
Problem 1: My compound shows poor stability in aqueous buffers during early-stage assays (e.g., inconsistent potency readings).
-
Probable Cause 1: pH-Dependent Hydrolysis. The imidazo[1,2-a]pyridine core itself is generally stable, but certain substituents can introduce pH lability. For example, ester or amide functionalities, particularly at the C3 position, can be susceptible to hydrolysis under acidic or basic conditions, leading to compound degradation and loss of activity.
-
Solution & Experimental Workflow:
-
Characterize pH-Stability Profile: Conduct a forced degradation study. Incubate your compound in a series of buffers across a relevant pH range (e.g., pH 2.0, 4.5, 7.4, 9.0) at a controlled temperature (e.g., 37°C).
-
Analytical Monitoring: Use HPLC-UV or LC-MS to monitor the disappearance of the parent compound and the appearance of degradation products over time (e.g., 0, 2, 4, 8, 24 hours).
-
Data Interpretation: If degradation is significantly faster at low or high pH, hydrolysis is a likely cause.
-
Structural Modification: If hydrolysis is confirmed, consider bioisosteric replacement of the labile group. For instance, replace an ester with a more stable ether linkage or a metabolically robust amide.
-
-
Probable Cause 2: Oxidative Degradation. The electron-rich nature of the imidazo[1,2-a]pyridine ring system can make it susceptible to oxidation, especially if your buffer systems are not de-gassed or if they contain trace metal impurities that can catalyze oxidation. The C3 position is often particularly susceptible to oxidative processes.
-
Solution & Experimental Workflow:
-
Forced Oxidation Study: Expose the compound to a mild oxidizing agent (e.g., 0.03% H₂O₂ in your assay buffer) and monitor its stability by HPLC.
-
Mitigation in Assays:
-
Use freshly prepared, high-purity buffers.
-
Consider adding a small amount of an antioxidant like ascorbic acid or a chelating agent like EDTA to your buffer if compatible with the assay.
-
Saturate buffers with nitrogen or argon gas before use to remove dissolved oxygen.
-
-
Structural Modification: Introduce electron-withdrawing groups (EWGs) on the scaffold to reduce the electron density of the ring system, thereby decreasing its susceptibility to oxidation. However, be mindful that this can impact biological activity and requires careful SAR exploration.[2]
-
Problem 2: The compound exhibits high clearance and poor oral bioavailability in preclinical animal models, despite good in vitro potency.
-
Probable Cause: Rapid Metabolic Degradation. The imidazo[1,2-a]pyridine scaffold is a known substrate for metabolic enzymes, particularly Aldehyde Oxidase (AO).[2][3] AO-mediated metabolism often occurs at the C3 position or other electron-deficient carbons, leading to rapid clearance and low systemic exposure. Cytochrome P450 (CYP) enzymes can also contribute to metabolism, typically through oxidation of alkyl or aryl substituents.
-
Solution & Experimental Workflow:
-
Step 1: In Vitro Metabolic Stability Assessment.
-
Protocol: Perform a liver microsomal stability assay using human, rat, and mouse microsomes. This will help identify the primary metabolic route (CYP vs. non-CYP) and any species differences.[4][5][6]
-
Procedure: Incubate the compound with liver microsomes and NADPH (to support CYP activity). Run a parallel incubation without NADPH to assess non-CYP metabolism.
-
Analysis: Quantify the remaining parent compound over time using LC-MS/MS to determine the in vitro half-life (t½). A short half-life (<30 min) often indicates metabolic liability.[5]
-
-
Step 2: Identify the Site of Metabolism (Metabolite ID).
-
Incubate the compound with a metabolically competent system (microsomes or S9 fraction) at a higher concentration.
-
Analyze the resulting mixture using high-resolution LC-MS/MS to identify the mass shifts corresponding to metabolic transformations (e.g., +16 Da for hydroxylation). This will pinpoint the "soft spot" on the molecule.
-
-
Step 3: Structure-Based Drug Design to Block Metabolism.
-
Blocking the "Soft Spot": Once the site of metabolism is known, modify the structure at that position to prevent enzymatic attack. A common and effective strategy is the introduction of a fluorine atom. The strong C-F bond is resistant to cleavage and the atom's small size often preserves binding affinity.[7]
-
Modulating Electronics: Altering the electronic properties of the scaffold can make it a less favorable substrate for enzymes like AO. Substituting electron-donating groups (EDGs) on the imidazo[1,2-a]pyrimidine core has been shown to block AO oxidation.[2]
-
-
Caption: Iterative workflow for diagnosing and solving metabolic instability.
Problem 3: My compound degrades upon exposure to light, turning yellow/brown in solution or as a solid.
-
Probable Cause: Photodegradation. Imidazo[1,2-a]pyridines are often fluorescent and possess π-conjugated bicyclic structures that can absorb UV or visible light.[8] This absorption can lead to photochemical reactions, such as oxidation or rearrangement, resulting in degradation. The formation of colored byproducts is a common indicator of this issue.
-
Solution & Experimental Workflow:
-
Confirmation: Prepare two solutions of your compound. Expose one to ambient lab light (or a UV lamp for forced degradation) and keep the other protected from light in an amber vial or wrapped in aluminum foil. Compare the purity by HPLC after several hours.
-
Standard Handling Procedures:
-
Always store imidazo[1,2-a]pyridine compounds in amber vials or containers that block UV light.
-
When working with these compounds in solution (e.g., preparing plates for screening), minimize exposure to direct light. Work under yellow light if high sensitivity is observed.
-
-
Formulation Strategies: For compounds intended for further development, consider formulation with UV-absorbing excipients if photodegradation is a significant concern.
-
Structural Considerations: While often difficult to modify without affecting photophysical properties, explore substitutions that may quench excited states or are less photolabile. This is a complex area requiring specialized photochemistry knowledge.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of metabolic attack on the imidazo[1,2-a]pyridine scaffold?
The most frequently observed metabolic "soft spots" are the C3 position of the imidazole ring and unsubstituted positions on the pyridine ring. The C3 position is nucleophilic and can be susceptible to oxidation.[10][11] Additionally, imidazo[1,2-a]pyrimidines (a related scaffold) are known to be rapidly metabolized by aldehyde oxidase (AO), and this can also be a significant pathway for imidazo[1,2-a]pyridines, often leading to oxidation.[2][3] Appended alkyl groups or terminal phenyl rings are also common sites for CYP-mediated hydroxylation.
Q2: How does the placement of substituents affect the overall stability of the molecule?
Substituent placement is critical and can influence stability through electronic and steric effects.
| Position | Substituent Type | Effect on Stability | Rationale & Reference |
| C2, C6 | Bulky/Lipophilic Groups | Can improve microsomal stability. | Steric hindrance can shield the scaffold from metabolic enzymes. However, high lipophilicity may decrease solubility and absorption.[4][5] |
| C3 | Unsubstituted | Often a site of oxidation. | This position is electron-rich and accessible. Functionalization is a common strategy to improve properties.[10][11] |
| Pyridine Ring | Electron-Donating Groups (EDG) | Can increase susceptibility to oxidation but may block AO-mediated metabolism. | EDGs increase the electron density of the ring system. The effect on AO is specific to the enzyme's mechanism.[2] |
| Pyridine Ring | Electron-Withdrawing Groups (EWG) | Can decrease susceptibility to oxidation. | EWGs reduce the overall electron density of the heterocyclic system, making it less prone to oxidative attack.[2] |
| Proximal to Amines | Fluorine | Can enhance metabolic stability. | The strong C-F bond resists metabolic cleavage. It can also lower the pKa of nearby amines, which can reduce Pgp efflux and improve cell permeability.[7] |
Q3: What analytical techniques are best for monitoring the stability of these compounds?
The gold standard is Liquid Chromatography-Mass Spectrometry (LC-MS) . It is highly sensitive and specific, allowing you to simultaneously monitor the disappearance of the parent compound and detect/identify degradation products or metabolites by their mass. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also excellent for quantifying the parent compound, provided a clean chromatogram can be obtained and degradation products do not co-elute.
Caption: A tiered approach for comprehensive stability assessment.
Protocols
Protocol 1: General Liver Microsomal Stability Assay
This protocol provides a framework for assessing metabolic stability. Specific concentrations and time points should be optimized for your compound series.
-
Preparation of Reagents:
-
Compound Stock: Prepare a 10 mM stock solution of your test compound in DMSO.
-
Phosphate Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
NADPH Stock: Prepare a 20 mM solution of NADPH in phosphate buffer. Keep on ice.
-
Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
-
-
Incubation (Test Group - with Metabolism):
-
In a 96-well plate, add 188 µL of the microsomal solution.
-
Add 2 µL of the 10 mM compound stock to achieve a final compound concentration of 100 µM (this will be serially diluted later for a final assay concentration of 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding 10 µL of the 20 mM NADPH stock (final concentration 1 mM). Mix well.
-
-
Incubation (Control Group - without Metabolism):
-
Prepare a parallel set of wells, but initiate the reaction by adding 10 µL of phosphate buffer instead of the NADPH solution. This controls for non-enzymatic degradation.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 25 µL) from each well.
-
Quench the reaction immediately by adding the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Verapamil).
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS, monitoring the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Imidazo[1,2-a]pyridine-2-carboxylic Acid and Other Heterocyclic Carboxylic Acids for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic carboxylic acids represent a cornerstone for the development of novel therapeutics. Their inherent structural features allow them to interact with a wide array of biological targets with high specificity and affinity. Among these, Imidazo[1,2-a]pyridine-2-carboxylic acid has emerged as a "privileged scaffold," a molecular framework that is recurrently found in potent, biologically active compounds.[1][2][3] This guide provides an in-depth, objective comparison of this compound with other key heterocyclic carboxylic acids, namely pyridinecarboxylic acids, quinoline-2-carboxylic acid, and indole-2-carboxylic acid. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to inform your research and drug discovery endeavors.
The Significance of Heterocyclic Carboxylic Acids in Drug Discovery
Heterocyclic compounds are integral to the design of new drugs, with nitrogen-containing heterocycles being particularly prominent.[4] The fusion of an imidazole ring with a pyridine moiety to form the Imidazo[1,2-a]pyridine scaffold results in a unique bicyclic 5-6 heterocyclic system with a broad spectrum of pharmacological applications.[5] The carboxylic acid functional group, in turn, often serves as a key interaction point with biological targets, for instance, by forming salt bridges or hydrogen bonds with amino acid residues in an enzyme's active site.
This compound: A Versatile Scaffold
The Imidazo[1,2-a]pyridine core is a distinctive nitrogen-bridged heterocyclic system that has garnered significant attention for its diverse biological activities.[2] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antituberculosis properties.[2][6][7]
Synthesis: The synthesis of Imidazo[1,2-a]pyridines can be achieved through various methods, often involving the condensation of 2-aminopyridines with α-haloketones or related reagents.[8] For instance, a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones provides a versatile route to a broad range of functionalized Imidazo[1,2-a]pyridines.[8]
Physicochemical Properties: this compound is a solid with a melting point in the range of 275-295 °C. Its chemical formula is C8H6N2O2, with a molecular weight of 162.15 g/mol .[9]
Biological Activity: Derivatives of this compound have shown potent biological activities. For example, certain derivatives have exhibited significant anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes.[1] Docking studies have indicated that these compounds can bind effectively to the active pockets of these enzymes.[1] Furthermore, some derivatives have shown promise as antituberculosis agents, with activity against multidrug-resistant strains.[7][10]
Comparative Analysis with Other Heterocyclic Carboxylic Acids
To better understand the unique attributes of this compound, it is essential to compare it with other prominent heterocyclic carboxylic acids used in drug development.
Pyridinecarboxylic acids, such as nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid), are important intermediates in the pharmaceutical and agrochemical industries.[11]
-
Synthesis: The synthesis of pyridinecarboxylic acids often involves the oxidation of the corresponding alkylpyridines.[11][12] For instance, nicotinic acid can be prepared by the oxidation of β-picoline.[11]
-
Physicochemical Properties: These are typically crystalline solids. The position of the carboxylic acid group on the pyridine ring significantly influences their chemical and physical properties.
-
Biological Activity: Nicotinic acid is a well-known vitamin (B3) and is used to treat high cholesterol. Isonicotinic acid is a key precursor for the anti-tubercular drug isoniazid.[11] Their biological roles are distinct from the broader and more varied activities of the Imidazo[1,2-a]pyridine scaffold.
Quinoline-2-carboxylic acid is another heterocyclic compound with notable biological activities.
-
Synthesis: The synthesis can be achieved through various methods, including those starting from quinoline itself.
-
Physicochemical Properties: It is a solid compound with the chemical formula C10H7NO2 and a molecular weight of 173.17 g/mol .[13]
-
Biological Activity: Quinoline-2-carboxylic acid has demonstrated antidiabetic activity by inhibiting α-glucosidase and α-amylase.[13] Its derivatives have also been investigated for their antiproliferative and anti-inflammatory activities.[13][14][15] Some derivatives have shown significant cytotoxicity against cancer cell lines like MCF7 and HELA.[15]
The indole nucleus is a common feature in many biologically active compounds.
-
Synthesis: Derivatives of indole-2-carboxylic acid can be synthesized through methods like the Fisher Indole cyclization, reacting phenyl hydrazine derivatives with 2-oxopropanoic acid.[16]
-
Physicochemical Properties: The properties of indole-2-carboxylic acid and its derivatives are influenced by the substituents on the indole ring.
-
Biological Activity: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[17][18][19] The indole nucleus and the C2 carboxyl group can chelate with Mg2+ ions in the active site of the integrase.[17][19] Additionally, some derivatives have been developed as dual inhibitors of IDO1 and TDO, which are targets for cancer immunotherapy.[20]
Quantitative Data Comparison
| Compound Class | Representative Compound | Molecular Weight ( g/mol ) | Key Biological Activities |
| Imidazo[1,2-a]pyridines | This compound | 162.15 | Anti-inflammatory (COX inhibitors), Antituberculosis, Anticancer[1][2][7] |
| Pyridinecarboxylic Acids | Nicotinic Acid (Pyridine-3-carboxylic acid) | 123.11 | Vitamin B3, Antihyperlipidemic |
| Quinolinecarboxylic Acids | Quinoline-2-carboxylic acid | 173.17 | Antidiabetic (α-glucosidase inhibitor), Antiproliferative[13][15] |
| Indolecarboxylic Acids | Indole-2-carboxylic acid | 161.16 | HIV-1 Integrase Inhibitor, IDO1/TDO Inhibitor (Anticancer)[17][20] |
Experimental Protocols
Protocol 1: Representative Synthesis of an this compound Derivative
This protocol outlines a general procedure for the synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate, a common precursor to the carboxylic acid.
Materials:
-
2-Aminopyridine
-
Ethyl bromopyruvate
-
Anhydrous ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve 2-aminopyridine (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add sodium bicarbonate (1.2 equivalents) to the solution.
-
Slowly add ethyl bromopyruvate (1.1 equivalents) to the mixture at room temperature while stirring.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure ethyl imidazo[1,2-a]pyridine-2-carboxylate.
-
The ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH followed by acidification).
Rationale: This reaction proceeds via an initial N-alkylation of the 2-aminopyridine by ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system. Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction.
Protocol 2: In Vitro COX Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX isoforms. By comparing the IC50 values for COX-1 and COX-2, the selectivity of the inhibitor can be determined.
Visualization of Key Concepts
Diagram 1: Structural Comparison of Heterocyclic Carboxylic Acids
Caption: Structural relationships between this compound and other key heterocyclic carboxylic acids.
Diagram 2: General Workflow for Synthesis and Biological Evaluation
Caption: A typical experimental workflow for the synthesis and biological evaluation of novel heterocyclic carboxylic acid derivatives.
Diagram 3: Potential Signaling Pathway Inhibition
Caption: Simplified diagram illustrating the inhibition of the COX-2 pathway by an Imidazo[1,2-a]pyridine derivative.
Conclusion
This compound and its derivatives represent a highly versatile and promising class of compounds in drug discovery. Their unique fused heterocyclic structure imparts a wide range of biological activities that, in many cases, are distinct from or more potent than those of other heterocyclic carboxylic acids like pyridine-, quinoline-, and indole-based compounds. The ability to readily functionalize the Imidazo[1,2-a]pyridine scaffold at various positions allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of new therapeutic agents. This guide provides a foundational understanding to aid researchers in navigating the rich chemistry and pharmacology of these important molecular frameworks.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. scbt.com [scbt.com]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the key structural modifications that influence anticancer, antimicrobial, and antiviral activities, supported by experimental data, detailed methodologies, and mechanistic pathway visualizations.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and key signaling pathways.[5][6][7][8][9][10][11] The SAR studies reveal that substitutions at the C-2, C-3, and C-7 positions of the imidazo[1,2-a]pyridine ring are crucial for modulating their anticancer potency.
Comparative Anticancer Potency of Imidazo[1,2-a]pyridine Analogs
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine analogs against various cancer cell lines, highlighting the impact of different substituents on their half-maximal inhibitory concentration (IC50) values.
| Compound ID | R1 (C-2 Position) | R2 (C-3 Position) | R3 (Other) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 2-Nitrophenyl | N-(4-chlorophenyl)amino | - | HT-29 (Colon) | 4.15 ± 2.93 | [5] |
| Analog B | 2-Nitrophenyl | N-(4-chlorophenyl)amino | - | MCF-7 (Breast) | 30.88 ± 14.44 | [5] |
| Analog C | 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl | - | N-(4-chlorophenyl)acetamide | HepG2 (Liver) | - | [9] |
| Analog D | 2,4-Dichlorophenyl | - | - | - | - | [12] |
| Analog E | Aryl/Heteroaryl | Carboxamide | - | Various | - | [13] |
Key SAR Insights for Anticancer Activity:
-
C-2 Position: Substitution with an aryl group, particularly an electron-withdrawing group like a nitrophenyl, is often associated with potent anticancer activity.[5] The nature and substitution pattern on this phenyl ring can significantly influence potency.[1] For instance, the presence of a 2,4-dichlorophenyl group at the C-2 position has been identified as a potent modification.[12]
-
C-3 Position: The introduction of an amino group or carboxamide functionalities at the C-3 position has been shown to enhance biological activity.[1][13] Specifically, C3-amination derivatives exhibit enhanced biological activity compared to the parent imidazo[1,2-a]pyridine scaffold.[1]
-
Pyridine Ring Substituents: Modifications on the pyridine ring, such as at the C-7 position, also play a role in modulating the activity.[1]
Mechanism of Action: PI3K/mTOR and Wnt/β-catenin Pathway Inhibition
Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival.
-
PI3K/mTOR Dual Inhibition: Certain analogs have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6] This dual inhibition is a promising strategy to overcome resistance mechanisms in cancer therapy.
Caption: PI3K/mTOR signaling pathway inhibition by Imidazo[1,2-a]pyridine analogs.
-
Wnt/β-catenin Signaling Inhibition: Another class of imidazo[1,2-a]pyridines has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often deregulated in various cancers.[7] These compounds can downregulate the expression of Wnt target genes like c-myc and cyclin D1.[7]
Caption: Wnt/β-catenin signaling pathway inhibition by Imidazo[1,2-a]pyridine analogs.
Antimicrobial Activity: A Broad Spectrum of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[1][3][14][15][16]
Comparative Antibacterial and Antifungal Activity
The following table presents the minimum inhibitory concentration (MIC) values of representative imidazo[1,2-a]pyridine analogs against various microbial strains.
| Compound ID | R1 (C-2 Position) | R2 (C-3 Position) | R3 (Other) | Microbial Strain | MIC (µg/mL) | Reference |
| Analog F | Phenyl | Carbonyl-thiosemicarbazide | 2,8-dimethyl | Staphylococcus aureus | - | [14] |
| Analog G | Phenyl | Carbonyl-thiosemicarbazide | 2,8-dimethyl | Mycobacterium tuberculosis H37Rv | - | [14] |
| Analog H | Substituted Phenyl | Azo-linked | - | Escherichia coli | 0.5-1.0 mg/mL | [15] |
| Analog I | Substituted Phenyl | Azo-linked | - | Klebsiella pneumoniae NDM | 0.5-0.7 mg/mL | [15] |
| Analog J | Phenyl | Chalcone | - | Staphylococcus aureus | - | [16] |
Key SAR Insights for Antimicrobial Activity:
-
C-2 and C-7 Positions: The nature of the substituent on the phenyl ring at the C-2 position and the substituent at the C-7 position significantly influence the antimicrobial activity.[1]
-
C-3 Position: The incorporation of thiosemicarbazide, oxadiazole, or triazole-thione moieties at the C-3 position has yielded compounds with notable antibacterial and antimycobacterial activities.[14] Azo-linked derivatives at this position have also shown potent antibacterial and antibiofilm activities.[15]
-
Lipophilicity: For antituberculosis activity, bulky and more lipophilic biaryl ethers have demonstrated nanomolar potency.[13]
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine Analogs
A general and efficient method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone. This one-pot synthesis is a widely used and versatile approach.[17]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, DMF), add the corresponding α-haloketone.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired imidazo[1,2-a]pyridine analog.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridine analogs.
Antiviral Activity: Combating Viral Infections
Imidazo[1,2-a]pyridine derivatives have also emerged as promising antiviral agents, with activity reported against a variety of viruses, including influenza virus, human cytomegalovirus (HCMV), and varicella-zoster virus (VZV).[18][19][20][21]
Comparative Antiviral Potency
| Compound ID | R1 (C-3 Position) | R2 (Other) | Virus | IC50 (µM) / Activity | Reference |
| Analog K | Carboxamide | Specific substitutions | Influenza A (H1N1) | 0.29 | [18] |
| Analog L | Thioether side chain | Dibromo substitution | Human Cytomegalovirus (HCMV) | Highly Active | [19][21] |
| Analog M | Thioether side chain | Dibromo substitution | Varicella-Zoster Virus (VZV) | Pronounced Activity | [21] |
Key SAR Insights for Antiviral Activity:
-
C-3 Position: The introduction of a carboxamide scaffold at the C-3 position is a key feature for potent anti-influenza activity.[18] Specific substitution patterns on this scaffold are crucial for enhancing inhibitory potency.[18] For activity against HCMV and VZV, a thioether side chain at the C-3 position is important.[19][21]
-
Pyridine Ring Substituents: Dibromo substitution on the pyridine ring has been identified as a key modification for antiviral activity.[19][20]
-
Hydrophobicity: Structure-activity relationship studies have indicated that hydrophobicity (logP) is a critical factor for the antiviral activity of certain imidazo[1,2-a]pyridine analogs.[19][20]
Mechanism of Action: Targeting Viral Polymerase
For influenza virus, certain imidazo[1,2-a]pyridine derivatives act as inhibitors of the viral RNA-dependent RNA polymerase (RdRp) by targeting the PA-PB1 protein-protein interface.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 14. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 21. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of Anti-inflammatory Activity in Imidazo[1,2-a]pyridine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the in vitro anti-inflammatory potential of novel Imidazo[1,2-a]pyridine derivatives. The methodologies detailed herein are designed to ensure scientific rigor, data reproducibility, and a clear understanding of the mechanistic pathways involved.
The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including notable anti-inflammatory effects.[1][2] Validating this activity in a preclinical setting requires a systematic, multi-assay approach to build a robust evidence base. This guide will walk through the critical in vitro assays, from initial cytotoxicity screening to specific mechanistic studies, providing not just protocols but the scientific rationale behind their selection and execution.
The Inflammatory Cascade: Key Targets for Imidazo[1,2-a]pyridines
Inflammation is a complex biological response involving a network of signaling pathways and cellular mediators.[3] A primary driver of this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which is considered a master regulator of inflammation.[4][5][6] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[7] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is degraded, allowing NF-κB to translocate to the nucleus.[5][7] There, it orchestrates the transcription of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][8][9]
Many Imidazo[1,2-a]pyridine derivatives have been found to exert their anti-inflammatory effects by modulating this critical NF-κB pathway.[9][10] Additionally, direct inhibition of enzymes like COX-2, a key player in prostaglandin synthesis, is another major mechanism, mirroring the action of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[11][12][13]
Below is a diagram illustrating the central role of the NF-κB signaling pathway in inflammation.
Caption: Canonical NF-κB signaling pathway activated by LPS.
Foundational Assays: Cytotoxicity and Initial Screening
Before assessing anti-inflammatory activity, it is imperative to determine the cytotoxic profile of the test compounds. A compound that kills the cells will artifactually appear to reduce inflammatory markers. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]
Experimental Protocol: MTT Cytotoxicity Assay
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15][16]
Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 4 x 10⁵ cells/mL and incubate overnight.[17]
-
Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: After treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[17]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select non-toxic concentrations for subsequent anti-inflammatory assays.
Primary Validation: Inhibition of Inflammatory Mediators
Once non-cytotoxic concentrations are established, the next step is to evaluate the direct impact of the compounds on key inflammatory mediators in a relevant cell model. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely accepted and robust in vitro model for mimicking bacterial-induced inflammation.[18][19][20]
Nitric Oxide (NO) Production Assay
Causality: During inflammation, the enzyme iNOS is upregulated, leading to a high output of nitric oxide (NO), a key inflammatory mediator.[9][10] Measuring the inhibition of NO production is a primary indicator of anti-inflammatory potential. NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium, which can be easily quantified using the Griess reaction.[21][22]
Caption: Workflow for the Griess Assay to measure nitric oxide production.
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells as in the MTT assay. Pre-treat cells for 1 hour with non-toxic concentrations of the test compounds.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[18] Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[18][23]
-
Measurement: Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm.[18]
-
Quantification: Determine the nitrite concentration by comparison with a sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (TNF-α & IL-6)
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose production is tightly regulated by the NF-κB pathway.[20] Quantifying the reduction in these cytokines provides strong evidence of a compound's anti-inflammatory efficacy. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this measurement due to its high sensitivity and specificity.[24]
Experimental Protocol (ELISA):
-
Sample Collection: Use the same cell culture supernatants collected for the Griess assay.
-
ELISA Procedure: Perform the assay using commercially available ELISA kits for murine TNF-α and IL-6, following the manufacturer’s instructions precisely.[17][25]
-
Core Steps:
-
Add supernatants to wells pre-coated with a capture antibody.
-
Incubate to allow the cytokine to bind.
-
Wash the wells and add a biotin-conjugated detection antibody.[24]
-
Incubate, wash, and then add Streptavidin-HRP (Horse Radish Peroxidase).[26]
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution and measure absorbance (typically at 450 nm).[24]
-
-
Data Analysis: Calculate the cytokine concentrations in the samples based on a standard curve generated from recombinant cytokines.
Mechanistic Validation: COX-2 Inhibition
To differentiate the mechanism of action and compare it with established NSAIDs, a direct enzyme inhibition assay is crucial. Many Imidazo[1,2-a]pyridine derivatives have been specifically designed as selective COX-2 inhibitors.[11][12][27][28]
Causality: Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced during inflammation.[27] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocol (COX-2 Fluorescent Inhibitor Screening Assay):
-
This assay is typically performed using a commercially available kit (e.g., from Cayman Chemical).
-
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Methodology:
-
Add assay buffer, heme, and either purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the Imidazo[1,2-a]pyridine derivatives at various concentrations. Include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate.
-
Read the absorbance at the specified wavelength over time.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Comparative Data Analysis
To provide a clear, objective comparison, all quantitative data should be summarized in tables. This allows for a direct assessment of the potency and efficacy of different derivatives against each other and against a standard reference drug.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives on RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (% of Control) ± SD |
| Derivative A | 10 | 98.5 ± 2.1 |
| 25 | 95.3 ± 3.4 | |
| 50 | 91.7 ± 2.8 | |
| Derivative B | 10 | 99.1 ± 1.9 |
| 25 | 97.2 ± 2.5 | |
| 50 | 93.4 ± 3.1 | |
| Indomethacin | 50 | 96.8 ± 2.7 |
Table 2: Comparative Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound (25 µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Derivative A | 65.4 ± 4.2 | 72.1 ± 5.5 | 68.9 ± 4.8 |
| Derivative B | 58.2 ± 3.9 | 63.5 ± 4.1 | 61.3 ± 3.7 |
| Indomethacin (25 µM) | 75.8 ± 5.1 | 45.3 ± 3.8 | 42.1 ± 4.0 |
Table 3: COX-1 vs. COX-2 Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |
| Derivative A | >100 | 0.08 | >1250 |
| Derivative B | 85.6 | 0.15 | 570 |
| Celecoxib | 15.0 | 0.05 | 300 |
| Indomethacin | 0.1 | 1.7 | 0.06 |
Conclusion
This guide outlines a logical and robust workflow for the in vitro validation of the anti-inflammatory properties of Imidazo[1,2-a]pyridine derivatives. By systematically evaluating cytotoxicity, inhibition of key inflammatory mediators (NO, TNF-α, IL-6), and specific enzyme targets like COX-2, researchers can build a comprehensive profile of their compounds. The comparative data generated through these self-validating protocols allows for the objective selection of the most promising candidates for further preclinical and in vivo investigation. This structured approach, grounded in established scientific principles, ensures the integrity and trustworthiness of the findings, accelerating the path toward novel anti-inflammatory therapeutics.
References
- 1. Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties [uv.es]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 6. purformhealth.com [purformhealth.com]
- 7. Video: NF-kB-dependent Signaling Pathway [jove.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 11. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. broadpharm.com [broadpharm.com]
- 17. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. sciencellonline.com [sciencellonline.com]
- 24. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. cbijournal.com [cbijournal.com]
- 28. researchgate.net [researchgate.net]
A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives and Indomethacin in Preclinical Research
A Technical Guide for Researchers in Drug Discovery and Development
The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore a diverse range of chemical scaffolds. Among these, the imidazo[1,2-a]pyridine core has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide provides a comprehensive comparison of imidazo[1,2-a]pyridine derivatives with the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, grounded in experimental data and mechanistic insights.
At a Glance: Imidazo[1,2-a]pyridines vs. Indomethacin
| Feature | Imidazo[1,2-a]pyridine Derivatives | Indomethacin |
| Primary Mechanism | Often selective COX-2 inhibition; modulation of other pathways (STAT3/NF-κB, PI3K/Akt/mTOR)[1][4][5] | Non-selective COX-1 and COX-2 inhibition[6][7][8] |
| Therapeutic Potential | Anti-inflammatory, analgesic, anticancer[4][9][10] | Anti-inflammatory, analgesic, antipyretic[7][11] |
| Reported Advantages | Potential for improved gastrointestinal safety profile; broader anticancer activity[12] | Well-established clinical use and efficacy[7] |
| Potential Side Effects | Under investigation; likely class-related effects | Gastrointestinal ulcers and bleeding, renal dysfunction, cardiovascular risks[6][7] |
Delving Deeper: A Mechanistic and Efficacy Comparison
Anti-inflammatory and Analgesic Activity
A significant focus of research into imidazo[1,2-a]pyridine derivatives has been their potential to offer a safer alternative to traditional NSAIDs like indomethacin. The primary mechanism of action for indomethacin is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] While inhibition of COX-2 mediates the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1, which is involved in maintaining the protective lining of the gastrointestinal tract, can lead to adverse effects such as ulcers and bleeding.[6][7]
Many imidazo[1,2-a]pyridine derivatives have been specifically designed as selective COX-2 inhibitors.[1] This selectivity is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1] For instance, some studies have shown that carboxylic acid derivatives of imidazo[1,2-a]pyridines were safer for the gastric mucosa compared with indomethacin in in vivo models.[12]
Beyond COX inhibition, some imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects by modulating other key signaling pathways. One novel derivative, MIA, was found to suppress the NF-κB and STAT3 signaling pathways, leading to a reduction in inflammatory cytokines.[4][13][14]
In terms of analgesic efficacy, studies have indicated that certain imidazo[1,2-a]pyridine derivatives can be more potent than indomethacin. For example, the derivative Y-9213 was found to have more potent analgesic activity than indomethacin in several experimental models of pain.[9]
Comparative Efficacy Data:
| Compound/Drug | Assay | Model | Result | Reference |
| Imidazo[1,2-a]pyridine-2-carboxylic acid (2) | Carrageenan-induced paw edema | Rat | More efficient inhibition of edema than indomethacin | [12] |
| 3-amino this compound (5) | Carrageenan-induced paw edema | Rat | More efficient inhibition of edema than indomethacin | [12] |
| Y-9213 | Silver nitrate, Randall-Selitto, and phenylquinone writhing tests | Rodent | More potent analgesic activity than indomethacin | [9] |
Anticancer Activity: A Key Differentiator
While indomethacin has been investigated for some anticancer properties, the imidazo[1,2-a]pyridine scaffold has demonstrated a much broader and more potent range of anticancer activities.[5][10][15][16] These derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways that are often dysregulated in cancer.[4][15]
The anticancer mechanisms of imidazo[1,2-a]pyridine derivatives are diverse and include:
-
Inhibition of Protein Kinases: Many derivatives target crucial kinases in cancer signaling pathways, such as the PI3K/Akt/mTOR pathway.[5][15]
-
Induction of Apoptosis: Some compounds have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[10][15]
-
DNA Damage: Certain derivatives can induce DNA damage in cancer cells, leading to cell death.[15]
Comparative Cytotoxicity Data (IC50 in µM):
| Derivative | A549 (Lung) | C6 (Glioma) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| 6a | ✓ | ✓ | ✓ | ✓ | [10] |
| 6d | ✓ | ✓ | ✓ | ✓ | [10] |
| 6e | ✓ | ✓ | ✓ | ✓ | [10] |
| 6i | ✓ | ✓ | ✓ | ✓ | [10] |
| 9d | - | - | 2.35 | - | [17] |
| Indomethacin | Generally higher IC50 values (less potent) compared to dedicated anticancer agents. |
✓ indicates antiproliferative activity was observed.
Experimental Protocols in Focus
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are outlines of key methodologies used to evaluate the anti-inflammatory, analgesic, and anticancer properties of these compounds.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 7. Indometacin - Wikipedia [en.wikipedia.org]
- 8. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The analgesic activity of imidazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Indomethacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors with therapeutic potential in oncology and beyond.[1][2][3] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[4] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Understanding and meticulously characterizing the cross-reactivity profile of these inhibitors is therefore not just a regulatory hurdle, but a scientific necessity for developing safer and more effective medicines.
This guide provides an in-depth comparison of the cross-reactivity of representative Imidazo[1,2-a]pyridine-based inhibitors, supported by experimental data from the literature. We will delve into the methodologies used to assess selectivity and provide detailed protocols for key assays, empowering researchers to conduct their own comprehensive cross-reactivity studies.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive drug targets.[1] While potent inhibition of the target kinase is essential, promiscuous binding to other kinases can result in a cascade of unintended biological consequences. Therefore, early and comprehensive selectivity profiling is paramount to:
-
Mitigate Toxicity: Off-target inhibition can lead to adverse effects by disrupting normal physiological signaling pathways.
-
Elucidate Mechanism of Action: A clear understanding of a compound's selectivity is crucial to confidently attribute its biological effects to the intended target.
-
Identify Opportunities for Polypharmacology: In some instances, inhibiting multiple kinases can offer a synergistic therapeutic advantage. A well-defined selectivity profile can help to intentionally design or identify such multi-targeted agents.
Comparative Selectivity Profiles of Imidazo[1,2-a]pyridine-Based Inhibitors
Cyclin-Dependent Kinase (CDK) Inhibitors
The Imidazo[1,2-a]pyridine scaffold has yielded potent inhibitors of CDKs, key regulators of the cell cycle.[6][7][8]
AZ703 , a selective inhibitor of CDK1 and CDK2, demonstrates the potential for achieving selectivity within this kinase family.[4] While potent against its primary targets, broader kinase profiling is essential to fully characterize its off-target interactions. Another series of imidazo[1,2-a]pyridines has been developed as potent and selective inhibitors of CDK2 and CDK4.[6]
Aurora Kinase Inhibitors
Aurora kinases are critical for mitotic progression, and their inhibition is a promising anti-cancer strategy. The imidazo[1,2-a]pyrazine and imidazo[4,5-b]pyridine scaffolds have been explored for the development of Aurora kinase inhibitors.[9][10][11]
One study on imidazo[4,5-b]pyridine derivatives highlights the successful design of compounds with high selectivity for Aurora-A over Aurora-B.[10] This was achieved by exploiting subtle differences in the ATP-binding pockets of the two isoforms. For example, compound 28c from this study demonstrated significant cellular selectivity for Aurora-A.[10]
PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its hyperactivation is common in cancer. Several Imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of this pathway.[12][13][14][15][16]
One notable example is a series of imidazo[1,2-a]pyridine derivatives designed as PI3K/mTOR dual inhibitors.[15] The lead compound, 15a , exhibited excellent kinase selectivity in addition to its potent dual-target inhibition.[15]
Table 1: Comparative Selectivity of Representative Imidazo[1,2-a]pyridine-Based Inhibitors (Data compiled from multiple sources)
| Compound ID | Primary Target(s) | Key Off-Targets (if reported) | Selectivity Notes | Reference |
| AZ703 | CDK1, CDK2 | Not extensively reported in initial studies | Selective for CDK1/2 over a limited panel of other kinases. | [4] |
| Compound 28c | Aurora-A | Aurora-B (significantly less potent) | High cellular selectivity for Aurora-A over Aurora-B. | [10] |
| Compound 15a | PI3Kα, mTOR | Not specified | Reported to have excellent kinase selectivity. | [15] |
Disclaimer: This table is a synthesis of data from different publications and is intended for illustrative purposes. Direct comparison requires testing under identical experimental conditions.
Methodologies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough evaluation of an inhibitor's selectivity. Combining in vitro biochemical assays with cell-based target engagement and unbiased proteomic methods provides a comprehensive picture of a compound's interaction landscape.
Workflow for Comprehensive Selectivity Profiling
Caption: A comprehensive workflow for assessing the cross-reactivity of kinase inhibitors.
In Vitro Kinase Profiling
Biochemical assays are the workhorse for initial selectivity screening, where the inhibitor is tested against a large panel of purified kinases.[5] The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced in a kinase reaction, providing a sensitive and high-throughput method to determine inhibitor potency (IC50 values).[4][17][18][19]
Experimental Protocol: In Vitro Kinase Profiling using ADP-Glo™ Assay
1. Materials and Reagents:
- Purified recombinant kinases (panel of choice)
- Kinase-specific substrates
- ADP-Glo™ Kinase Assay Kit (Promega)
- ATP
- Kinase reaction buffer (specific to each kinase)
- Test Imidazo[1,2-a]pyridine inhibitor and control compounds
- 384-well white assay plates
2. Procedure:
- Compound Preparation: Prepare a serial dilution of the test inhibitor and control compounds in DMSO.
- Kinase Reaction Setup: In a 384-well plate, add the following components in order:
- Kinase reaction buffer
- Kinase enzyme
- Test inhibitor or DMSO (vehicle control)
- Initiate Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.
- Incubation: Incubate the plate at the optimal temperature (typically 30°C) for the recommended time for each kinase.
- Terminate Kinase Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Determine the IC50 values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
While in vitro assays are invaluable, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[20][21][22][23] It is based on the principle that a protein's thermal stability increases upon ligand binding.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA) ```dot graph TD { A[Cell Culture & Treatment] --> B[Harvest & Resuspend Cells]; B --> C[Heat Challenge]; C --> D[Cell Lysis]; D --> E[Separation of Soluble Fraction]; E --> F[Protein Quantification & Analysis]; F --> G[Western Blot]; G --> H[Data Analysis];
}
Caption: A generalized workflow for chemoproteomic-based target identification.
Experimental Protocol: Click Chemistry-based Chemoproteomics
1. Materials and Reagents:
- Alkyne- or azide-tagged Imidazo[1,2-a]pyridine inhibitor
- Cell line of interest
- Lysis buffer
- Click chemistry reagents (e.g., biotin-azide or -alkyne, copper(I) catalyst, ligand)
- Streptavidin-coated beads
- Reagents for protein digestion (e.g., trypsin)
- Equipment for liquid chromatography-tandem mass spectrometry (LC-MS/MS)
2. Procedure:
- Cell Treatment and Lysis: Treat cells with the tagged inhibitor. Lyse the cells to obtain a protein lysate.
- Click Chemistry: To the cell lysate, add the click chemistry reaction mix containing the biotin-azide/alkyne, copper catalyst, and a stabilizing ligand. This will covalently attach biotin to the proteins that have bound to the tagged inhibitor.
- Enrichment of Biotinylated Proteins: Add streptavidin-coated beads to the lysate to capture the biotinylated proteins.
- Washing: Wash the beads extensively to remove non-specifically bound proteins.
- On-Bead Digestion: Digest the captured proteins into peptides using trypsin directly on the beads.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins.
- Data Analysis: Identify and quantify the proteins that were specifically enriched in the presence of the tagged inhibitor. Competitive displacement experiments with the untagged inhibitor can be used to confirm specific binding.
Conclusion
The Imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel kinase inhibitors. However, the path to clinical success is paved with a thorough understanding of their selectivity profiles. A multi-faceted approach, combining in vitro kinase profiling, cell-based target engagement assays like CETSA, and unbiased chemoproteomics, is essential for a comprehensive assessment of cross-reactivity. The detailed protocols and comparative insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to navigate the complexities of kinase inhibitor selectivity and to accelerate the development of the next generation of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy of Imidazo[1,2-a]pyridine Drug Candidates: A Comparative Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive analysis of the in vivo efficacy of drug candidates derived from this versatile core, with a focus on their performance in preclinical models of tuberculosis, cancer, and leishmaniasis. By synthesizing data from pivotal studies, we offer a comparative perspective against established therapies, elucidate the mechanistic rationale behind their activity, and provide detailed experimental protocols to aid researchers in the evaluation of this promising class of compounds.
Antitubercular Activity: A Head-to-Head Comparison with First-Line Agents
The urgent need for novel therapeutics to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb) has propelled the investigation of new chemical entities. Imidazo[1,2-a]pyridines have shown significant promise in this arena, with several candidates demonstrating potent bactericidal activity in vivo.
Comparative Efficacy of ND-09759 versus Isoniazid and Rifampicin
A key study provides a direct comparison of the imidazo[1,2-a]pyridine derivative, ND-09759, with the first-line antitubercular drugs isoniazid (INH) and rifampicin (RMP) in a mouse aerosol infection model.[1] This model is a cornerstone in preclinical tuberculosis research as it mimics the natural route of human infection, leading to the development of lung lesions. The choice of BALB/c mice is standard, as they are susceptible to Mtb infection and mount a well-characterized immune response.
The study demonstrated that ND-09759, administered orally at 30 mg/kg, achieved a significant reduction in the bacterial load in both the lungs and spleens of infected mice, with an efficacy comparable to that of INH (25 mg/kg) and RMP (20 mg/kg).[1][2]
| Compound | Dose (mg/kg) | Administration Route | Log10 CFU Reduction in Lungs (vs. Untreated) | Log10 CFU Reduction in Spleens (vs. Untreated) | Reference |
| ND-09759 | 30 | Oral | ~2.0 | ~2.5 | [1] |
| Isoniazid (INH) | 25 | Oral | ~2.0 | ~2.5 | [1] |
| Rifampicin (RMP) | 20 | Oral | ~2.0 | ~2.5 | [1] |
Table 1: Comparative in vivo efficacy of ND-09759, Isoniazid, and Rifampicin in a mouse model of tuberculosis.[1]
These results are particularly noteworthy as ND-09759 belongs to a novel class of compounds, suggesting a different mechanism of action that could be effective against drug-resistant Mtb strains.[2] The study also explored combination therapy, revealing that ND-09759 with either INH or RMP resulted in a slightly higher efficacy, highlighting its potential as a component of future combination regimens.[1]
Experimental Protocol: In Vivo Antitubercular Efficacy in a Mouse Model
The following is a generalized protocol for assessing the in vivo efficacy of experimental antitubercular agents, based on established methodologies.[3]
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Aerosol infection with Mycobacterium tuberculosis H37Rv to achieve a low-dose implantation of approximately 100-200 colony-forming units (CFU) in the lungs.
-
Treatment Initiation: Treatment is typically initiated 4-6 weeks post-infection, allowing for the establishment of a chronic infection.
-
Drug Administration:
-
Test compound (e.g., Imidazo[1,2-a]pyridine derivative) administered orally at a predetermined dose.
-
Comparator drugs (e.g., Isoniazid at 25 mg/kg, Rifampicin at 20 mg/kg) administered orally.
-
Vehicle control group receives the drug vehicle.
-
-
Dosing Regimen: Daily administration for 4-8 weeks.
-
Efficacy Assessment:
-
At selected time points, cohorts of mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on selective agar (e.g., Middlebrook 7H11).
-
CFU are enumerated after 3-4 weeks of incubation.
-
-
Data Analysis: The log10 CFU reduction in treated groups is calculated relative to the untreated control group at the start and end of therapy.
Anticancer Potential: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridines have been extensively investigated for their anticancer properties, with many derivatives demonstrating potent activity against a range of cancer cell lines.[4][5] A significant number of these compounds exert their effects by inhibiting critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[6]
Comparative In Vivo Efficacy in a Xenograft Model
While direct head-to-head in vivo comparisons of imidazo[1,2-a]pyridines with standard-of-care anticancer drugs are emerging, a study on a closely related imidazo[1,2-a]quinoxaline-based EGFR inhibitor (6b) provides valuable insights into the potential of this class of compounds.[7] The study utilized an A549 non-small cell lung cancer (NSCLC) xenograft model in nude mice. The A549 cell line is a widely used model in lung cancer research as it is well-characterized and known to form tumors in immunodeficient mice.[8]
The study demonstrated that the imidazo[1,2-a]quinoxaline derivative 6b significantly suppressed tumor growth in the A549 xenograft model, with the high dose (30 mg/kg) showing profound anticancer potential compared to the standard drug Gefitinib.[7]
| Compound | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Imidazo[1,2-a]quinoxaline 6b (high dose) | 30 | Not specified | Significant suppression | Profound anticancer potential compared to Gefitinib | [7] |
| Gefitinib | Not specified | Not specified | - | Standard of care | [7] |
Table 2: In vivo efficacy of an Imidazo[1,2-a]quinoxaline derivative in an A549 xenograft model.[7]
It is important to note that this study was conducted on a related but distinct chemical scaffold. Further studies directly comparing imidazo[1,2-a]pyridine derivatives with current clinical standards in relevant xenograft models are warranted to fully establish their therapeutic potential in oncology.
Experimental Protocol: Anticancer Efficacy in a Xenograft Mouse Model
The following is a generalized protocol for assessing the in vivo anticancer efficacy of experimental compounds in a subcutaneous xenograft model.
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: Subcutaneous injection of A549 cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width^2)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), mice are randomized into treatment groups.
-
Drug Administration:
-
Test compound (e.g., Imidazo[1,2-a]pyridine derivative) administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Comparator drug (e.g., Gefitinib) administered at a clinically relevant dose.
-
Vehicle control group receives the drug vehicle.
-
-
Efficacy Assessment:
-
Tumor growth is monitored throughout the study.
-
Body weight is recorded as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Anti-leishmanial Activity: A Promising Alternative to Current Therapies
Leishmaniasis, a parasitic disease transmitted by sandflies, poses a significant global health threat. The limitations of current treatments, including toxicity and emerging resistance, underscore the need for new therapeutic agents. Imidazo[1,2-a]pyridines and related scaffolds have demonstrated promising in vitro activity against Leishmania species.[9]
Comparative In Vitro Efficacy
A study on imidazo[1,2-a]pyrimidine derivatives, a closely related scaffold, has shown potent in vitro activity against Leishmania amazonensis. One compound, in particular, exhibited an IC50 value of 6.63 µM against intracellular amastigotes, the clinically relevant form of the parasite, which was approximately two times more active than the reference drug miltefosine (IC50 = 12.52 µM).[9][10]
| Compound | IC50 against L. amazonensis promastigotes (µM) | IC50 against L. amazonensis amastigotes (µM) | Reference |
| Imidazo[1,2-a]pyrimidine 24 | 8.41 | 6.63 | [9][10] |
| Miltefosine | 15.05 | 12.52 | [9][10] |
Table 3: Comparative in vitro antileishmanial activity of an Imidazo[1,2-a]pyrimidine derivative and Miltefosine.[9][10]
While these in vitro results are encouraging, in vivo studies are crucial to validate the therapeutic potential of these compounds. The observed in vitro potency, coupled with favorable in silico ADMET properties, supports the progression of these scaffolds into murine models of leishmaniasis.[9]
Experimental Protocol: In Vivo Antileishmanial Efficacy in a Mouse Model
The following is a generalized protocol for assessing the in vivo efficacy of experimental antileishmanial compounds in a mouse model of visceral leishmaniasis.
-
Animal Model: BALB/c mice.
-
Infection: Intravenous injection of Leishmania donovani or Leishmania infantum promastigotes.
-
Treatment Initiation: Treatment typically begins at a specified time point post-infection (e.g., day 7 or 14).
-
Drug Administration:
-
Test compound (e.g., Imidazo[1,2-a]pyridine derivative) administered orally or via another appropriate route.
-
Comparator drug (e.g., Miltefosine) administered orally.
-
Vehicle control group receives the drug vehicle.
-
-
Dosing Regimen: Daily administration for a defined period (e.g., 5 or 10 days).
-
Efficacy Assessment:
-
At the end of the treatment period, mice are euthanized.
-
Livers and spleens are removed and weighed.
-
Parasite burden is determined by microscopic examination of Giemsa-stained tissue smears (Leishman-Donovan units) or by quantitative PCR.[11]
-
-
Data Analysis: The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle control group.
Conclusion and Future Directions
The in vivo studies highlighted in this guide demonstrate the significant therapeutic potential of imidazo[1,2-a]pyridine drug candidates across multiple disease areas. The comparable efficacy of ND-09759 to first-line antitubercular drugs, the potent inhibition of key cancer signaling pathways, and the promising anti-leishmanial activity underscore the versatility of this chemical scaffold.
For researchers and drug development professionals, the imidazo[1,2-a]pyridine core represents a fertile ground for the discovery of novel therapeutics. Future research should focus on:
-
Head-to-Head In Vivo Comparisons: Conducting more direct comparative studies against standard-of-care drugs in relevant animal models to definitively establish the therapeutic advantage of imidazo[1,2-a]pyridine derivatives.
-
Elucidation of Mechanisms of Action: Further investigation into the specific molecular targets and pathways modulated by these compounds to inform rational drug design and identify potential biomarkers of response.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET studies to optimize the drug-like properties of lead candidates and ensure their safety for clinical development.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold and develop innovative medicines for diseases with high unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vivo antileishmanial efficacy of miltefosine against Leishmania (Leishmania) amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Analysis of Imidazo[1,2-a]pyridine Isomers
Introduction: The Privileged Scaffold and the Isomeric Challenge
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties have made it a cornerstone in the design of numerous therapeutic agents. This scaffold is the foundation for several marketed drugs, including the sedative-hypnotics Zolpidem and Alpidem, and the antiulcer agent Zolimidine.[1][2] The broad biological activities of its derivatives—spanning anticancer, anti-inflammatory, antiviral, and antimicrobial effects—underscore its therapeutic versatility.[1][3]
In the quest for novel drug candidates, computational techniques, particularly molecular docking, have become indispensable for rapidly evaluating the potential of new compounds and understanding their structure-activity relationships (SAR).[4] While many studies focus on derivatization by adding different functional groups, a more fundamental question often arises: how does the mere position of a substituent on the core scaffold influence its interaction with a biological target?
This guide provides an in-depth framework for conducting a comparative molecular docking analysis of positional isomers of substituted imidazo[1,2-a]pyridines. We will use a practical, albeit hypothetical, case study to illustrate the process, from target selection and protocol design to the interpretation of results. Our goal is to demonstrate how this computational approach can generate actionable insights, enabling researchers to prioritize the synthesis of the most promising isomers and accelerate the drug discovery pipeline.
Methodology: A Rigorous Framework for In Silico Comparison
A credible docking study is built on a foundation of logical choices and meticulous execution. The following protocol is designed to be a self-validating system, where each step ensures the reliability of the final results.
Pillar 1: Rational Target Selection
The choice of a biological target is the most critical first step. The target should be biologically relevant to the known activities of the imidazo[1,2-a]pyridine scaffold and have a high-quality, experimentally determined 3D structure available.
For this guide, we select NIMA-related kinase 2 (Nek2) as our target. Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, and its overexpression is linked to various cancers. Importantly, imidazo[1,2-a]pyridine derivatives have been successfully designed as potent Nek2 inhibitors, making it an excellent and validated target for our comparative study.[5] We will utilize the crystal structure of Nek2, which can be obtained from the Protein Data Bank (PDB).
Pillar 2: Defining the Isomer Set
To isolate the impact of substituent position, we will conduct our analysis on a set of six positional isomers of phenyl-imidazo[1,2-a]pyridine. The phenyl group is a common substituent in drug design, capable of participating in hydrophobic and aromatic interactions.
Our isomeric library for comparison:
-
2-phenyl-imidazo[1,2-a]pyridine
-
3-phenyl-imidazo[1,2-a]pyridine
-
5-phenyl-imidazo[1,2-a]pyridine
-
6-phenyl-imidazo[1,2-a]pyridine
-
7-phenyl-imidazo[1,2-a]pyridine
-
8-phenyl-imidazo[1,2-a]pyridine
Pillar 3: The Docking Workflow: A Step-by-Step Protocol
The following protocol outlines a standard yet robust procedure for molecular docking. The causality behind each step is explained to emphasize its importance.
Experimental Protocol: Molecular Docking of Imidazo[1,2-a]pyridine Isomers
-
Protein Preparation:
-
Action: Download the crystal structure of Nek2 from the Protein Data Bank (RCSB-PDB).
-
Causality: An experimentally determined structure provides the most accurate representation of the protein's active site.
-
Action: Remove all non-essential components, such as water molecules, co-solvents, and the co-crystallized ligand, from the PDB file.
-
Causality: This prevents interference during the docking simulation and ensures that the binding predictions are solely for our ligands of interest.
-
Action: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Causality: Correct protonation states and charge distribution are critical for accurately calculating electrostatic and hydrogen bonding interactions, which are major drivers of binding affinity.
-
-
Ligand Preparation:
-
Action: Generate the 3D structures of the six phenyl-imidazo[1,2-a]pyridine isomers using a molecular builder.
-
Action: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94).
-
Causality: This step ensures that the ligands are in a stable, low-energy conformation before docking, which is more representative of their state in a biological system.
-
-
Binding Site Definition (Grid Generation):
-
Action: Define the docking search space by creating a grid box centered on the known active site of Nek2. The location can be determined from the position of the co-crystallized ligand in the original PDB file.
-
Causality: This confines the computational search to the biologically relevant binding pocket, increasing the efficiency and accuracy of the docking algorithm.
-
-
Molecular Docking Simulation:
-
Action: Execute the docking of each prepared isomer into the prepared Nek2 active site using a validated docking program (e.g., AutoDock Vina). Set the algorithm to generate multiple binding poses (e.g., 10-20).
-
Causality: The docking algorithm explores various orientations and conformations of the ligand within the active site, predicting the most favorable binding modes.
-
-
Analysis of Docking Poses:
-
Action: Analyze the results based on the docking score (binding energy, typically in kcal/mol) and visual inspection of the top-ranked poses.
-
Causality: The docking score provides a quantitative estimate of binding affinity, while visual analysis reveals the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) responsible for binding.
-
Caption: Molecular Docking Workflow for Comparative Analysis.
Results and Discussion: From Docking Scores to Design Principles
Following the execution of the docking protocol, the output data must be systematically organized and analyzed to extract meaningful structure-activity relationships.
Comparative Docking Data
The hypothetical results for the docking of the six isomers against the Nek2 active site are summarized below. The docking score represents the estimated binding affinity, where a more negative value indicates stronger binding.
| Isomer | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type(s) |
| 2-phenyl-imidazo[1,2-a]pyridine | -7.8 | Leu22, Val30, Ala45, Met90 | Hydrophobic, π-Alkyl |
| 3-phenyl-imidazo[1,2-a]pyridine | -7.2 | Val30, Lys47, Ile154 | Hydrophobic, Potential Steric Hindrance with Lys47 |
| 5-phenyl-imidazo[1,2-a]pyridine | -8.5 | Leu22, Ala45, Tyr98, Phe155 | Hydrophobic, π-π Stacking with Tyr98 |
| 6-phenyl-imidazo[1,2-a]pyridine | -9.1 | Cys96 (Hinge), Met95 | H-Bond with N1 of Imidazo Ring, Hydrophobic |
| 7-phenyl-imidazo[1,2-a]pyridine | -9.4 | Cys96 (Hinge), Leu22, Val156 | H-Bond with N1 of Imidazo Ring, Hydrophobic |
| 8-phenyl-imidazo[1,2-a]pyridine | -8.1 | Ile154, Phe155 | Hydrophobic |
Analysis and Structure-Activity Relationship (SAR)
The tabulated data reveals a clear SAR based on the position of the phenyl substituent:
-
Superior Hinge Binding (Positions 6 and 7): The isomers with the phenyl group at positions 6 and 7 show the most favorable docking scores. This is attributed to the orientation they adopt, which allows the crucial nitrogen atom (N1) of the imidazo[1,2-a]pyridine core to form a canonical hydrogen bond with the backbone of the kinase hinge region (Cys96). This interaction is a hallmark of many potent kinase inhibitors and acts as a key anchor. The phenyl group in these isomers extends into a hydrophobic pocket, further stabilizing the complex.
-
Favorable Hydrophobic & π-Stacking Interactions (Position 5): The 5-phenyl isomer also demonstrates strong binding. While it may not form the optimal hinge-binding interaction, its phenyl group is positioned perfectly to engage in favorable π-π stacking with an aromatic residue like Tyr98 and other hydrophobic interactions, resulting in a high affinity.
-
Moderate Activity (Positions 2 and 8): Substitution at the 2- and 8-positions results in moderate binding affinities. The phenyl group in these isomers occupies hydrophobic pockets but fails to orient the core optimally for the critical hinge interaction.
-
Potential Steric Hindrance (Position 3): The 3-phenyl isomer shows the least favorable score. Visual inspection of its binding pose suggests that the phenyl group at this position may cause a slight steric clash with a bulky residue (e.g., Lys47) at the edge of the active site, leading to a less stable complex.
Caption: Structure-Activity Relationship of Phenyl-Imidazo[1,2-a]pyridine Isomers.
Conclusion and Forward Outlook
This guide demonstrates that a comparative molecular docking analysis of simple positional isomers can yield profound insights into the structure-activity relationship of the imidazo[1,2-a]pyridine scaffold. Our hypothetical study against Nek2 suggests that substitution at the 6- and 7-positions is most effective for achieving high-affinity binding, primarily by enabling critical hydrogen bonding with the kinase hinge region.
Such in silico findings are not an end but a beginning. They provide a data-driven hypothesis that can guide synthetic chemistry efforts. Based on this analysis, a drug discovery team could prioritize the synthesis and experimental validation of the 7-phenyl and 6-phenyl isomers, saving valuable time and resources that might otherwise have been spent on less promising candidates like the 3-phenyl isomer. By integrating these computational strategies early in the discovery process, researchers can more effectively and efficiently unlock the full therapeutic potential of this privileged scaffold.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents
Introduction: The Versatility of the Imidazo[1,2-a]pyridine Scaffold
The Imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular structures that can bind to a wide range of biological targets, making them fertile ground for drug discovery.[1] Indeed, compounds featuring this heterocyclic system have demonstrated a vast therapeutic spectrum, including anti-inflammatory, antimicrobial, and antiviral activities.[2][3]
Recently, the focus has intensified on the anticancer potential of novel Imidazo[1,2-a]pyridine derivatives.[4] Numerous studies have highlighted their ability to potently inhibit the growth of various cancer cell lines, including those from breast, lung, colon, and cervical cancers.[4][5] This guide provides a comprehensive framework for benchmarking new derivatives against established anticancer agents, focusing on in vitro cytotoxicity and elucidating their primary mechanism of action. Our objective is to equip researchers and drug development professionals with the rationale and methodologies required for a rigorous comparative analysis.
Benchmarking Strategy: A Framework for Meaningful Comparison
To generate reliable and comparable data, a well-defined benchmarking strategy is paramount. This involves not only assessing the potency of new compounds but also understanding their selectivity and mechanism of action relative to established drugs. The logical framework for this process is outlined below. A simple measure of potency, such as the half-maximal inhibitory concentration (IC50), is insufficient on its own. A promising candidate should ideally demonstrate superior potency and/or a better selectivity profile compared to standard-of-care agents.[6]
Caption: Logical workflow for benchmarking novel anticancer compounds.
Comparative Analysis of In Vitro Anticancer Activity
A panel of human cancer cell lines is used to assess the breadth and potency of novel derivatives. Here, we compare representative Imidazo[1,2-a]pyridine compounds from recent literature with Doxorubicin, a widely used chemotherapeutic agent that acts as a topoisomerase II inhibitor.[7] The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Mechanism of Action | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin (Standard) | Topoisomerase II Inhibitor | A375 | Melanoma | ~0.05 - 0.2 | [7] |
| HeLa | Cervical | ~0.02 - 0.1 | [7] | ||
| HCC1937 | Breast | ~0.01 - 0.05 | |||
| Compound 6 | PI3K/Akt/mTOR Inhibitor | A375 | Melanoma | 0.14 | |
| HeLa | Cervical | 0.21 | [5] | ||
| Compound I-11 | Covalent KRAS G12C Inhibitor | NCI-H358 | Lung | Potent (Specific) | [8] |
| Compound 22e | c-Met Inhibitor | EBC-1 | Lung | 0.045 | [9] |
| IP-5 | p53/p21 Upregulation, pAKT Downreg. | HCC1937 | Breast | 45.0 | [10] |
| Compound 6d | Microtubule Polymerization Inhibitor | A549 | Lung | 2.8 | [11] |
Note: IC50 values for standard drugs can vary between studies and experimental conditions. The values provided are representative ranges.
This comparative data highlights the diverse potency and mechanisms of the Imidazo[1,2-a]pyridine scaffold. Notably, several derivatives exhibit IC50 values in the nanomolar to low-micromolar range, positioning them as promising candidates for further development. For instance, Compound 22e shows potency comparable to Doxorubicin in its target cell line.[9]
Dominant Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A significant number of potent Imidazo[1,2-a]pyridine anticancer derivatives function as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][12][13][14] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently overactivated in many human cancers.[15] The ability of these compounds to inhibit key kinases in this pathway, such as PI3K and mTOR, leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[5][16]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridines.
Experimental Protocols
The generation of robust and reproducible data is the bedrock of any comparative study. The following section provides a detailed protocol for the MTT assay, a foundational method for assessing cell viability and calculating IC50 values.
Workflow: In Vitro Cytotoxicity Screening
The overall experimental process follows a standardized sequence to ensure consistency and minimize variability.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Detailed Protocol: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) Assay
This protocol describes a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[17] Live cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.
I. Materials and Reagents:
-
Cell Lines: Panel of human cancer cells (e.g., A375, HeLa, HCC1937).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: New Imidazo[1,2-a]pyridine derivatives and standard drugs, dissolved in DMSO to create high-concentration stock solutions.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and protect from light.
-
Solubilizing Agent: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader.
II. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells that are in their exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[19]
-
Causality Check: Seeding an optimal number of cells is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[19]
-
-
Cell Adhesion:
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow the cells to attach to the bottom of the wells.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and standard drugs in culture medium from the stock solutions.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations.
-
Include "vehicle control" wells (cells treated with the highest concentration of DMSO used) and "untreated control" wells (cells in fresh medium only).[19]
-
Causality Check: A vehicle control is essential to ensure that the solvent (DMSO) does not have a cytotoxic effect at the concentrations used.
-
-
Drug Incubation:
-
Incubate the plate for the desired exposure time, typically 48 to 72 hours.
-
-
MTT Addition:
-
After incubation, carefully remove the drug-containing medium.
-
Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Causality Check: Serum can contain dehydrogenases that may reduce MTT, leading to a false-positive signal. Therefore, this step is performed in serum-free medium.[18]
-
-
Formazan Crystal Formation:
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, visible purple precipitates will form in the wells containing viable cells.
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[18]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Conclusion and Future Directions
The Imidazo[1,2-a]pyridine scaffold continues to yield promising anticancer candidates with diverse mechanisms of action. The benchmarking framework presented here, anchored by robust protocols like the MTT assay and a clear understanding of the dominant PI3K/Akt/mTOR inhibitory mechanism, provides a solid foundation for evaluating novel derivatives. Compounds demonstrating superior potency or a unique mechanistic profile compared to standard agents warrant progression into more complex preclinical models, including 3D cell cultures and in vivo xenograft studies. The ultimate goal is the identification of lead compounds with improved efficacy and reduced toxicity for the next generation of cancer therapeutics.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling Imidazo[1,2-a]pyridine-2-carboxylic acid
This guide provides an in-depth operational plan for the safe handling of Imidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment for all personnel. The following procedures are based on established safety protocols and the known hazard profile of this compound class.
Hazard Assessment: Understanding the Risks
This compound is a solid compound that presents several health hazards as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] A thorough understanding of these risks is the foundation of a robust safety plan.
GHS Hazard Classifications:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
-
Acute Toxicity (Category 4): Some sources indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[2]
These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy to shield researchers from dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are paramount when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile gloves offer excellent resistance to a wide range of chemicals and are a standard in laboratory settings.[3] Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling larger quantities or for prolonged procedures. Change gloves immediately if contamination is suspected. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing or dust generation. | Standard safety glasses protect against flying particles, while goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face.[3][4] |
| Body Protection | A fully buttoned, long-sleeved lab coat. | A lab coat protects the skin and personal clothing from accidental spills and contamination. Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if dust generation is significant, a NIOSH-approved N95 respirator or higher is required. | A chemical fume hood is the primary engineering control to minimize inhalation of airborne particles.[4] If engineering controls are insufficient, a respirator provides a necessary barrier.[3] |
| Foot Protection | Fully enclosed, chemical-resistant shoes. | Protects feet from spills and falling objects. Open-toed shoes are strictly prohibited in the laboratory. |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow should be adopted for all procedures involving this compound.
Emergency Response Protocols
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Actions:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[7]
The following decision tree illustrates the proper disposal pathway.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
